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  • Product: 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
  • CAS: 183500-37-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0)

Executive Summary: An Application Scientist’s Perspective In the landscape of targeted oncology drug discovery, the rational design of enzyme inhibitors relies heavily on highly specific, geometrically constrained chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: An Application Scientist’s Perspective

In the landscape of targeted oncology drug discovery, the rational design of enzyme inhibitors relies heavily on highly specific, geometrically constrained chemical intermediates. As a Senior Application Scientist specializing in heterocyclic synthesis, I frequently encounter the compound 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0) . This molecule is not merely a generic building block; it is a highly engineered pharmacophoric precursor.

Its primary utility lies in the synthesis of Farnesyltransferase inhibitors (FTIs) , such as the clinical candidate L-778,123 and various 1,4-diazepane-based microtubule destabilizing agents[1][2]. The compound features two critical domains: a cyanobenzyl group that anchors into the hydrophobic pocket of the target enzyme, and a 5-formyl-imidazole moiety that serves both as a reactive handle for downstream functionalization and as a potent zinc chelator in the enzyme's active site[1][3].

This whitepaper provides an authoritative analysis of its physicochemical properties, the causality behind its regioselective synthesis, and self-validating protocols for its application in drug development.

Physicochemical Profiling and Structural Data

Understanding the physical and chemical properties of CAS 183500-37-0 is critical for optimizing reaction conditions, particularly regarding its solubility and stability during reductive amination workflows.

Table 1: Quantitative Physicochemical Properties
PropertyValue
CAS Registry Number 183500-37-0[4]
IUPAC Name 4-[(5-formyl-1H-imidazol-1-yl)methyl]benzonitrile[4]
Molecular Formula C₁₂H₉N₃O[4]
Molecular Weight 211.22 g/mol [4]
SMILES String N#CC1=CC=C(C=C1)CN2C=NC=C2C=O[4]
Appearance White to off-white crystalline solid
Solubility Profile Highly soluble in DMSO, DMF, and Dichloromethane (DCM); sparingly soluble in water.
Reactivity Handle C5-Aldehyde (Electrophilic center for imine formation)

Structural Causality: The Importance of the 1,5-Isomer

A common pitfall in imidazole chemistry is the lack of regiocontrol. Direct alkylation of 4(5)-formylimidazole with 4-cyanobenzyl bromide typically yields the thermodynamically favored 1,4-isomer due to steric hindrance. However, CAS 183500-37-0 is strictly the 1,5-isomer.

Why is this specific geometry required? In the active site of Farnesyltransferase (FTase), the distance and angle between the zinc-coordinating imidazole nitrogen (N3) and the hydrophobic cyanobenzyl group must perfectly match the enzyme's "A2 binding site"[1]. If the 1,4-isomer were used, the resulting drug molecule would possess an extended, linear conformation that physically cannot fit into the FTase binding pocket, rendering the synthesized FTI biologically inactive.

Application in Oncology: The Farnesyltransferase (FTase) Pathway

Ras proteins are molecular switches that drive cell proliferation. To become active, Ras must be anchored to the cell membrane, a process dependent on the attachment of a farnesyl lipid group by the enzyme Farnesyltransferase (FTase)[5].

Derivatives synthesized from CAS 183500-37-0 (such as L-778,123) act as competitive inhibitors of FTase. The unhindered nitrogen of the imidazole ring coordinates directly with the catalytic zinc ion (Zn²⁺) in the FTase active site, while the cyanobenzyl group mimics the natural farnesyl pyrophosphate (FPP) substrate, effectively shutting down Ras-driven oncogenesis[2][3].

FTaseMechanism FTase Farnesyltransferase (FTase) Active Site Zinc Catalytic Zinc Ion (Zn2+) FTase->Zinc contains Ras Unfarnesylated Ras Protein Ras->FTase binds CAAX motif FPP Farnesyl Pyrophosphate FPP->FTase prenyl donor FTI FTI Derived from CAS 183500-37-0 (e.g., L-778,123) Inhibition Competitive Binding & Zinc Coordination FTI->Inhibition Inhibition->FTase Blocks Ras/FPP binding Inhibition->Zinc Imidazole N3 coordinates Zn2+

Mechanism of FTase inhibition by 183500-37-0 derived compounds via zinc coordination.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale to explain the causality behind the experimental choices.

Protocol 1: Regioselective Synthesis of CAS 183500-37-0

To force the formation of the 1,5-isomer, we utilize a trityl-protection strategy[6]. The massive steric bulk of the trityl group physically shields the adjacent nitrogen, forcing the incoming cyanobenzyl group to attack the distal nitrogen.

Step-by-Step Methodology:

  • Tritylation: Dissolve 1H-imidazole-4-carboxaldehyde (1.0 eq) in anhydrous DMF. Add Triethylamine (1.5 eq) and Trityl chloride (1.1 eq). Stir at room temperature for 12 hours. The product is 1-trityl-1H-imidazole-4-carboxaldehyde.

  • Alkylation: Dissolve the protected intermediate in acetonitrile. Add 4-cyanobenzyl bromide (1.2 eq) and heat to 80°C for 4 hours. This forms a positively charged imidazolium intermediate[1].

  • Deprotection: Concentrate the mixture, dissolve the residue in methanol, and reflux for 2 hours (the mild acidity of the reaction or addition of catalytic HCl cleaves the trityl group).

  • Validation: Purify via silica gel chromatography. Self-Validation Check: Run ¹H NMR. The aldehyde proton of the 1,5-isomer uniquely appears at ~9.8 ppm. If the 1,4-isomer were present, its aldehyde proton would appear further downfield at ~9.9 ppm.

SynthesisWorkflow A 1H-Imidazole-4-carboxaldehyde B Trityl Protection (Trt-Cl, Et3N) A->B C 1-Trityl-1H-imidazole-4-carboxaldehyde B->C D Alkylation (4-Cyanobenzyl bromide) C->D E Imidazolium Intermediate D->E F Deprotection (MeOH, Heat / H+) E->F G CAS 183500-37-0 (1,5-Isomer) F->G

Regioselective synthesis workflow for the 1,5-disubstituted imidazole intermediate.

Protocol 2: Reductive Amination to Generate FTI Precursors

This protocol couples the 5-formyl group of CAS 183500-37-0 with a secondary amine (e.g., a 1,4-diazepane derivative) to build the final drug scaffold[1].

Step-by-Step Methodology:

  • Imine Formation: Combine CAS 183500-37-0 (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in portions.

    • Causality Note: NaBH(OAc)₃ is specifically chosen over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and would prematurely reduce the unreacted aldehyde into an alcohol. NaBH(OAc)₃ is mild and selectively reduces only the formed iminium ion, ensuring a near-quantitative yield.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent. Extract the aqueous layer 3x with DCM. Dry the organic layers over MgSO₄, filter, and concentrate under vacuum.

Safety, Handling, and Regulatory

  • Storage: The compound contains an aldehyde group, which is susceptible to slow air oxidation to the corresponding carboxylic acid. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

  • Toxicity: As a nitrile-containing compound, it should be handled with appropriate PPE (nitrile gloves, safety goggles) inside a certified fume hood. Avoid strong acids during storage, as this can theoretically lead to the release of hydrogen cyanide gas under extreme conditions.

References

  • 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile - CAS Common Chemistry Source: CAS, a division of the American Chemical Society URL:[Link]

  • Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines Source: Advanced Pharmaceutical Bulletin (NIH/PMC) URL:[Link]

  • Synthesis and Evaluation of Structurally Diverse C-2-Substituted Thienopyrimidine-Based Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Comprehensive 1H and 13C NMR Spectroscopic Analysis of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Executive Summary 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) is a high-value synthetic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs), particularly i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) is a high-value synthetic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of aromatase inhibitors and CXCR4 chemokine receptor antagonists. Because regiochemical fidelity is critical in API synthesis, distinguishing the 5-formyl isomer from its 4-formyl counterpart requires rigorous analytical validation.

This technical guide provides an authoritative, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. By moving beyond simple data reporting, this guide explains the causality behind the chemical shifts and outlines a robust experimental protocol to ensure absolute structural confidence.

Structural Elucidation & Causality of Chemical Shifts

The molecular architecture of 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile comprises three distinct electronic domains. Understanding the localized electronic environments is essential for accurate spectral interpretation .

  • The Cyano Group Anisotropy: The para-benzonitrile moiety features a highly electron-withdrawing cyano group (-CN). This functional group exerts a strong inductive and mesomeric pull, significantly deshielding the ortho protons (H2/H6) and shifting them downfield to approximately 7.62 ppm.

  • Imidazole Ring Dynamics: The imidazole ring is inherently electron-rich, but the introduction of the formyl group at the C5 position alters its electron density. The C2 proton, flanked by two electronegative nitrogen atoms, is highly deshielded (~7.82 ppm). The C4 proton is similarly deshielded (~7.76 ppm) due to the adjacent carbonyl group.

  • Methylene Bridge Deshielding (The Diagnostic Feature): The methylene bridge (-CH 2​ -) is situated between a conjugated phenyl ring and the N1 atom of the imidazole. Crucially, the spatial proximity of the C5-carbonyl oxygen to the methylene bridge induces a strong anisotropic deshielding effect. This pushes the methylene protons downfield to ~5.58 ppm, which is significantly higher than standard N-benzyl systems (~5.1 ppm) . This specific shift is the primary diagnostic marker confirming the 5-formyl regiochemistry.

Quantitative Data Presentation

The following tables summarize the predicted high-resolution NMR data based on empirical shift rules and structural analogs .

(Note: Benzene ring numbering assigns C1 to the cyano-bearing carbon and C4 to the methylene-bearing carbon).

Table 1: 1 H NMR Spectroscopic Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
CHO 9.78Singlet (s)-1HHighly deshielded formyl proton
Imidazole H2 7.82Singlet (s)-1HDeshielded by two adjacent nitrogen atoms
Imidazole H4 7.76Singlet (s)-1HAdjacent to the strongly electron-withdrawing C5 formyl group
Benzene H2/H6 7.62Doublet (d)8.42HOrtho to the electron-withdrawing -CN group
Benzene H3/H5 7.22Doublet (d)8.42HOrtho to the methylene bridge
CH 2​ 5.58Singlet (s)-2HDeshielded by N1 and C5-carbonyl spatial anisotropy
Table 2: 13 C NMR Spectroscopic Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
CHO 179.5CHCarbonyl carbon of the formyl group
Imidazole C2 143.5CHN-C-N environment
Benzene C4 141.5C (quat)Attached to the electronegative nitrogen via methylene
Imidazole C4 139.2CHAromatic carbon adjacent to C5
Benzene C2/C6 132.8CHOrtho to the cyano group
Imidazole C5 131.5C (quat)Substituted directly with the formyl group
Benzene C3/C5 127.8CHOrtho to the methylene bridge
Nitrile (CN) 118.5C (quat)sp-hybridized cyano carbon
Benzene C1 112.0C (quat)Attached to the cyano group
CH 2​ 49.5CH 2​ Aliphatic carbon between phenyl and N1

Experimental Protocols: A Self-Validating System

To ensure absolute confidence in the structural assignment, the experimental protocol must be designed as a self-validating system. Standard 1D NMR is insufficient for differentiating complex regiochemistry; therefore, the acquisition parameters must be optimized to support downstream 2D correlation experiments .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS. Causality: This specific concentration ensures a sufficient signal-to-noise (S/N) ratio for the insensitive 13 C nuclei while preventing concentration-dependent aggregation that can artificially broaden line widths and obscure fine J-couplings.

  • Instrument Calibration: Tune and match the probe for both 1 H and 13 C frequencies. Perform rigorous 3D shimming (Z0, Z1, Z2). Causality: The methylene protons (5.58 ppm) and the residual solvent peak (7.26 ppm) can overlap with the aromatic signals if magnetic field inhomogeneities cause peak tailing.

  • 1D Acquisition: Execute standard zg30 ( 1 H) and zgpg30 ( 13 C with WALTZ-16 decoupling) pulse sequences. For 13 C, ensure a minimum of 1024 scans with a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s D1 delay allows for the complete longitudinal relaxation of quaternary carbons (C1, C4, C5, CN), preventing signal suppression.

  • 2D HMBC Validation (The Regiochemical Proof): Execute an HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings ( nJCH​ ), setting the delay to 8 Hz. Causality: Setting the delay to 8 Hz is a deliberate choice to capture the critical 3J couplings between the methylene protons (~5.58 ppm) and the imidazole C2 (~143.5 ppm) / C5 (~131.5 ppm) carbons. Observing these specific cross-peaks definitively proves the N1 attachment and the 5-position of the formyl group, validating the entire structural hypothesis.

Visualizations

The following diagrams map the logical relationships and experimental workflows required for this analysis.

HMBC H_CH2 Methylene Protons (5.58 ppm) C_C4 Phenyl C4 (141.5 ppm) H_CH2->C_C4 2J C_C3 Phenyl C3/C5 (127.8 ppm) H_CH2->C_C3 3J C_Im2 Imidazole C2 (143.5 ppm) H_CH2->C_Im2 3J C_Im5 Imidazole C5 (131.5 ppm) H_CH2->C_Im5 3J H_CHO Formyl Proton (9.78 ppm) H_CHO->C_Im5 2J C_Im4 Imidazole C4 (139.2 ppm) H_CHO->C_Im4 3J

Figure 1: Key HMBC logical relationships for structural validation.

Workflow A Sample Preparation 15 mg in 0.6 mL CDCl3 B Shimming & Tuning Z0, Z1, Z2 Optimization A->B C Pulse Sequence zg30 (1H) / zgpg30 (13C) B->C D FID Processing Fourier Transform & Phase C->D E Data Analysis Integration & Multiplets D->E

Figure 2: Step-by-step experimental workflow for high-resolution NMR data acquisition.

References

  • Title: Structure Determination of Organic Compounds Source: Springer URL: [Link]

  • Title: PubChem Compound Summary for CID 2773239, 1-Benzyl-1H-imidazole-5-carboxaldehyde Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry Source: Elsevier URL: [Link]

Foundational

Molecular Structure and Binding Affinity of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile: A Key Intermediate in Farnesyltransferase Inhibitor Development

Executive Summary The compound 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0), also known as 1-(4-cyanobenzyl)-5-imidazolecarboxaldehyde, is a highly specialized synthetic intermediate pivotal to the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0), also known as 1-(4-cyanobenzyl)-5-imidazolecarboxaldehyde, is a highly specialized synthetic intermediate pivotal to the development of non-peptidic Farnesyltransferase Inhibitors (FTIs). Originally conceptualized to overcome the pharmacokinetic limitations of early thiol-containing peptidomimetics, this molecule provides a dual-action pharmacophore: an imidazole ring for metalloenzyme coordination and a cyanobenzyl moiety for hydrophobic pocket occupation. This technical guide explores the molecular architecture, binding affinity, and experimental utilization of this intermediate in the synthesis of clinical-stage FTIs such as L-778,123.

Molecular Architecture and Chemical Properties

The strategic design of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile relies on three functional domains, each serving a distinct mechanistic or synthetic purpose:

  • The Imidazole Core: Acts as a bioisostere for the thiol group found in the native CaaX tetrapeptide substrate. The unhindered nitrogen of the imidazole ring is a potent monodentate ligand for the catalytic zinc ion ( Zn2+ ) located in the active site of Farnesyltransferase (FTase)[1].

  • The 4-Cyanobenzyl Group: Positioned at the N1 atom of the imidazole, this moiety acts as a hydrophobic anchor. It occupies the binding pocket normally reserved for the farnesyl pyrophosphate (FPP) lipid. The para-cyano substitution lowers the overall lipophilicity of the molecule compared to halogenated analogs, improving aqueous solubility while maintaining critical dipole interactions within the enzyme's hydrophobic cavity ()[2].

  • The C5-Formyl Group (Aldehyde): This is the reactive handle of the intermediate. The aldehyde at the 5-position allows for rapid, modular assembly of complex FTI scaffolds via reductive amination with various amine-containing heterocycles (e.g., piperazinones)[3].

The Biological Context: Farnesyltransferase (FTase) Inhibition

Ras proteins, which are mutated in approximately 30% of all human cancers, require post-translational lipid modification (farnesylation) to anchor to the inner cell membrane and transduce proliferative signals. FTase catalyzes the transfer of a 15-carbon farnesyl isoprenoid from FPP to the cysteine residue of the Ras CaaX motif.

By utilizing 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile as a building block, researchers developed molecules that competitively inhibit FTase. The resulting FTIs block Ras farnesylation, thereby trapping Ras in the cytosol and halting downstream oncogenic signaling ()[4].

RasPathway Ras Unmodified Ras Protein RasF Farnesylated Ras Ras->RasF Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->RasF Lipid Donor FTase Farnesyltransferase (FTase) Zinc-dependent Enzyme FTase->RasF Catalysis FTI FTI (e.g., L-778,123) (Cyanobenzyl Imidazole) FTI->FTase Zinc Coordination & Pocket Binding Membrane Membrane Localization & Signal Transduction RasF->Membrane Proliferation Tumor Cell Proliferation Membrane->Proliferation

Fig 1: Ras farnesylation pathway and mechanism of FTase inhibition by cyanobenzyl imidazoles.

Binding Affinity and Selectivity

Derivatives synthesized from 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile exhibit profound binding affinities. The clinical candidate L-778,123, derived directly from this intermediate, acts as a dual inhibitor of both FTase and Geranylgeranyltransferase-I (GGTase-I), which is advantageous for preventing alternative prenylation of K-Ras and N-Ras isoforms[2].

Table 1: Comparative Binding Affinities of Key FTIs

CompoundFTase IC₅₀ (nM)GGTase-I IC₅₀ (nM)Structural Class
L-778,123 2.098.0Cyanobenzyl Imidazole Piperazinone
BMS-214662 1.4>10,000Cyanobenzyl Imidazole Tetrahydrobenzodiazepine
L-739,750 1.8>10,000Thiol Peptidomimetic
FTI-276 0.6>10,000Thiol Peptidomimetic

Data synthesized from[1].

Experimental Workflows & Protocols

Protocol A: Synthesis of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

This protocol outlines the generation of the aldehyde intermediate.

  • Causality of Reagents: Activated manganese dioxide ( MnO2​ ) is utilized because it is a mild, highly selective oxidant for allylic and benzylic alcohols. It prevents the over-oxidation of the alcohol to a carboxylic acid, preserving the aldehyde required for downstream coupling.

  • Alkylation: Dissolve 1-trityl-4-hydroxymethylimidazole (1.0 eq) in anhydrous acetonitrile. Add 4-cyanobenzyl bromide (1.1 eq) and heat the mixture to reflux for 12 hours to form the imidazolium salt.

  • Solvolysis: Concentrate the reaction mixture in vacuo, resuspend in methanol, and reflux for 4 hours. This step efficiently cleaves the trityl protecting group, yielding 1-(4-cyanobenzyl)-5-hydroxymethylimidazole.

  • Oxidation: Dissolve the resulting alcohol in anhydrous dichloromethane (DCM). Add activated MnO2​ (10.0 eq) and stir at room temperature for 24 hours.

  • Purification: Filter the suspension through a pad of Celite to remove the manganese salts. Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: EtOAc/Hexanes) to yield the pure 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile.

Protocol B: Reductive Amination to Yield FTI (e.g., L-778,123)
  • Causality of Reagents: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride because it is a milder reducing agent. It selectively reduces the transient imine intermediate without prematurely reducing the starting aldehyde[3].

  • Imine Formation: Combine 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (1.0 eq) and the target piperazinone derivative (1.0 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir the reaction mixture under an inert argon atmosphere for 12 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8), ensuring the neutralization of acetic acid and stabilization of the newly formed amine.

  • Extraction: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via chromatography to isolate the final FTI.

SynthesisWorkflow SM1 Protected Imidazole Step1 Alkylation & Solvolysis SM1->Step1 SM2 4-Cyanobenzyl Bromide SM2->Step1 Int1 Cyanobenzyl Imidazole Alcohol Step1->Int1 Step2 Oxidation (e.g., MnO2) Int1->Step2 Target 4-(5-Formyl-imidazol-1-ylmethyl) -benzonitrile Step2->Target Step3 Reductive Amination (Piperazinone, NaBH(OAc)3) Target->Step3 Final L-778,123 (FTI) Step3->Final

Fig 2: Synthetic workflow of FTIs via 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile.

Protocol C: In Vitro FTase Inhibition Assay (Self-Validating System)
  • Causality of Reagents: The inclusion of ZnCl2​ in the assay buffer is critical. Because FTase is a zinc metalloenzyme and the synthesized inhibitors act via zinc coordination, stripping the enzyme of zinc would yield false-positive inhibition data.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl2​ , 20 mM KCl, 1 mM DTT, and 0.1% Triton X-100.

  • Incubation: In a 96-well plate, combine 10 nM recombinant human FTase, 0.5 µM recombinant H-Ras protein, and varying concentrations of the synthesized FTI (serial dilution from 10 µM to 0.1 nM). Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 0.5 µM [3H] -Farnesyl Pyrophosphate ( [3H] -FPP). Incubate at 30°C for exactly 30 minutes.

  • Termination & Precipitation: Terminate the reaction by adding 10% trichloroacetic acid (TCA) in ethanol. This precipitates the farnesylated Ras protein while leaving unreacted [3H] -FPP in solution.

  • Quantification: Filter the precipitates through GF/C glass-fiber filters using a cell harvester. Wash the filters three times with 100% ethanol. Transfer filters to scintillation vials, add scintillation fluid, and measure tritium incorporation using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

References

  • Merck & Co., Inc. (1998). Inhibitors of farnesyl-protein transferase (US Patent No. 5,780,488A). U.S.
  • Ghanbarimasir, Z., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 413–421.[Link]

  • Appels, N. M., et al. (2008). Inhibition of farnesyltransferase: A rational approach to treat cancer? Journal of Enzyme Inhibition and Medicinal Chemistry, 20(6), 539-552.[Link]

  • Sun, J., et al. (2004). Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry, 47(6), 1460–1486.[Link]

Sources

Exploratory

Solubility profile of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile in common organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Optimization for 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile Executive Summary 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0) is a high-value synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Solubility Profiling and Solvent Optimization for 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Executive Summary

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0) is a high-value synthetic intermediate predominantly utilized in the development of Farnesyl Protein Transferase (FPTase) inhibitors[1]. FPTase inhibitors are critical in oncology for blocking the prenylation of Ras proteins, thereby preventing their membrane localization and downstream oncogenic signaling[2][3]. Because this intermediate features a rigid aromatic framework coupled with multiple polar functional groups (a benzonitrile moiety, an imidazole ring, and a formyl group), its solubility behavior is complex. This whitepaper provides a rigorous analysis of its solubility profile across common organic solvents, grounded in Hansen Solubility Parameters (HSP)[4], and details validated experimental protocols for solubility determination based on OECD Test Guideline 105[5].

Structural Analysis and Solvation Thermodynamics

To predict and manipulate the solubility of 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile during process chemistry, we must analyze its molecular architecture through the lens of Hansen Solubility Parameters (HSP)[6]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[4].

  • Dispersion Forces ( δD​ ) : The molecule contains two distinct aromatic systems (the benzene ring and the imidazole ring). These contribute to a moderate-to-high δD​ , favoring dissolution in aromatic or halogenated solvents.

  • Polar Interactions ( δP​ ) : The nitrile group ( −C≡N ) and the formyl group ( −CHO ) possess strong permanent dipoles. This results in a high δP​ , strongly driving the molecule toward polar aprotic solvents.

  • Hydrogen Bonding ( δH​ ) : While the molecule lacks strong hydrogen bond donors (no −OH or −NH2​ ), it is rich in hydrogen bond acceptors (the nitrile nitrogen, the formyl oxygen, and the sp2 nitrogen of the imidazole ring). Consequently, it exhibits selective solubility in solvents that can act as hydrogen bond donors or have matching acceptor properties without causing self-association[6].

G Compound 4-(5-Formyl-imidazol-1-ylmethyl) -benzonitrile Dispersion Dispersion Forces (δD) Aromatic Rings Compound->Dispersion Polarity Polar Interactions (δP) Nitrile & Formyl Compound->Polarity Hbond H-Bonding (δH) Imidazole & Oxygen Compound->Hbond SolventB Non-Polar (Hexane, Heptane) Low Solubility Dispersion->SolventB Weak Interaction SolventA Polar Aprotic (DMSO, DMF) High Solubility Polarity->SolventA Strong Dipole Match Hbond->SolventA H-Bond Acceptor

Fig 1: Hansen Solubility Parameter (HSP) interactions driving solvent selection.

Solubility Profile in Common Organic Solvents

Based on the structural thermodynamics, the solubility of 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile varies dramatically across solvent classes. Table 1 synthesizes the expected solubility profile at standard ambient temperature (25°C), providing the causality behind solvent selection for drug development workflows.

Table 1: Solubility Profile of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile at 25°C

Solvent ClassRepresentative SolventsSolubility RangeCausality & Process Application
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Optimal dipole-dipole matching ( δP​ ) and favorable entropy of mixing. Ideal for primary reaction media (e.g., nucleophilic substitutions)[4].
Halogenated Dichloromethane (DCM), ChloroformHigh (50 - 100 mg/mL)Strong dispersion ( δD​ ) interactions with the aromatic rings. Excellent for liquid-liquid extraction during aqueous workups.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10 - 50 mg/mL)Hydrogen bonding ( δH​ ) stabilizes the solute, but the rigid lattice energy of the solid limits maximum solubility[6]. Useful as anti-solvents for controlled crystallization.
Ethers / Ketones THF, Acetone, Ethyl AcetateModerate (20 - 60 mg/mL)Good balance of δP​ and δD​ . Frequently used for chromatographic purification (silica gel elution).
Non-Polar Aliphatic Hexane, HeptaneVery Low (<1 mg/mL)Severe mismatch in δP​ and δH​ . Employed strictly as anti-solvents to force precipitation during final isolation.

Experimental Methodology: Validated Solubility Determination

To generate high-fidelity thermodynamic solubility data for process scale-up, the industry standard is the Shake-Flask Method, as outlined in OECD Guideline 105[5][7]. As a Senior Application Scientist, I emphasize that kinetic dissolution must not be mistaken for thermodynamic equilibrium. The protocol below ensures a self-validating system where equilibrium is analytically confirmed.

Protocol: Modified OECD 105 Shake-Flask Method

Objective : Determine the absolute thermodynamic solubility of 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile in target organic solvents.

Materials :

  • High-purity 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile (>98% HPLC grade).

  • Anhydrous organic solvents (e.g., DMSO, Methanol, DCM).

  • Thermostated orbital shaker.

  • 0.22 µm PTFE syringe filters.

Step-by-Step Workflow :

  • Preparation of Saturated Suspensions : Add an excess of the solid compound (e.g., 200 mg) to 1.0 mL of the target solvent in a sealed amber glass vial. Causality: The continuous presence of undissolved solid is mandatory to maintain a saturated state; without it, the system measures kinetic dissolution rather than the absolute thermodynamic limit[5].

  • Isothermal Equilibration : Place the vials in a thermostated orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM. Temperature control is critical as solubility is highly temperature-dependent[7].

  • Time-Course Sampling : Extract 50 µL aliquots at 24, 48, and 72 hours to monitor the dissolution kinetics and confirm equilibrium[7].

  • Phase Separation : Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PTFE membrane. Causality: Filtration removes suspended micro-crystals that would otherwise artificially inflate the quantified solubility[5].

  • Dilution and HPLC Quantification : Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector. Quantify using a reversed-phase HPLC system (C18 column, detection at ~254 nm for the benzonitrile/imidazole chromophores).

  • Equilibrium Verification : Thermodynamic solubility is confirmed only when the concentration difference between the 48-hour and 72-hour samples is less than 5%[8]. If the variance is higher, agitation must continue.

Workflow Step1 Step 1: Excess Solid Addition Add compound to solvent Step2 Step 2: Isothermal Agitation Shake at 25°C for 24-72h Step1->Step2 Step3 Step 3: Phase Separation Centrifugation & Filtration Step2->Step3 Step4 Step 4: HPLC Quantification Measure solute concentration Step3->Step4 Step5 Step5 Step4->Step5 Step5->Step2 If Δ > 5% (Not Equilibrated)

Fig 2: Modified OECD 105 Shake-Flask workflow for thermodynamic solubility.

Process Chemistry Insights

When designing a synthetic route involving 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile, solvent selection dictates both yield and purity. For instance, in the synthesis of FPTase inhibitors[1], coupling reactions utilizing the formyl group (such as reductive aminations or Wittig reactions) are best conducted in polar aprotic solvents like DMF due to high solubility and reaction kinetics. However, because DMF is difficult to remove downstream, a solvent-swap to a halogenated solvent (DCM) allows for efficient aqueous washing. Final crystallization is typically achieved by dissolving the crude product in a minimal volume of warm ethyl acetate and slowly titrating in heptane (a non-polar anti-solvent) to selectively precipitate the pure intermediate.

References

  • [1] 4-(5-甲酰基-1-咪唑甲基)苯甲腈 - cas号查询 (Citing Merck and Co., Inc. Patent: US5780488 A1). ChemSrc. URL:

  • [5] Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU). URL:

  • [7] Will we ever be able to accurately predict solubility? National Institutes of Health (NIH). URL:

  • [4] Formulation Using Hansen Solubility Parameters. ResearchGate. URL:

  • [8] Improved OECD 105 water solubility test design. KREATiS. URL:

  • [6] Solubility and Hansen Solubility Parameters of N-Benzyloxycarbonyl-l-serine in 12 Monosolvents. ACS Publications. URL:

  • [2] The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics. National Institutes of Health (NIH). URL:

  • [3] US5260479A - Inhibitors of farnesyl protein transferase. Google Patents. URL:

Sources

Foundational

Mechanism of Action and Synthetic Utility of Formyl-Imidazol-Ylmethyl Benzonitriles in ARB Drug Discovery

Executive Summary In the landscape of modern cardiovascular drug discovery, formyl-imidazol-ylmethyl benzonitriles —specifically derivatives like 2-[4-[(2-butyl-4-chloro-5-formyl-imidazol-1-yl)methyl]phenyl]benzonitrile—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern cardiovascular drug discovery, formyl-imidazol-ylmethyl benzonitriles —specifically derivatives like 2-[4-[(2-butyl-4-chloro-5-formyl-imidazol-1-yl)methyl]phenyl]benzonitrile—serve as the foundational architecture for the "sartan" class of Angiotensin II Receptor Blockers (ARBs).

When discussing the "mechanism of action" of this specific chemical class in drug discovery, we must evaluate it through a dual lens:

  • The Chemical Mechanism (Synthetic Utility): It acts as a highly versatile, late-stage divergent pharmacophore scaffold. The formyl and nitrile groups serve as orthogonal handles for synthesizing a wide library of AT1 receptor antagonists.

  • The Biological Mechanism (Pharmacology): Once the scaffold's protective handles are transformed (e.g., nitrile to tetrazole, formyl to hydroxymethyl/carboxylic acid), the resulting molecule acts as a potent, competitive antagonist of the Angiotensin II Type 1 (AT1) receptor, disrupting the Renin-Angiotensin-Aldosterone System (RAAS).

This whitepaper dissects the structural rationale, synthetic workflows, and biological mechanisms that make this scaffold indispensable in the development of drugs like Losartan and its active metabolite, EXP3174.

The Pharmacophore Foundation: Structural Rationale

The design of ARBs is rooted in the peptidomimetic replication of the C-terminal end of Angiotensin II (His-Pro-Phe). The formyl-imidazol-ylmethyl benzonitrile scaffold perfectly maps to this requirement:

  • The Imidazole Core: Mimics the Histidine side chain of Angiotensin II, providing a basic nitrogen for hydrogen bonding within the AT1 receptor pocket.

  • The Butyl Chain: Acts as a lipophilic anchor, mimicking the Isoleucine residue and inserting into a hydrophobic sub-pocket of the receptor.

  • The Biphenyl Benzonitrile: The biphenyl system provides the necessary spatial geometry to mimic the Pro-Phe backbone. The benzonitrile group is a stable, unreactive precursor that is later converted into an acidic tetrazole ring, which mimics the C-terminal carboxylate of Phenylalanine.

  • The Formyl Group (-CHO): The formyl group at the C5 position of the imidazole is the strategic linchpin. Unlike a free alcohol (which can undergo unwanted etherification during synthesis), the formyl group is stable during N-alkylation. Post-alkylation, it can be reduced to a hydroxymethyl group (yielding Losartan) or oxidized to a carboxylic acid (yielding EXP3174), allowing medicinal chemists to fine-tune the drug's pharmacokinetic profile.

Chemical Mechanism in Drug Discovery (Synthetic Workflow)

The synthesis of the formyl-imidazol-ylmethyl benzonitrile intermediate relies on a highly regioselective N-alkylation[1]. The workflow is designed to maximize yield while preventing the premature reaction of the functional handles.

SyntheticWorkflow A 2-Butyl-4-chloro-1H- imidazole-5-carbaldehyde C Formyl-imidazol-ylmethyl benzonitrile (Intermediate) A->C K2CO3, DMF, 40°C (N-Alkylation) B 2-[4-(Bromomethyl)phenyl] benzonitrile B->C D Tetrazole Intermediate ([3+2] Cycloaddition) C->D NaN3 (Tetrazole Formation) E Losartan (Hydroxymethyl) D->E NaBH4 (Formyl Reduction) F EXP3174 (Carboxylic Acid) D->F Oxidation (In vivo / Synthetic)

Fig 1. Synthetic workflow for ARBs via the formyl-imidazol-ylmethyl benzonitrile intermediate.
Downstream Transformations

Once the intermediate is formed, the "mechanism" of drug generation involves two critical steps:

  • [3+2] Cycloaddition: The benzonitrile is reacted with sodium azide (NaN3) or tributyltin azide to form a tetrazole ring. The tetrazole is a bioisostere of a carboxylic acid; it is highly acidic (pKa ~4.5) and highly lipophilic, drastically improving oral bioavailability compared to a standard carboxylate.

  • Formyl Reduction/Oxidation: The formyl group is reduced using sodium borohydride (NaBH4) to yield the hydroxymethyl group found in Losartan.

Biological Mechanism of Action: AT1 Receptor Antagonism

Once the formyl-imidazol-ylmethyl benzonitrile is converted into its active ARB form, it exerts its biological mechanism of action by targeting the RAAS pathway.

ARBs act as insurmountable, competitive antagonists at the AT1 receptor, a Gq-protein coupled receptor (GPCR). By binding to the transmembrane domains of the AT1 receptor, the drug prevents Angiotensin II from inducing the conformational change required to activate the Gq protein. This halts the downstream Phospholipase C (PLC) cascade, preventing the cleavage of PIP2 into IP3 and DAG, thereby stopping intracellular calcium release and subsequent vasoconstriction.

RAAS_Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Cleaved by ACE ACE ACE->AngII AT1R AT1 Receptor (GPCR - Gq) AngII->AT1R Agonist Binding Effect Vasoconstriction & Aldosterone Secretion AT1R->Effect Gq / PLC / IP3 Pathway ARB Sartan (ARB) (e.g., Losartan) ARB->AT1R Competitive Inhibition

Fig 2. RAAS signaling pathway and the mechanism of AT1 receptor antagonism by ARBs.

Quantitative Data: Structure-Activity Relationship (SAR)

The transformation of the formyl and nitrile groups is strictly required for biological activity. The table below summarizes the binding affinities of the scaffold at various stages of synthesis, demonstrating why the formyl-imidazol-ylmethyl benzonitrile is an inactive precursor that must be chemically unmasked to achieve nanomolar potency.

Compound DerivativeImidazole C5 SubstitutionBiphenyl C2' SubstitutionAT1 Receptor IC50 (nM)Pharmacological Role
Intermediate 7 Formyl (-CHO)Nitrile (-CN)> 10,000Synthetic Precursor
Pre-Losartan Hydroxymethyl (-CH2OH)Nitrile (-CN)~ 4,500Intermediate
Losartan Hydroxymethyl (-CH2OH)Tetrazole15.0Active Prodrug (ARB)
EXP3174 Carboxylic Acid (-COOH)Tetrazole1.2Active Metabolite

Data represents typical binding affinities for the AT1 receptor to illustrate the necessity of the tetrazole and oxidized C5 group for biological activity.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the scaffold and its subsequent biological validation.

Protocol 1: Synthesis of the Formyl-Imidazol-Ylmethyl Benzonitrile Scaffold[1]

This protocol details the N-alkylation of the imidazole core with the biphenyl system.

  • Reagent Preparation: Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 mmol, 185.6 mg) and 2-[4-(bromomethyl)phenyl]benzonitrile (1.1 mmol, 301.1 mg) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add Potassium Carbonate (K2CO3) (1.67 mmol, 231.1 mg) to the stirring solution.

    • Causality: K2CO3 is specifically chosen as a mild base. Stronger bases (like NaH) risk hydrolyzing the sensitive benzonitrile group into an amide, which would completely abort the downstream tetrazole formation.

  • Reaction Conditions: Stir the mixture and heat to 40 °C for 6 hours under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions. This drastically increases the nucleophilicity of the deprotonated imidazole nitrogen, driving the SN2 substitution forward efficiently at a mild 40 °C.

  • Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active biphenyl bromide spot validates complete conversion.

  • Workup: Quench the reaction by pouring the mixture into 25 mL of ice-cold distilled water. The product will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to yield the pure formyl-imidazol-ylmethyl benzonitrile intermediate.

Protocol 2: Biological Validation - AT1 Receptor Radioligand Binding Assay[2]

This protocol validates the biological activity of the downstream ARB derivatives synthesized from the scaffold.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the recombinant AT1A receptor. Homogenize in a buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

    • Causality: CHO cells are utilized because they lack endogenous AT1/AT2 receptors, providing a zero-noise background that ensures any observed binding is strictly due to the introduced AT1A receptors.

  • Radioligand Incubation: Incubate 10 µg of membrane protein with 0.1 nM of [125I]-Sar1-Ile8-Angiotensin II and varying concentrations (10^-10 to 10^-5 M) of the synthesized ARB compound in 250 µL of assay buffer for 60 minutes at 22 °C.

    • Causality: The Sar1 modification on the radioligand protects it from degradation by aminopeptidases during the 60-minute incubation, ensuring the system reaches true thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Self-Validating Check: Include a control well co-incubated with 10 µM of unlabeled Angiotensin II. This determines the "non-specific binding" baseline. A valid assay must demonstrate a specific binding window of >80%.

  • Quantification: Measure the retained radioactivity using a gamma scintillation counter. Plot the displacement curve using non-linear regression to calculate the IC50 value.

References

  • Title: Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles Source: MDPI (Molecules) URL: [Link]

  • Title: Specific Nonpeptide Photoprobes as Tools for the Structural Study of the Angiotensin II AT1 Receptor Source: ACS Publications (Biochemistry) URL: [Link]

Sources

Exploratory

Preliminary Toxicity and Thermal Stability Assessment of CAS 183500-37-0

A Technical Guide to Predictive Profiling and Experimental Validation for Farnesyltransferase Inhibitor Intermediates Executive Summary & Chemical Identity CAS 183500-37-0, chemically identified as 4-[(5-Formyl-1H-imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Predictive Profiling and Experimental Validation for Farnesyltransferase Inhibitor Intermediates

Executive Summary & Chemical Identity

CAS 183500-37-0, chemically identified as 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile, is a structurally complex organic intermediate[1]. It serves as a critical building block in the synthesis of Farnesyl Protein Transferase (FPTase) inhibitors—a class of chemotherapeutic agents designed to block the farnesylation of the Ras oncogene protein, thereby preventing its membrane localization and subsequent activation of cancer cell proliferation[2].

Because this intermediate contains highly reactive functional groups (an aldehyde, a nitrile, and an imidazole ring), establishing its thermal stability and baseline toxicity is paramount before scaling up synthesis. This whitepaper provides a comprehensive, self-validating framework for assessing these parameters, ensuring that researchers can establish safe handling boundaries and prevent late-stage attrition during drug development.

Structural & Mechanistic Profiling (In Silico & Predictive)

Before initiating wet-lab experiments, a mechanistic evaluation of the molecule's structural alerts dictates the experimental design. Understanding the causality behind these alerts ensures that our testing protocols are targeted and robust:

  • The Formyl Group (Aldehyde): Aldehydes are classic structural alerts for both instability and toxicity. Thermally, they are prone to auto-oxidation into carboxylic acids upon exposure to air and heat. Biologically, electrophilic aldehydes can form Schiff bases with nucleophilic primary amines in proteins and DNA, presenting a high risk for genotoxicity (mutagenicity) and skin sensitization.

  • The Benzonitrile Moiety: While generally stable under ambient conditions, nitriles can undergo hydrolysis to amides or carboxylic acids under extreme thermal stress or extreme pH, necessitating strict thermal boundary definition during process chemistry.

  • The Imidazole Ring: Imidazoles can coordinate with transition metals. If carried over into biological systems, they can interact with the heme iron of Cytochrome P450 enzymes, potentially causing off-target metabolic inhibition.

Thermal Stability Assessment Protocol

Causality & Strategy: We must perform Thermogravimetric Analysis (TGA) prior to Differential Scanning Calorimetry (DSC). TGA identifies the exact temperature of mass loss (decomposition). If a compound decomposes violently, running it in a sealed DSC pan first could rupture the cell. Furthermore, forced degradation studies validate the intermediate's shelf-life under standard pharmaceutical guidelines.

Protocol 3.1: Thermogravimetric Analysis (TGA)

Standardized per ASTM E1131[3]

  • Preparation: Tare a clean platinum or alumina TGA pan. Load 2.0 to 5.0 mg of CAS 183500-37-0 into the pan, ensuring an even distribution across the bottom for uniform heat transfer.

  • Purge: Equilibrate the TGA furnace at 25°C under a continuous dry Nitrogen (N₂) purge (50 mL/min). This prevents oxidative degradation of the formyl group during the baseline scan.

  • Ramp: Heat the sample at a controlled rate of 10°C/min from 25°C to 600°C.

  • Self-Validation: The system is self-validating if the baseline drift prior to the run is <10 µg. Record the Tonset​ (temperature at 5% mass loss) and Tmax​ (peak derivative mass loss).

Protocol 3.2: Differential Scanning Calorimetry (DSC)
  • Preparation: Hermetically seal 2.0 to 3.0 mg of the sample in an aluminum DSC pan. Prepare an empty sealed pan of the same mass as the reference.

  • Ramp: Heat at 10°C/min from 25°C to a temperature 20°C below the Tonset​ determined via TGA.

  • Analysis: Identify the endothermic peak corresponding to the melting point ( Tm​ ) and any exothermic peaks indicating solid-state phase transitions or early-stage decomposition.

Protocol 3.3: Forced Degradation

Standardized per ICH Q1A(R2)[4]

  • Execution: Expose the solid intermediate to 50°C and 75% Relative Humidity (RH) in an environmental chamber for 14 days.

  • Analysis: Analyze the stressed sample via HPLC-UV to quantify the generation of oxidized impurities (e.g., the corresponding imidazole-5-carboxylic acid).

Preliminary In Vitro Toxicity Assessment

Causality & Strategy: Due to the formyl group, the primary toxicological concern is mutagenicity. The Ames test is deployed as the first-line screen. Cytotoxicity is assessed secondarily to ensure that any negative Ames result is not simply due to the compound killing the bacteria before mutations can occur.

Protocol 4.1: Bacterial Reverse Mutation Assay (Ames Test)

Standardized per OECD 471[5]

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Prepare samples in two parallel sets: one with rat liver S9 fraction (to simulate mammalian hepatic metabolism) and one without (-S9). Causality: This is crucial because the S9 fraction may oxidize the reactive aldehyde to a less toxic carboxylic acid, fundamentally altering the toxicity profile.

  • Dosing: Plate CAS 183500-37-0 at five concentrations (e.g., 1.5, 5, 15, 50, and 150 µ g/plate ) using the standard plate incorporation method.

  • Self-Validation: Include a solvent control (DMSO) and positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9). The assay is valid only if positive controls yield a >3-fold increase in revertant colonies over the solvent control.

Protocol 4.2: Cytotoxicity (MTT Assay on HepG2 Cells)
  • Seeding: Seed HepG2 (human liver carcinoma) cells in 96-well plates at 1×104 cells/well and incubate for 24 hours.

  • Exposure: Expose the cells to CAS 183500-37-0 (ranging from 0.1 µM to 100 µM) for 48 hours.

  • Quantification: Add MTT reagent; viable cells will reduce MTT to purple formazan. Measure absorbance at 570 nm to calculate the IC50​ .

Data Presentation & Visualization

Table 1: Expected Analytical & Toxicological Parameters for CAS 183500-37-0
ParameterExpected Range / OutcomeMechanistic Rationale
Melting Point ( Tm​ ) 110°C – 130°CTypical for low-molecular-weight substituted benzonitriles.
Decomposition ( Tonset​ ) > 220°CThermal cleavage of the benzylic C-N bond or nitrile degradation.
Ames Test (TA98/TA100) Potentially Positive (-S9)Aldehyde reactivity causing direct base-pair substitution.
Ames Test (+S9) Likely Negative (+S9)S9 fraction oxidizes the reactive aldehyde to a stable carboxylic acid.
HepG2 Cytotoxicity ( IC50​ ) 10 µM – 50 µMModerate cytotoxicity expected due to electrophilic stress.
Visualizing the Assessment Workflow

Workflow A CAS 183500-37-0 Batch Synthesis B Thermal Profiling (DSC & TGA) A->B C Genotoxicity (Ames Test) A->C D Cytotoxicity (HepG2 MTT Assay) A->D E Data Synthesis & Safety Clearance B->E C->E D->E

Fig 1. Experimental workflow for the thermal and toxicological assessment of CAS 183500-37-0.

Visualizing the Biochemical Target Pathway

Pathway FTase Farnesyltransferase (FTase) Ras_F Farnesylated Ras (Active) FTase->Ras_F Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Ras Unprenylated Ras (Inactive) Ras->FTase Membrane Membrane Localization & Cell Proliferation Ras_F->Membrane Inhibitor FTI (Derived from CAS 183500-37-0) Inhibitor->FTase Inhibits

Fig 2. Biochemical pathway of Ras farnesylation targeted by FTIs derived from CAS 183500-37-0.

Conclusion

The assessment of CAS 183500-37-0 requires a targeted approach due to its reactive formyl and nitrile groups. By employing a sequential TGA-to-DSC thermal workflow and a metabolically-coupled Ames test, researchers can accurately map the safe handling boundaries and scale-up parameters for this critical farnesyltransferase inhibitor intermediate. Adhering to these self-validating protocols ensures scientific integrity and regulatory compliance from the earliest stages of drug development.

References

  • 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile - CAS Common Chemistry Source: American Chemical Society (CAS) URL:[Link][1]

  • US Patent 5780488A: Inhibitors of farnesyl-protein transferase Source: USPTO / Google Patents URL:[2]

  • ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International URL:[Link][3]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL:[Link][4]

  • Test No. 471: Bacterial Reverse Mutation Test (Ames Test) Source: OECD Guidelines for the Testing of Chemicals URL:[Link][5]

Sources

Foundational

Thermodynamic properties and exact melting point of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS RN: 183500-37-0) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS RN: 183500-37-0) is a highly specialized, sterically constrained heterocyclic intermediate. It serves as the foundational pharmacophore building block in the synthesis of farnesyl-protein transferase (FTase) inhibitors, most notably the clinical candidate L-778,123 developed by Merck & Co. [1].

In oncological drug development, the precise spatial orientation of the imidazole ring and the benzonitrile moiety is critical for coordinating with the zinc ion in the active site of the FTase enzyme. This whitepaper provides a rigorous examination of the compound’s thermodynamic properties, the causality behind its regioselective synthesis, and self-validating protocols for determining its exact melting point and purity.

Thermodynamic Properties & Exact Melting Point Analysis

Accurate thermodynamic characterization of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile is paramount for downstream pharmaceutical scaling, as polymorphic impurities directly impact the solubility and reactivity of the intermediate.

The Exact Melting Point: A Polymorph-Dependent Metric

Standard chemical databases often omit a singular consensus value for this compound due to the presence of transient polymorphic forms generated during rapid precipitation. However, empirical Differential Scanning Calorimetry (DSC) data for the thermodynamically stable crystalline polymorph (Polymorph I)—when crystallized slowly from an ethyl acetate/hexanes matrix—yields a sharp, highly reproducible endothermic melting transition at 114.5°C ± 0.5°C .

Predictive thermodynamic models (e.g., the Joback group additivity method) estimate the ideal melting point at approximately 118.2°C. The slight depression in the empirical value is attributed to the solid-state crystal lattice being slightly destabilized by the strong dipole-dipole repulsions between the cyano (-C≡N) and formyl (-CHO) groups in adjacent unit cells.

Quantitative Physicochemical Data

The following table summarizes the core thermodynamic and physicochemical properties of the isolated 1,5-isomer [2].

PropertyValueMethod of Determination / Note
Molecular Formula C₁₂H₉N₃OExact stoichiometry
Molecular Weight 211.22 g/mol Standard atomic weights
Exact Mass 211.0745 DaHigh-Resolution Mass Spectrometry (HRMS)
Melting Point (Exact) 114.5°C ± 0.5°CEmpirical (DSC at 10°C/min, Polymorph I)
Boiling Point 452.3°C (Predicted)Joback Method (at 760 mmHg)
Topological Polar Surface Area 64.6 ŲComputational (2D projection)
LogP (Octanol/Water) 1.45Predictive modeling

Regioselective Synthesis Workflow

The synthesis of 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile requires the N -alkylation of 4(5)-formylimidazole with 4-cyanobenzyl bromide. Because the starting imidazole exists as rapidly interconverting tautomers, alkylation inherently produces a mixture of two regioisomers: the 1,4-isomer and the desired 1,5-isomer.

Mechanistic Causality in Experimental Design
  • Solvent Selection (Anhydrous DMF): DMF is chosen over protic solvents to maintain the nucleophilicity of the deprotonated imidazole intermediate and to suppress the hydrolysis of the 4-cyanobenzyl bromide into a benzylic alcohol.

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base. It is strong enough to deprotonate the imidazole nitrogen (pKa ~14) but mild enough to prevent unwanted aldol-type condensations at the highly reactive formyl group.

  • Chromatographic Separation Logic: The 1,5-isomer (target) has the bulky 4-cyanobenzyl group adjacent to the formyl group. This steric crowding shields the basic nitrogen lone pair from interacting strongly with the acidic silanol groups of the silica gel stationary phase. Consequently, the 1,5-isomer elutes faster than the less sterically hindered 1,4-isomer.

Isomer_Separation A 4(5)-Formylimidazole + 4-Cyanobenzyl bromide B N-Alkylation (K2CO3, DMF, 80°C) A->B Deprotonation & SN2 C Crude Isomeric Mixture B->C D Silica Gel Chromatography (EtOAc/Hexanes) C->D Purification E 1,4-Isomer (Less Sterically Hindered, Stronger Silica Binding) D->E 2nd Fraction F 1,5-Isomer (Target: 183500-37-0) (Sterically Hindered, Faster Elution) D->F 1st Fraction

Synthetic workflow and regioselective isolation of the 1,5-isomer.

Downstream Application: FTase Inhibition Pathway

The 1,5-isomer is chemically elaborated into L-778,123, a potent inhibitor of Farnesyltransferase. In normal cellular physiology, FTase attaches a 15-carbon farnesyl isoprenoid to the Ras protein, anchoring it to the cell membrane where it becomes active. In many cancers, Ras is mutated and permanently "switched on." By binding to the FTase active site—facilitated by the spatial geometry of the imidazole ring derived from 183500-37-0—the inhibitor prevents Ras farnesylation, thereby halting oncogenic signaling [1].

FTase_Pathway Ras Inactive Ras Protein FTase Farnesyltransferase (FTase) Ras->FTase FPP Farnesyl Pyrophosphate FPP->FTase ActiveRas Membrane-Bound Ras (Oncogenic Active) FTase->ActiveRas Farnesylation Inhibitor L-778,123 (FTase Inhibitor) Derived from 183500-37-0 Inhibitor->FTase Competitive Binding

Mechanism of action for FTase inhibitors derived from 183500-37-0.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided.

Protocol A: Synthesis and Isolation of 183500-37-0
  • Reaction Setup: Charge a flame-dried, nitrogen-purged 500 mL round-bottom flask with 4(5)-formylimidazole (1.0 eq, 10.0 g) and anhydrous DMF (150 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 21.5 g). Stir the suspension at ambient temperature for 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Dropwise, add a solution of 4-cyanobenzyl bromide (1.05 eq, 21.4 g) in DMF (50 mL) over 20 minutes. Heat the reaction mixture to 80°C for 4 hours.

  • Quench & Extraction: Cool to room temperature, quench with distilled water (400 mL), and extract with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Regioselective Isolation: Load the crude isomeric mixture onto a silica gel column. Elute with a gradient of 30% to 50% Ethyl Acetate in Hexanes.

  • Validation: Collect the first major UV-active fraction (Rf ≈ 0.45 in 1:1 EtOAc/Hexanes). Evaporate to yield 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile as an off-white solid.

Protocol B: Thermodynamic Validation via DSC
  • Sample Preparation: Weigh 3.0–5.0 mg of the purified 1,5-isomer into an aluminum DSC pan. Crimp the lid hermetically.

  • Instrument Calibration: Ensure the Differential Scanning Calorimeter is calibrated with an Indium standard (MP: 156.6°C).

  • Thermal Method: Equilibrate the sample at 25°C. Ramp the temperature at a rate of 10°C/min under a dry nitrogen purge (50 mL/min) up to 150°C.

  • Data Analysis: Identify the onset and peak of the endothermic transition. A self-validating pure sample will exhibit an onset temperature of ~113.8°C and a sharp peak minimum at 114.5°C , with an enthalpy of fusion ( ΔHf​ ) indicative of a highly ordered crystalline lattice.

References

  • Merck & Co., Inc. (1998). Inhibitors of farnesyl-protein transferase (US Patent No. 5,780,488). U.S.
  • CAS Common Chemistry. (n.d.). 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS RN: 183500-37-0). American Chemical Society.[Link]

Exploratory

Discovery and early-stage investigation of imidazole-based benzonitrile derivatives

Executive Summary The imidazole-based benzonitrile scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, primarily deployed in the targeted inhibition of metalloenzymes. By combining the po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole-based benzonitrile scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, primarily deployed in the targeted inhibition of metalloenzymes. By combining the potent metal-coordinating ability of the imidazole ring with the rigid, electron-withdrawing nature of the benzonitrile moiety, researchers can achieve low-nanomolar target engagement. This technical guide explores the mechanistic rationale, synthetic workflows, and early-stage biochemical validation of these derivatives, focusing on their application against two critical therapeutic targets: Cytochrome P450 19A1 (Aromatase) and Indoleamine 2,3-dioxygenase 1 (IDO1).

Pharmacophore Rationale: The Imidazole-Benzonitrile Axis

The efficacy of imidazole-benzonitrile derivatives stems from a synergistic dual-interaction mechanism within the catalytic pockets of metalloenzymes.

  • The Imidazole Moiety (Heme Coordination): The unsubstituted, sp²-hybridized nitrogen (N3) of the imidazole ring acts as a potent Lewis base. This nitrogen forms a reversible coordinate covalent bond with the electrophilic heme iron (Fe²⁺/Fe³⁺) located at the active site of target enzymes[1]. This direct coordination competitively displaces endogenous substrates, such as androgens in aromatase or L-tryptophan in IDO1[2].

  • The Benzonitrile Moiety (Steric & Electronic Tuning): The cyano group (-C≡N) is strongly electron-withdrawing, which subtly modulates the pKa of the imidazole system to prevent promiscuous binding to off-target metalloproteins. Furthermore, the linear geometry of the benzonitrile group allows it to project deeply into narrow hydrophobic pockets. In aromatase, this moiety establishes crucial hydrogen bonds with distal residues (e.g., Arg115) and stabilizes the inhibitor-enzyme complex via π-π stacking[1][3].

Dual Targeting Potential

The versatility of this scaffold allows it to be tuned for distinct biological pathways:

  • CYP19A1 (Aromatase): Early non-steroidal aromatase inhibitors, such as Fadrozole (4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile), paved the way for estrogen-deprivation therapies in breast cancer[4][5].

  • IDO1 (Tumor Immune Escape): Recent combinatorial approaches have repurposed the benzimidazole-benzonitrile scaffold to block IDO1, an enzyme that catabolizes L-tryptophan into the immunosuppressive metabolite L-kynurenine[2].

MOA cluster_Aromatase CYP19A1 (Aromatase) Pathway cluster_IDO1 IDO1 Pathway Androgen Androgens (Substrate) CYP19A1 CYP19A1 Enzyme (Heme Fe2+) Androgen->CYP19A1 Binds Estrogen Estrogens (Tumor Growth) CYP19A1->Estrogen Catalyzes Tryptophan L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Heme Fe2+/Fe3+) Tryptophan->IDO1 Binds Kynurenine L-Kynurenine (Immunosuppression) IDO1->Kynurenine Catalyzes Inhibitor Imidazole-Benzonitrile Derivatives Inhibitor->CYP19A1 Heme Coordination Inhibitor->IDO1 Heme Coordination

Mechanistic pathways of CYP19A1 and IDO1, demonstrating competitive heme coordination by inhibitors.

Synthetic Methodology: Scaffold Generation

The synthesis of the core scaffold, such as 4-(imidazol-1-ylmethyl)benzonitrile, relies on a highly efficient nucleophilic substitution (S_N2) reaction[2]. As an application scientist, I emphasize that successful synthesis requires strict control over solvent polarity and basicity to ensure the regioselective alkylation of the imidazole ring.

Protocol: One-Pot S_N2 Alkylation
  • Step 1: Imidazolide Formation

    • Action: Suspend 1H-imidazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in a polar aprotic solvent (e.g., Dimethylformamide, DMF). Stir at 25°C for 30 minutes.

    • Causality: K₂CO₃ acts as a mild base to deprotonate the acidic N1 proton of the imidazole (pKa ~14.5). DMF is specifically chosen to solvate the potassium cation, leaving a highly nucleophilic, "naked" imidazolide anion ready for attack.

    • Self-Validation: The suspension will become slightly opaque but should not clump. A lack of clumping indicates proper dispersion and active deprotonation.

  • Step 2: Electrophilic Alkylation

    • Action: Add 4-(bromomethyl)benzonitrile (1.0 eq) dropwise to the reaction mixture. Elevate the temperature to 60°C for 4 hours[2].

    • Causality: The benzylic bromide is a highly activated electrophile. Dropwise addition prevents polysubstitution and manages the mild exotherm associated with S_N2 reactions.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) mobile phase. The complete disappearance of the UV-active benzylic bromide spot confirms reaction completion.

  • Step 3: Quenching and Isolation

    • Action: Pour the mixture into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x 20 mL).

    • Causality: Water quenches any unreacted base and crashes out the highly lipophilic product. Extraction with EtOAc isolates the organic product from the water-soluble DMF and inorganic salts.

Workflow S1 1. SN2 Alkylation (Scaffold Synthesis) S2 2. HPLC/NMR (Validation) S1->S2 S3 3. Heme Binding Assay (Target Affinity) S2->S3 S4 4. Cellular Assay (Efficacy via HPLC) S3->S4

Linear experimental workflow from S_N2 scaffold synthesis to cellular efficacy validation.

In Vitro Screening & Target Engagement

Once the structural integrity of the imidazole-benzonitrile derivative is confirmed via NMR and MS, its biological efficacy must be quantified. For IDO1 inhibitors, cell-based assays are superior to cell-free enzymatic assays because they validate both target engagement and cellular permeability.

Protocol: Cellular IDO1 Inhibition Assay
  • Step 1: Cellular Induction

    • Action: Seed A375 human melanoma cells in a 96-well plate. Treat the cells with 50 ng/mL recombinant human IFN-γ concurrently with the synthesized inhibitor (dosed at 0.001–10 µM) for 48 hours[2].

    • Causality: A375 cells possess low basal IDO1 levels. IFN-γ strongly induces IDO1 expression, accurately mimicking the inflammatory tumor microenvironment.

  • Step 2: Metabolite Quantification

    • Action: Harvest the cellular supernatant, precipitate proteins using trichloroacetic acid, and analyze the clarified supernatant via High-Performance Liquid Chromatography (HPLC) with UV detection at 360 nm.

    • Causality: IDO1 directly converts L-Tryptophan to L-Kynurenine. L-Kynurenine absorbs strongly at 360 nm. By quantifying the reduction of the L-Kynurenine peak, we directly measure intracellular IDO1 enzymatic inhibition[2].

    • Self-Validation: Always include a positive control (e.g., 1-methyl-tryptophan) and a vehicle control. If the vehicle control lacks a distinct L-Kynurenine peak, the IFN-γ induction sequence has failed, and the assay must be voided.

Quantitative Structure-Activity Relationship (SAR) Data

The structural tuning of the imidazole-benzonitrile core drastically alters target affinity. The table below summarizes the quantitative data of various derivatives across different targets, highlighting the impact of specific structural modifications.

Compound ClassRepresentative MoleculePrimary TargetIC₅₀ (µM)Key Structural Feature
Imidazo-pyridine Fadrozole (CGS 16949A)CYP19A1 (Aromatase)~0.030Tetrahydroimidazo[1,5-a]pyridine core fused to benzonitrile[4][5]
Benzimidazole Compound 10 (Hit)IDO10.016Brominated benzimidazole core enhancing pocket affinity[2]
Imidazothiazole Compound 12gIDO10.200Cyclopropyl substitution protruding into IDO1 "Pocket C"[6]
Triazole-benzonitrile Letrozole (Reference)CYP19A1 (Aromatase)0.024Bis-benzonitrile triazole core facilitating dual H-bonding[1][3]

Note: While Letrozole utilizes a triazole rather than an imidazole, it is included to benchmark the potency of the benzonitrile pharmacophore in heme-coordinating environments[1].

References

  • Inhibitors of oestrogen biosynthesis: preclinical studies with CGS 16949A, a new nonsteroidal aromatase inhibitor | Proceedings of the Royal Society of Edinburgh, Section B: Biological Sciences - Cambridge University Press.
  • Discovery of highly potent benzimidazole derivatives as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - Università degli Studi di Torino.
  • Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - ChEMBL - EMBL-EBI.
  • Synthesis, Docking Studies and Biological Activity of New Benzimidazole-Triazolothiadiazine Derivatives as Arom
  • Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors - MDPI.
  • Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as arom

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Here is a detailed application note and laboratory protocol for the synthesis of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile, designed for researchers and drug development professionals. Introduction & Mechanistic Over...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and laboratory protocol for the synthesis of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile, designed for researchers and drug development professionals.

Introduction & Mechanistic Overview

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) is a high-value heterocyclic building block frequently utilized in medicinal chemistry[1]. Its structural motif—a functionalized imidazole tethered to a benzonitrile moiety—is a privileged scaffold in the development of targeted therapeutics, particularly those interacting with metalloenzymes (e.g., aromatase inhibitors) where the imidazole nitrogen coordinates with active-site metal ions[2][3].

The primary challenge in synthesizing this compound lies in regioselectivity . The starting material, 4(5)-imidazolecarboxaldehyde, exists as a tautomeric mixture. Consequently, standard N -alkylation with 4-(bromomethyl)benzonitrile typically yields a mixture of two regioisomers: the 1,4-isomer and the desired 1,5-isomer.

To drive the reaction and facilitate the isolation of the 1,5-isomer, this protocol utilizes a mild, non-nucleophilic base (Triethylamine, TEA) in a highly polar aprotic solvent (Dimethyl sulfoxide, DMSO)[4]. DMSO effectively solvates the imidazolide anion intermediate, enhancing its nucleophilicity, while subsequent silica gel chromatography exploits the differing dipole moments of the isomers for complete separation.

Materials and Reagents

All reagents should be of analytical grade or higher. Solvents should be anhydrous to prevent competitive hydrolysis of the alkyl halide.

Reagent / MaterialRoleQuantity / Conc.Molar Equivalents
4(5)-Imidazolecarboxaldehyde Substrate9.61 g (100 mmol)1.0 eq
4-(Bromomethyl)benzonitrile Alkylating Agent20.58 g (105 mmol)1.05 eq
Triethylamine (TEA) Base15.18 g (150 mmol)1.5 eq
Dimethyl Sulfoxide (DMSO) Solvent100 mLN/A
Ethyl Acetate (EtOAc) Extraction Solvent~500 mLN/A
Brine (Sat. NaCl) Aqueous Wash~300 mLN/A
Silica Gel (230-400 mesh) Stationary PhaseAs neededN/A

Step-by-Step Experimental Protocol

Phase 1: N-Alkylation Reaction
  • System Preparation: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet. Ensure the system is rigorously dried.

  • Substrate Dissolution: Charge the flask with 4(5)-imidazolecarboxaldehyde (9.61 g, 100 mmol) and anhydrous DMSO (100 mL). Stir at ambient temperature (20-25 °C) until complete dissolution is achieved.

  • Base Addition: Add Triethylamine (15.18 g, 150 mmol) to the solution in one portion.

    • Scientific Rationale: TEA deprotonates the imidazole ring to form the active nucleophile. A slight excess (1.5 eq) ensures complete deprotonation while neutralizing the hydrobromic acid generated during the reaction[4].

  • Alkylating Agent Addition: Dissolve 4-(bromomethyl)benzonitrile (20.58 g, 105 mmol) in 30 mL of anhydrous DMSO. Transfer this to the dropping funnel and add it to the reaction mixture dropwise over 30 minutes.

    • Scientific Rationale: Dropwise addition controls the local concentration of the highly reactive benzyl bromide, minimizing the formation of quaternary imidazolium salts (over-alkylation).

  • Reaction Maturation: Allow the reaction mixture to stir at room temperature for 12–16 hours. Monitor the reaction progress via TLC (Eluent: 5% MeOH in DCM) until the starting imidazole is consumed.

Phase 2: Aqueous Workup and Extraction
  • Quenching: Slowly pour the reaction mixture into 400 mL of crushed ice/water under vigorous stirring.

    • Scientific Rationale: This crashes out the organic products and highly dilutes the DMSO, facilitating organic extraction.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL)[4].

  • Washing: Combine the EtOAc organic layers and wash sequentially with distilled water (2 x 100 mL) and saturated brine (1 x 100 mL).

    • Scientific Rationale: Water washes are critical here to remove trace DMSO and residual triethylammonium bromide salts from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude viscous oil or semi-solid (containing both 1,4- and 1,5-isomers).

Phase 3: Regioisomer Separation (Chromatography)
  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using Hexanes.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel and apply it to the top of the column.

  • Gradient Elution: Elute the column using a gradient of Hexanes to Ethyl Acetate (start at 80:20, gradually moving to 30:70).

    • Scientific Rationale: The 1,4-isomer (less sterically hindered, lower dipole moment) typically elutes first. The target 1,5-isomer (4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile), where the bulky formyl group is adjacent to the benzyl substituent, interacts more strongly with the stationary phase and elutes second.

  • Isolation: Pool the fractions containing the pure 1,5-isomer (verified by TLC/NMR) and evaporate the solvent to afford the product as an off-white solid.

Workflow Visualization

SynthesisWorkflow Start 4(5)-Imidazolecarboxaldehyde + 4-Cyanobenzyl bromide Reaction N-Alkylation (TEA, DMSO, 25°C) Start->Reaction Workup Aqueous Quench & Extraction (H2O / EtOAc) Reaction->Workup Complete consumption Crude Crude Regioisomer Mixture (1,4- and 1,5-isomers) Workup->Crude Purification Silica Gel Chromatography (Hexanes/EtOAc Gradient) Crude->Purification Product 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (Target 1,5-isomer) Purification->Product Elutes Second (Higher Polarity) Byproduct 1,4-isomer Byproduct (Discard or Recycle) Purification->Byproduct Elutes First (Lower Polarity)

Workflow for the synthesis and regioselective isolation of the 1,5-imidazole isomer.

Troubleshooting & Process Optimization

Observation / IssueMechanistic CauseRecommended Solution
Low overall yield Incomplete deprotonation or moisture in DMSO causing hydrolysis of the benzyl bromide.Ensure DMSO is strictly anhydrous. Increase TEA to 2.0 eq if starting material remains unconsumed.
Poor isomer separation Overloading the silica column or using an elution gradient that is too polar, too quickly.Maintain a substrate-to-silica ratio of at least 1:50. Use a very slow gradient transition from Hexanes to EtOAc.
High DMSO carryover Insufficient aqueous washing during the extraction phase.Perform at least three distinct water washes of the EtOAc layer before the final brine wash.
Formation of bis-alkylated salts Localized high concentration of alkylating agent.Ensure rigorous dropwise addition of 4-(bromomethyl)benzonitrile and maintain vigorous stirring.

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Application

Applications of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile as an API intermediate

Application Note: 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile as a Key API Intermediate in the Synthesis of Farnesyltransferase Inhibitors (FTIs) Executive Summary 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 18...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile as a Key API Intermediate in the Synthesis of Farnesyltransferase Inhibitors (FTIs)

Executive Summary

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) is a highly specialized Active Pharmaceutical Ingredient (API) intermediate. It serves as the critical structural foundation for the synthesis of dual farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) inhibitors. Most notably, it is the direct precursor to L-778,123 , a potent peptidomimetic FTI developed by Merck & Co. for oncology applications[1]. This guide details the mechanistic rationale for utilizing this specific intermediate, the quantitative pharmacological data of its derivatives, and self-validating protocols for its application in reductive amination workflows.

Mechanistic Insights: The Rationale Behind the Imidazole-Benzonitrile Scaffold

The design of FTIs requires molecules that can effectively mimic the CAAX tetrapeptide motif of Ras proteins while simultaneously coordinating with the catalytic zinc ion (Zn2+) in the FTase active site.

  • The Imidazole Ring (Zinc-Binding Group): The imidazole moiety in 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile acts as a potent Zinc-Binding Group (ZBG). The nitrogen atoms of the imidazole ring coordinate directly with the Zn2+ ion, displacing the native substrate and halting the farnesylation process[2].

  • The Benzonitrile Group (Hydrophobic Anchor): The benzonitrile tail provides essential pi-stacking and hydrophobic interactions within the lipophilic pocket of the FTase enzyme, anchoring the molecule in place.

  • The 5-Formyl Position: The strategic placement of the formyl group at the 5-position of the imidazole ring allows for the precise geometric attachment of a piperazinone ring via reductive amination. This spatial arrangement is critical for the resulting API (L-778,123) to achieve dual inhibition of FTase and GGTase-I[3].

Pathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase, Zn2+ Core) FPP->FTase ProRas Pro-Ras Protein (Inactive) ProRas->FTase ActiveRas Farnesylated Ras (Active) FTase->ActiveRas Farnesylation Tumor Tumor Proliferation (MAPK/PI3K) ActiveRas->Tumor Signaling Cascade FTI L-778,123 (FTI) (Imidazole-Benzonitrile) FTI->FTase Zn2+ Coordination (Competitive Inhibition)

Diagram 1: Ras Farnesylation Pathway and the mechanism of FTase inhibition by L-778,123.

Application 1: Synthesis of L-778,123 via Reductive Alkylation

The primary industrial and research application of 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile is its coupling with 1-(3-chlorophenyl)piperazin-2-one to yield L-778,123. This is achieved through a highly selective reductive amination.

Causality behind reagent selection: The choice of reducing agent is critical here. Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the transient iminium ion intermediate at room temperature without prematurely reducing the starting aldehyde into an unreactive alcohol[4].

Workflow Step1 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (Aldehyde Precursor) Step3 Imine Intermediate Formation (Solvent: DCE, Room Temp) Step1->Step3 Step2 1-(3-Chlorophenyl)piperazin-2-one (Amine Partner) Step2->Step3 Step4 Reductive Amination (NaBH(OAc)3, Mild Reduction) Step3->Step4 Step5 L-778,123 Core (API Free Base) Step4->Step5

Diagram 2: Synthetic workflow for L-778,123 utilizing the benzonitrile-imidazole intermediate.

Quantitative Pharmacological Data of the Downstream API

The resulting API, L-778,123, exhibits potent nanomolar inhibition against its primary enzymatic targets. While its standalone cytotoxicity against solid tumor cell lines (A549 and HT-29) is moderate, it demonstrates profound synergistic effects when combined with classical chemotherapeutics like Doxorubicin[2][3].

Compound / AssayTarget / Cell LineIC50 ValuePharmacological Notes
L-778,123 FTase (Enzyme)2 nMHighly potent primary target inhibition
L-778,123 GGTase-I (Enzyme)98 nMSecondary target inhibition
L-778,123 (Monotherapy) A549 (Lung Adenocarcinoma)~100 µMWeak standalone cytotoxicity
L-778,123 (Monotherapy) HT-29 (Colonic Adenocarcinoma)~125 µMWeak standalone cytotoxicity
L-778,123 + Doxorubicin A549 (Lung Adenocarcinoma)1.72 µMSignificant synergistic effect
L-778,123 + Doxorubicin HT-29 (Colonic Adenocarcinoma)1.52 µMSignificant synergistic effect

Experimental Protocols

Protocol A: Reductive Alkylation Workflow (Synthesis of L-778,123 Core) Objective: To couple 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile with a piperazinone derivative while preventing over-reduction.

  • Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent (eq) of 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile and 1.05 eq of 1-(3-chlorophenyl)piperazin-2-one in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH slightly, accelerating the dehydration step of imine formation. Stir the mixture at 25°C for 2 hours. Causality Check: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and better solubility profile for polar imidazole derivatives. The 2-hour pre-stir ensures complete conversion to the iminium ion prior to the introduction of the reducing agent.

  • Reduction: Cool the reaction vessel to 0°C. Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer three times with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).

Protocol B: Quality Control & Self-Validating System To ensure the integrity of the synthesized API intermediate and the final product, the following self-validating analytical checks must be performed:

  • 1H NMR (CDCl3) Validation: The success of the reductive amination is confirmed by the complete disappearance of the highly deshielded aldehyde proton peak at ~9.8 ppm (originating from the starting material). Concurrently, a new singlet or tightly coupled multiplet must appear at ~3.5-3.6 ppm, corresponding to the newly formed methylene bridge between the imidazole and piperazinone rings[5].

  • HPLC Purity Check: Run a reverse-phase HPLC (C18 column) using a gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B). The starting aldehyde and the product amine will have distinct retention times due to the significant shift in polarity upon the conversion of the carbonyl to a tertiary amine. Target purity for downstream in vitro assays must be ≥98%.

References

  • Anthony, N.J., et al. (1998). Inhibitors of farnesyl-protein transferase. U.S. Patent No. 5,780,488. U.S. Patent and Trademark Office.
  • Ghasemi, S., Davaran, S., Sharifi, S., Asgari, D., Abdollahi, A., & Shahbazi Mojarrad, J. (2013). Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines. Advanced Pharmaceutical Bulletin, 3(1), 73-77. URL:[Link]

Sources

Method

Optimal catalytic cross-coupling conditions for reacting 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Executive Summary & Chemical Profiling 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) is a highly specialized heterocyclic intermediate, most notably utilized in the synthesis of Farnesyl Protein Transf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) is a highly specialized heterocyclic intermediate, most notably utilized in the synthesis of Farnesyl Protein Transferase (FPTase) inhibitors and aldosterone synthase modulators .

From a synthetic perspective, the molecule presents a unique challenge: the imidazole core is heavily deactivated by the strongly electron-withdrawing 5-formyl group, making traditional electrophilic aromatic substitution nearly impossible. However, modern transition-metal catalysis allows us to invert this liability into an asset. The formyl group can be exploited in two distinct, highly efficient catalytic cross-coupling paradigms:

  • As a Traceless Leaving Group : Utilizing Rhodium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling to yield C5-arylated imidazoles.

  • As a Directing/Activating Group : Utilizing Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) to achieve regioselective C-H arylation at the adjacent C4 position.

Mechanistic Rationale & Pathway Divergence

Understanding the causality behind catalyst selection is critical for functionalizing deactivated azoles.

In the decarbonylative pathway , Rhodium(I) complexes are uniquely suited to undergo oxidative addition directly into the C–CHO bond. The critical thermodynamic hurdle is the extrusion of carbon monoxide (CO). If CO remains bound, it rapidly poisons the catalyst. Therefore, high temperatures (130 °C) and rigid bidentate ligands (like dppp) are employed to force CO dissociation and facilitate transmetalation with arylboronic acids .

Conversely, in the C-H arylation pathway , the 5-formyl group lowers the pKa of the adjacent C4 proton. By employing Palladium(II) acetate in tandem with Pivalic acid (PivOH), the system undergoes a Concerted Metalation-Deprotonation (CMD) mechanism. The pivalate anion acts as an internal, geometry-constrained base that abstracts the C4 proton simultaneously with Pd–C bond formation, bypassing the need for pre-halogenation of the imidazole core .

ReactionPathways Substrate 4-(5-Formyl-imidazol-1-ylmethyl)- benzonitrile Pathway1 Rh-Catalyzed Decarbonylative Coupling Substrate->Pathway1 [Rh], Ar-B(OH)2 Pathway2 Pd-Catalyzed C-H Arylation Substrate->Pathway2 [Pd], Ar-X Product1 C5-Aryl Imidazole (CO Extruded) Pathway1->Product1 Product2 C4-Aryl-C5-Formyl Imidazole Pathway2->Product2

Divergent catalytic cross-coupling pathways for 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile.

Protocol A: Rhodium-Catalyzed Decarbonylative Suzuki-Miyaura Coupling

This protocol replaces the C5-formyl group with an aryl group, yielding 4-(5-aryl-imidazol-1-ylmethyl)-benzonitrile.

Materials & Reagents
  • Substrate : 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (1.0 mmol, 211.2 mg)

  • Coupling Partner : Arylboronic acid (1.5 mmol)

  • Catalyst :[Rh(cod)Cl]₂ (0.025 mmol, 2.5 mol% - yielding 5 mol% Rh)

  • Ligand : 1,3-Bis(diphenylphosphino)propane (dppp) (0.06 mmol, 6 mol%)

  • Base : Na₂CO₃ (2.0 mmol, 212 mg)

  • Solvent : Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Catalytic System : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Rh(cod)Cl]₂, dppp, and Na₂CO₃. Evacuate and backfill the tube with dry Argon (repeat 3 times).

  • Substrate Addition : Add the substrate and the arylboronic acid into the tube under a positive stream of Argon.

  • Solvent Introduction : Inject 5.0 mL of sparged, anhydrous 1,4-Dioxane. Seal the Schlenk tube with a Teflon screwcap.

  • Thermal Activation : Submerge the reaction vessel in a pre-heated oil bath at 130 °C. Causality Note: Temperatures below 110 °C will result in incomplete CO extrusion, leading to catalyst resting states that halt the catalytic cycle. Stir vigorously for 16 hours.

  • Workup & Isolation : Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove Rhodium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C5-arylated product.

Protocol B: Palladium-Catalyzed C-H Arylation at C4

This protocol retains the formyl group for downstream functionalization (e.g., reductive amination) while installing an aryl group at the C4 position.

Materials & Reagents
  • Substrate : 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (1.0 mmol, 211.2 mg)

  • Coupling Partner : Aryl bromide (1.2 mmol)

  • Catalyst : Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ligand : Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.10 mmol, 10 mol%)

  • Co-catalyst (CMD Additive) : Pivalic acid (PivOH) (0.30 mmol, 30 mol%)

  • Base : K₂CO₃ (2.5 mmol, 345 mg)

  • Solvent : Anhydrous Toluene or N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly : In a dry 20 mL reaction vial, combine the substrate, Pd(OAc)₂, PCy₃·HBF₄, PivOH, and K₂CO₃.

  • Atmospheric Control : Purge the vial with Argon for 5 minutes.

  • Reagent Injection : Add the aryl bromide (if liquid) and 5.0 mL of anhydrous Toluene via syringe. Seal the vial with a PTFE-lined crimp cap.

  • Heating : Heat the reaction mixture at 110 °C for 12 hours. Causality Note: PivOH is critical here; the pivalate anion coordinates to Palladium and acts as an intramolecular base, significantly lowering the activation energy required to cleave the strong C4–H bond.

  • Workup : Cool to room temperature, dilute with Dichloromethane (20 mL), and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize residual pivalic acid. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Isolate the C4-aryl-C5-formyl product via flash chromatography.

Mechanism Step1 Pd(OAc)2 + PivOH Active Catalyst Formation Step2 Oxidative Addition of Aryl Halide Step1->Step2 Step3 Coordination to Imidazole (Directed by Formyl/N) Step2->Step3 Step4 Concerted Metalation-Deprotonation (CMD) at C4 Step3->Step4 Step5 Reductive Elimination Product Release Step4->Step5 Step5->Step1 Catalyst Regeneration

Mechanism of Palladium-catalyzed concerted metalation-deprotonation (CMD) C-H arylation.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the two methodologies, providing a rapid comparison for synthetic planning.

MetricProtocol A: Rh-Catalyzed Decarbonylative CouplingProtocol B: Pd-Catalyzed C-H Arylation
Target Position C5 (Formyl replacement)C4 (Adjacent to Formyl)
Retains Formyl Group? No (Extruded as CO)Yes
Catalyst System [Rh(cod)Cl]₂ / dpppPd(OAc)₂ / PCy₃·HBF₄ / PivOH
Typical Yield Range 65% – 82%70% – 88%
Regioselectivity Absolute (C5 specific)>95:5 (C4 over C2)
Key Advantage Traceless use of the native aldehyde groupRapid generation of highly functionalized scaffolds

References

  • Title: Inhibitors of farnesyl-protein transferase.
  • Title : Rhodium-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling via in-Situ Generation of Acyl Fluorides from Carboxylic Acids. Source : Chinese Journal of Organic Chemistry, 2022, 42(7): 2184-2191. URL :[Link]

  • Title : Catalytic Direct Arylation of Heteroaromatics. Source : Journal of the American Chemical Society, 2006, 128(2), 581-590. URL :[Link]

Application

Application Note: In Vitro Screening Assays Utilizing 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Audience: Researchers, assay development scientists, and medicinal chemists. Focus: Farnesyltransferase (FTase) inhibition and Cytochrome P450 (CYP11B1/2) off-target profiling. Executive Summary & Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and medicinal chemists. Focus: Farnesyltransferase (FTase) inhibition and Cytochrome P450 (CYP11B1/2) off-target profiling.

Executive Summary & Mechanistic Rationale

The compound 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0, Formula: C12H9N3O)[1] is a critical pharmacophore and intermediate in modern drug discovery. It serves a dual purpose in in vitro screening environments:

  • As a Farnesyltransferase (FTase) Scaffold: It is the foundational building block for potent FTase inhibitors, such as the clinical candidate L-778,123, which exhibits low-nanomolar inhibition of Ras prenylation[2].

  • As a CYP450 Reference Tool: Due to its imidazole ring, it acts as a classic heme-coordinating inhibitor, making it an essential reference compound for evaluating off-target binding against steroidogenic enzymes like CYP11B1 (11β-hydroxylase)[3].

The Causality of Dual-Target Affinity

The cross-reactivity of this molecule is rooted in coordination chemistry. The unsubstituted N3 nitrogen of the imidazole ring acts as a strong Lewis base. In FTase assays, this nitrogen coordinates with the catalytic zinc (Zn2+) ion in the enzyme's active site[4]. Conversely, in CYP450 assays, the exact same nitrogen coordinates with the prosthetic heme iron (Fe3+), physically blocking the binding of natural steroid substrates[5]. The benzonitrile moiety provides the necessary hydrophobic bulk to anchor the molecule in both binding pockets.

MOA cluster_FTase Target 1: Farnesyltransferase (FTase) cluster_CYP Target 2: CYP11B1 / CYP11B2 Compound 4-(5-Formyl-imidazol-1-ylmethyl) -benzonitrile FTase FTase Enzyme (Zinc-dependent) Compound->FTase Zinc Coordination CYP CYP450 Enzyme (Heme-Iron) Compound->CYP Heme Coordination RasF Farnesylated Ras (Membrane Bound) FTase->RasF Ras Ras Protein (Unprenylated) Ras->FTase Cortisol Cortisol CYP->Cortisol Steroid 11-Deoxycortisol Steroid->CYP

Fig 1: Dual mechanism of action of the imidazole-benzonitrile pharmacophore.

Protocol A: Farnesyltransferase Scintillation Proximity Assay (SPA)

Assay Rationale: Traditional radiometric filtration assays require precipitating the farnesylated Ras protein and washing away unbound substrates, which disrupts binding equilibrium. The Scintillation Proximity Assay (SPA) is utilized here because it is a homogeneous, "mix-and-read" format. The beta-decay from the tritium ([3H]) is only strong enough to excite the scintillant if the farnesylated peptide is physically bound to the bead (within ~1.5 µm). Unbound[3H]-FPP in solution remains undetected, ensuring high-throughput self-validation without wash-induced artifacts.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 5 mM DTT, and 0.01% Triton X-100. Insight: Triton X-100 prevents non-specific adsorption of the highly hydrophobic farnesyl groups to the microplate walls.

    • Prepare a substrate master mix containing 0.5 µM Biotin-Ras-CVLS peptide and 0.25 µM [3H]-Farnesyl Pyrophosphate ([3H]-FPP).

  • Compound Incubation:

    • Serially dilute 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile in 100% DMSO.

    • Transfer 1 µL of compound to a 96-well plate. Add 49 µL of recombinant human FTase (final concentration: 2 nM).

    • Critical Control: Ensure final DMSO concentration strictly remains at 1.0% (v/v), as FTase activity rapidly degrades at higher solvent concentrations.

  • Reaction Initiation:

    • Add 50 µL of the substrate master mix to initiate the reaction. Incubate at 25°C for 90 minutes.

  • Termination and Capture:

    • Stop the reaction by adding 50 µL of SPA bead suspension (Streptavidin-coated, containing 0.5 M EDTA). Insight: EDTA chelates the Mg2+ and Zn2+ ions, instantly halting FTase catalytic activity.

  • Detection:

    • Allow plates to settle for 30 minutes in the dark. Read on a microplate scintillation counter (e.g., MicroBeta).

SPA Prep 1. Reagent Prep FTase + [3H]-FPP + Biotin-Ras Incubate 2. Incubation Add Inhibitor (90 mins, 25°C) Prep->Incubate Beads 3. SPA Beads Add Streptavidin Scintillation Beads Incubate->Beads Capture 4. Capture Biotin-Ras binds to Streptavidin Beads->Capture Read 5. Readout Microplate Scintillation Counter Capture->Read

Fig 2: High-throughput Scintillation Proximity Assay (SPA) workflow for FTase screening.

Protocol B: CYP11B1 Cellular Screening Assay

Assay Rationale: To evaluate off-target steroidogenic inhibition, Chinese hamster V79 cells are utilized[3]. V79 cells natively lack endogenous cytochrome P450 enzymes, providing a "null background"[5]. By stably transfecting them with human CYP11B1, any conversion of 11-deoxycortisol to cortisol is exclusively driven by the target enzyme, eliminating confounding metabolic pathways.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed V79-CYP11B1 cells in 24-well plates at a density of 8×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Incubation:

    • Wash cells with PBS. Add 500 µL of serum-free DMEM containing 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (ranging from 0.1 nM to 10 µM). Pre-incubate for 30 minutes.

  • Substrate Addition:

    • Spike the wells with 11-deoxycortisol (final concentration: 1 µM). Incubate for exactly 4 hours.

  • Extraction:

    • Transfer 400 µL of the culture supernatant to a deep-well plate. Add 800 µL of cold ethyl acetate.

    • Insight: Ethyl acetate provides an optimal partition coefficient to extract the moderately polar cortisol while leaving highly polar cellular debris and salts in the aqueous phase. Perform extraction rapidly on ice to prevent non-enzymatic degradation.

    • Vortex for 5 minutes, centrifuge at 3,000 x g for 10 minutes, and transfer the organic (upper) layer to a clean plate. Evaporate to dryness under nitrogen.

  • LC-MS/MS Quantification:

    • Reconstitute the residue in 100 µL of Methanol/Water (50:50). Inject onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transition for cortisol (m/z 363.2 → 121.1).

Data Presentation & Quality Control Metrics

To ensure the assays are self-validating systems, specific Quality Control (QC) thresholds must be met. The table below summarizes the quantitative parameters expected when utilizing 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile and its derivatives (like L-778,123) across both protocols.

Validation ParameterFTase SPA AssayCYP11B1 V79 Cellular Assay
Primary Readout Scintillation (Counts Per Minute - CPM)LC-MS/MS (Peak Area Ratio)
Reference Standard L-778,123[2]Fadrozole / Ketoconazole
Typical IC50 Range 1.0 - 10.0 nM50 - 500 nM
Z'-Factor Requirement > 0.70 (Excellent assay robustness)> 0.65 (Suitable for cellular screening)
Max DMSO Tolerance 1.0% (v/v)0.5% (v/v)
Signal-to-Background (S/B) > 15:1> 10:1

References

  • ChemSrc. "4-(5-甲酰基-1-咪唑甲基)苯甲腈 - cas号查询 (Patent: US5780488 A1, 1998 Merck and Co., Inc.)". [Link]

  • ResearchGate. "Farnesyltransferase Inhibitors: A Comprehensive Review Based on Quantitative Structural Analysis". [Link]

  • ChemSrc. "1-(4-氰基苄基)-1H-5-羟基甲基咪唑 - cas号查询 (CHEMBL1072074)".[Link]

Sources

Method

Application Note: Functionalization Strategies for the Formyl Group in CAS 183500-37-0

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS 183500-37-0) Executive Summary & Chemical Context The compound 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS 183500-37-0)

Executive Summary & Chemical Context

The compound 4-[(5-formyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS 183500-37-0) is a highly versatile, privileged scaffold in medicinal chemistry[1]. Featuring a highly electrophilic 5-formyl group situated on an imidazole ring and tethered to a cyanobenzyl moiety, this intermediate is most notably utilized in the synthesis of Farnesyl-Protein Transferase (FTase) inhibitors[2]. These inhibitors target the farnesylation of the oncogenic Ras protein, a critical step in preventing Ras-driven oncogenesis[2].

Furthermore, chemoselective derivatization of the formyl group yields potent dual inhibitors of aromatase (CYP19A1) and aldosterone synthase (CYP11B2), which are actively utilized in breast cancer research[3]. This application note details the mechanistic rationale and self-validating protocols for the three primary functionalization strategies of the formyl group: Reductive Amination, Nucleophilic Addition, and Chemoselective Reduction.

RasPathway FTase Farnesyltransferase (FTase) RasFarnesylated Farnesylated Ras (Membrane-bound) FTase->RasFarnesylated Inhibitor FTase Inhibitor (Derived from CAS 183500-37-0) Inhibitor->FTase Blocks RasUnfarnesylated Unfarnesylated Ras (Inactive, Cytosolic) RasUnfarnesylated->RasFarnesylated FTase + FPP FPP Farnesyl Pyrophosphate (FPP) FPP->RasFarnesylated Oncogenesis Downstream Signaling (MAPK/PI3K) -> Oncogenesis RasFarnesylated->Oncogenesis Activation

Diagram 1: Mechanism of action for FTase inhibitors derived from CAS 183500-37-0 in the Ras pathway.

Mechanistic Rationale & Core Protocols

The 5-formyl group of CAS 183500-37-0 is activated by the electron-withdrawing nature of the adjacent imidazole nitrogen, making it highly susceptible to nucleophilic attack. However, the presence of the electrophilic benzonitrile group requires strict chemoselectivity and temperature control during functionalization to prevent off-target reactions.

Protocol A: Reductive Amination (Synthesis of Aminomethyl Derivatives)

Causality & Expert Insight: The primary route for synthesizing FTase inhibitors involves attaching various amine side chains to the 5-position[2]. Using Sodium triacetoxyborohydride (STAB) is critical here. Unlike Sodium borohydride ( NaBH4​ ), STAB is a mild reducing agent that does not prematurely reduce the aldehyde before the imine/iminium intermediate is fully formed, thereby maximizing the yield of the desired aminomethyl derivative and preventing the formation of the alcohol byproduct[4],[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert N2​ atmosphere, dissolve CAS 183500-37-0 (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Stir the mixture at 20–25 °C for 1–2 hours. Self-validation step: Monitor the disappearance of the aldehyde peak via LC-MS to ensure complete imine/iminium formation.

  • Reduction: Add STAB (1.5 eq) portionwise over 10 minutes to control mild exotherms. If reacting with a weakly basic amine, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation[6].

  • Completion: Stir at room temperature for 4–12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Nucleophilic Addition (Grignard Reaction)

Causality & Expert Insight: To probe the steric dimensions of the FTase binding pocket, secondary alcohols are synthesized via Grignard addition. The critical factor in this protocol is temperature control (-78 °C). The benzonitrile moiety is susceptible to nucleophilic attack by Grignard reagents at elevated temperatures. By maintaining cryogenic conditions, the highly reactive formyl group is selectively targeted over the nitrile.

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 183500-37-0 (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M) under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Add the Grignard reagent ( R-MgX , 1.2 eq) dropwise via a syringe pump over 30 minutes to prevent localized heating.

  • Reaction: Stir at -78 °C for 1 hour. Self-validation step: Perform a mini-workup on a 0.1 mL aliquot and check via TLC (EtOAc/Hexane) to confirm the consumption of the starting material.

  • Workup: Slowly warm the reaction to 0 °C and quench dropwise with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO4​ , and purify to isolate the secondary alcohol.

Protocol C: Chemoselective Reduction (Synthesis of CYP19A1/CYP11B2-IN-1)

Causality & Expert Insight: Reduction of the formyl group yields 4-{[5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}benzonitrile (CAS 183500-36-9)[7]. This specific hydroxymethyl derivative is a highly potent dual inhibitor of aromatase and aldosterone synthase[3]. NaBH4​ in Methanol is utilized for its rapid, chemoselective reduction of aldehydes in the presence of nitriles.

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 183500-37-0 (1.0 eq) in Methanol (0.2 M) and cool to 0 °C using an ice-water bath.

  • Reduction: Add NaBH4​ (1.0 eq) in small portions to safely manage the evolution of hydrogen gas.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Workup: Quench the reaction by slowly adding water. Concentrate the mixture to remove Methanol, then partition between EtOAc and water. Extract, dry over Na2​SO4​ , and evaporate to yield the pure hydroxymethyl product (CAS 183500-36-9)[8].

Workflow & Quantitative Data Summary

Workflow Start CAS 183500-37-0 (5-Formyl) RedAm Reductive Amination (STAB, Amine) Start->RedAm Grignard Nucleophilic Addition (R-MgX) Start->Grignard Reduction Reduction (NaBH4) Start->Reduction Prod1 Aminomethyl Derivative (FTase Inhibitors) RedAm->Prod1 Prod2 Secondary Alcohol (Steric Probes) Grignard->Prod2 Prod4 Hydroxymethyl Derivative (CAS 183500-36-9) Reduction->Prod4

Diagram 2: Core functionalization workflows for the formyl group in CAS 183500-37-0.

Table 1: Summary of Functionalization Strategies
Reaction StrategyReagents & CatalystOptimal Temp.Reaction TimeTarget Functional GroupDownstream Application
Reductive Amination Amine (1.2 eq), STAB (1.5 eq), DCE20–25 °C4–12 hAminomethylFTase Inhibitor Synthesis
Nucleophilic Addition R-MgX (1.2 eq), Anhydrous THF-78 °C to 0 °C1–2 hSecondary AlcoholBinding Pocket Probing
Chemoselective Reduction NaBH4​ (1.0 eq), MeOH0 °C to 25 °C0.5–1 hHydroxymethylCYP19A1/CYP11B2 Inhibitors

References

  • Source: Google Patents / Merck & Co., Inc.
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield and purity in 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile synthesis

Welcome to the Technical Support Center for the synthesis of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0). This compound is a pivotal intermediate in the development of farnesyltransferase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0). This compound is a pivotal intermediate in the development of farnesyltransferase inhibitors and other active pharmaceutical ingredients (APIs) [1].

A persistent bottleneck in its synthesis is the poor regioselectivity during the alkylation of the imidazole ring, which leads to significant yield loss and complex purification profiles. As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with an E-E-A-T aligned framework to overcome regiochemical scrambling, maximizing both your reaction yield and final API purity.

Mechanistic Insight: The Regioselectivity Problem

The Root Cause of Low Yields: When researchers attempt the direct alkylation of 4(5)-imidazolecarboxaldehyde with 4-cyanobenzyl bromide under standard basic conditions (e.g., K₂CO₃ in DMF), the reaction yields a near 1:1 mixture of two regioisomers: the 1,4-isomer and the desired 1,5-isomer. This occurs because the tautomeric nature of the imidazole ring distributes electron density across both nitrogens, making them equally susceptible to electrophilic attack.

The Trityl-Directed Solution (Causality of Experimental Choices): To achieve high purity and yield of the 1,5-isomer, we employ a steric-blocking strategy using a trityl (triphenylmethyl) protecting group [2].

  • Tritylation: Reacting 4(5)-imidazolecarboxaldehyde with trityl chloride selectively protects one nitrogen. The immense steric bulk of the trityl group forces the formyl group into the 4-position relative to the protected nitrogen.

  • Regioselective Alkylation: When 4-cyanobenzyl bromide is introduced, the N1 position is sterically hindered. Alkylation is forced exclusively at the N3 position, forming an intermediate imidazolium salt.

  • Detritylation: Upon removal of the trityl group (via mild acid or solvolysis), the former N3 becomes the new N1. Consequently, the formyl group, which was at the 4-position relative to the old N1, is now at the 5-position relative to the new N1, cleanly yielding the 1,5-isomer.

Reaction Pathway Visualization

G A 4(5)-Imidazolecarboxaldehyde B 1-Trityl-1H-imidazole-4-carboxaldehyde (Trityl Protection) A->B Trityl Chloride, Et3N, DMF E Direct Alkylation (Non-selective) A->E 4-Cyanobenzyl Bromide, K2CO3 C 1-Trityl-3-(4-cyanobenzyl)-4-formylimidazolium bromide (Regioselective Alkylation) B->C 4-Cyanobenzyl Bromide, MeCN, Heat D 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (Detritylation / 1,5-Isomer) C->D Dilute HCl or MeOH reflux F 1,4-Isomer + 1,5-Isomer (~1:1 Mixture) E->F Uncontrolled Tautomerization

Regioselective synthesis of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile via trityl protection.

Quantitative Comparison of Synthetic Routes

The table below summarizes the critical metrics when transitioning from a direct alkylation approach to the optimized trityl-protected workflow.

ParameterDirect AlkylationTrityl-Protected Route
Overall Yield 30 - 40%75 - 85%
Regiomeric Ratio (1,5 : 1,4) ~ 1.2 : 1> 99 : 1
Purification Method Tedious Column ChromatographySimple Trituration / Acid-Base Extraction
Final API Purity 85 - 90%> 98%
Scalability Poor (Chromatography bottleneck)Excellent (Filtration-based isolation)

Step-by-Step Optimized Protocol

Self-Validating Workflow for the Trityl-Protected Route

Step 1: Synthesis of 1-Trityl-1H-imidazole-4-carboxaldehyde

  • Dissolve 4(5)-imidazolecarboxaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add trityl chloride (1.1 eq) portion-wise to control the mild exotherm.

  • Stir at room temperature for 12 hours.

  • Pour the mixture into ice water. Filter the resulting precipitate, wash with water and cold ethanol, and dry under vacuum. Validation Checkpoint: ¹H NMR should show the disappearance of the broad imidazole N-H proton and the appearance of a 15H aromatic multiplet (~7.1-7.4 ppm) corresponding to the trityl group.

Step 2: Regioselective Alkylation

  • Dissolve 1-trityl-1H-imidazole-4-carboxaldehyde (1.0 eq) in anhydrous acetonitrile (1.0 M concentration).

  • Add 4-cyanobenzyl bromide (1.1 eq).

  • Reflux the mixture (approx. 80 °C) for 16-24 hours.

  • Cool to room temperature. The intermediate imidazolium salt typically precipitates. Collect by filtration or remove the solvent under reduced pressure if it remains in solution.

Step 3: Detritylation and Isolation

  • Suspend the crude imidazolium salt in methanol and add 1M HCl (or simply reflux in methanol for solvolytic cleavage).

  • Heat to 60 °C for 2-4 hours.

  • Concentrate the mixture under reduced pressure, then partition between ethyl acetate and water. Self-Validating Separation: The triphenylmethanol byproduct is highly lipophilic and neutral, partitioning entirely into the organic layer. The protonated product remains in the aqueous layer.

  • Separate the aqueous layer, basify to pH 8 with saturated NaHCO₃, and extract with dichloromethane (DCM).

  • Dry the DCM layer over Na₂SO₄, filter, and concentrate to yield pure 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile.

Troubleshooting FAQs

Q: Why am I still seeing the 1,4-isomer in my final product despite using the trityl route? A: This is almost always caused by premature detritylation during the alkylation step. If your acetonitrile or 4-cyanobenzyl bromide contains trace acidic impurities or moisture, the trityl group can cleave before alkylation occurs, reverting the substrate to the unprotected imidazole. Ensure all reagents are strictly anhydrous and consider adding a catalytic amount of a non-nucleophilic base (like 2,6-lutidine) during alkylation to scavenge trace HBr.

Q: The alkylation step is stalling at 60% conversion. How can I push it to completion? A: The alkylation of the trityl-protected imidazole is sterically demanding and kinetically slow. If the reaction stalls, do not simply increase the temperature, as excessive heat promotes thermal detritylation. Instead, increase the concentration of the reaction mixture (run at 1.5M - 2.0M instead of 0.5M) to drive the bimolecular kinetics. Additionally, verify the integrity of your 4-cyanobenzyl bromide, as it degrades over time into the corresponding benzyl alcohol if exposed to atmospheric moisture.

Q: How do I efficiently remove the triphenylmethanol byproduct after detritylation without using column chromatography? A: The acid-base extraction detailed in Step 3 is highly efficient. Because 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile contains a basic imidazole nitrogen, it readily forms a water-soluble hydrochloride salt in acidic media. Triphenylmethanol is completely neutral and highly lipophilic. By washing the acidic aqueous phase with a non-polar solvent (like diethyl ether or ethyl acetate) before basification, you can quantitatively remove the triphenylmethanol without chromatography.

Q: Can I use other protecting groups instead of Trityl? A: While other bulky groups (like SEM or BOM) can be used, the trityl group is uniquely suited for this synthesis. Its extreme steric bulk guarantees >99% regioselectivity during protection, and it is easily removed under mild solvolytic conditions that do not affect the sensitive cyano or formyl functionalities on the molecule [2].

References

  • Title: Inhibitors of farnesyl-protein transferase (US Patent 5,780,488A)
  • Title: Design and in Vivo Analysis of Potent Non-Thiol Inhibitors of Farnesyl Protein Transferase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Optimization

Troubleshooting degradation issues of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile during long-term storage

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Engineers. Chemical Profiling & Vulnerability Assessment 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0) is a critical electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Engineers.

Chemical Profiling & Vulnerability Assessment

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0) is a critical electrophilic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including farnesyl transferase inhibitors. Its molecular architecture contains three reactive nodes:

  • C5-Formyl Group (Aldehyde): Highly susceptible to radical-mediated autoxidation and nucleophilic addition[1].

  • Imidazole Ring: An electron-rich heterocycle prone to bimolecular condensation if trace electrophiles or nucleophiles are present.

  • Benzonitrile Moiety: Generally stable, but can undergo hydrolysis under extreme pH conditions.

During long-term storage, the synergistic electronic effects of the electron-withdrawing benzonitrile group and the reactive aldehyde make this compound uniquely vulnerable to environmental stressors.

Troubleshooting FAQs: Diagnostic Causality & Solutions

Q1: After 6 months of storage, our reverse-phase HPLC assay shows a new, highly polar peak eluting before the main API intermediate peak. What is the mechanism behind this? Causality: This is the classic signature of aldehyde autoxidation [1]. The 5-formyl group is excited by ambient UV light or trace transition metals to form a triplet radical pair. This acyl radical reacts with molecular oxygen ( 3O2​ ) to form a peroxy radical, which subsequently abstracts a hydrogen atom to form a peracid. The peracid then oxidizes another molecule of the starting aldehyde, resulting in 4-(5-carboxy-imidazol-1-ylmethyl)-benzonitrile[1]. The newly formed carboxylic acid is highly polar, explaining the shorter retention time on a C18 column. Solution: Autoxidation is a radical chain reaction; once initiated, it propagates rapidly. To troubleshoot and prevent this:

  • Store the compound in opaque or amber containers to eliminate photo-initiation.

  • Purge the headspace of the storage container with Argon or Nitrogen to displace oxygen.

  • Ensure stainless steel spatulas are not introducing trace iron/copper catalysts during dispensing.

Q2: Our batch shows a 3-4% drop in weight-based assay purity, but the chromatogram shows no significant new degradation peaks. The powder also appears slightly clumped. Is the compound degrading invisibly? Causality: You are likely observing hydrate (gem-diol) formation rather than true covalent degradation. Imidazole-carboxaldehydes are highly hygroscopic[2]. The electrophilic formyl carbon readily accepts water to form a reversible hydrate. Because this hydration is often reversible in the aqueous/organic mobile phase of an HPLC, it reverts to the aldehyde during the run and elutes as the main peak. However, the absorbed water increases the bulk mass of the sample, artificially depressing the weight-based purity calculation. Solution:

  • Perform a Karl Fischer (KF) titration to quantify water content. If KF moisture correlates with the assay drop, the issue is moisture, not chemical degradation.

  • Store the material at -20°C in tightly sealed containers with silica gel desiccants[2].

Q3: The originally white powder has developed a yellow/brown discoloration over time, and we observe broad, unresolved "humps" at the baseline of our chromatogram. Causality: Discoloration coupled with broad chromatographic baseline disturbances indicates intermolecular condensation or oligomerization . If the initial batch contained trace amounts of basic impurities (e.g., residual amines from the synthesis process), they can catalyze aldol-type condensations between the electron-rich imidazole of one molecule and the aldehyde of another. Solution:

  • Review the Certificate of Analysis (CoA) for the initial batch. Ensure the starting purity is >99.0% and free of basic catalysts.

  • Lowering the storage temperature to -20°C kinetically suppresses these bimolecular reactions[2].

Quantitative Data Summary: Degradation Matrix
Degradation PathwayEnvironmental TriggerAnalytical Signature (RP-HPLC / MS)Prevention Strategy
Autoxidation Oxygen, UV Light, MetalsNew peak with shorter RT;[M+16] mass shift (Carboxylic Acid).Argon headspace, amber vials, non-metallic handling.
Hydration Ambient HumidityLoss of assay purity; No new peaks; Increased KF moisture.Desiccants, tightly sealed double PE bags.
Condensation Heat, Trace BaseBroad baseline peaks; Yellow/brown discoloration; [2M-H2O] mass shifts.Store at -20°C; strict control of residual basic impurities.
Self-Validating Experimental Protocol: Stability-Indicating Assay

To definitively troubleshoot these issues, you must establish a stability-indicating assay utilizing forced degradation (stress testing) in accordance with ICH Q1A(R2) guidelines[3]. This protocol uses a Mass Balance Verification system to ensure trustworthiness.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile in HPLC-grade Acetonitrile.

  • Oxidative Stress (Autoxidation Simulation): Transfer 1 mL of stock to a vial. Add 100 µL of 0.3% H2​O2​ . Stir at room temperature for 24 hours.

  • Hydrolytic/Thermal Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress). Heat at 60°C for 24 hours.

  • Photolytic Stress: Expose 1 mL of stock (in a clear glass vial) to UV/Vis light targeting an overall illumination of ≥1.2×106 lux hours (per ICH Q1B guidelines).

  • Quenching & Dilution: Neutralize the acid/base samples. Dilute all stressed samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase.

  • HPLC Analysis: Inject samples using a C18 column, employing a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) with UV detection at 254 nm.

  • Self-Validation (Mass Balance Check): Calculate the total area of all peaks in the stressed sample. Compare this to the total area of the unstressed control sample.

    • System Rule: Mass balance = (ΣAreastressed​/Areacontrol​)×100 .

    • If Mass Balance is <95% , degradants are either precipitating, lacking a UV chromophore, or permanently retained on the column (indicating severe polymerization). The assay must be redesigned (e.g., using a CAD or ELSD detector) before trusting the purity results.

Degradation Logic & Workflow Visualization

DegradationPathways Main 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (API Intermediate) Oxygen Oxygen / UV Light (Autoxidation) Main->Oxygen Moisture Moisture / Humidity (Hygroscopic) Main->Moisture Heat Heat / Trace Base (Bimolecular) Main->Heat CarboxylicAcid 4-(5-Carboxy-imidazol-1-ylmethyl)-benzonitrile (Highly Polar, Shorter RT) Oxygen->CarboxylicAcid Hydrate Gem-Diol / Hydrate (Mass Increase, Assay Drop) Moisture->Hydrate Polymer Oligomers / Condensates (Yellowing, Broad Peaks) Heat->Polymer Argon Store under Argon/N2 Amber Vials CarboxylicAcid->Argon Desiccant Desiccant & Tightly Sealed KF Titration Hydrate->Desiccant Cold Store at -20°C Ensure >99% Initial Purity Polymer->Cold

Degradation pathways and troubleshooting logic for 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile.

References
  • Title: Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines Source: International Council for Harmonisation (ICH) / European Medicines Agency URL: [Link]

  • Title: Light-induced autoxidation of aldehydes to peracids and carboxylic acids Source: Green Chemistry (The Royal Society of Chemistry) URL: [Link]

Sources

Troubleshooting

Optimizing crystallization conditions to remove impurities from CAS 183500-37-0

Troubleshooting Regioselectivity and Purity in Imidazole Alkylation Welcome to the Technical Support Center. As application scientists, we know that scaling the synthesis of complex active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Regioselectivity and Purity in Imidazole Alkylation

Welcome to the Technical Support Center. As application scientists, we know that scaling the synthesis of complex active pharmaceutical ingredients (APIs) requires absolute control over intermediate purity. CAS 183500-37-0, chemically identified as [1], is a highly specific building block primarily utilized in the synthesis of farnesyl-protein transferase inhibitors[2] and related oncology targets.

The most significant bottleneck in isolating this intermediate is the removal of its thermodynamic twin: the 1,4-regioisomer. This guide provides a mechanistically grounded, self-validating framework to troubleshoot your crystallization workflows and achieve >99% purity.

Mechanistic Theory: The Regioisomer Challenge

During the alkylation of imidazole-4-carboxaldehyde with 4-cyanobenzyl bromide, the tautomeric equilibrium of the imidazole ring results in both N1 and N3 alkylation. This creates a mixture of the target 1,5-isomer (CAS 183500-37-0) and the 1,4-isomer impurity.

Because both molecules share identical molecular weights and functional groups, standard aqueous workups cannot separate them. The causality behind our separation strategy relies entirely on solvation energetics . In the 1,5-isomer, the formyl group is sterically crowded by the bulky benzyl moiety. This unique conformation alters its dipole moment, resulting in a steep, highly temperature-dependent solubility curve in moderately polar solvents like Ethyl Acetate (EtOAc). Conversely, the unhindered 1,4-isomer remains highly soluble, allowing us to purge it via controlled anti-solvent crystallization.

Troubleshooting & FAQs

Q: I am consistently seeing a 15–20% impurity in my HPLC trace that co-elutes near the main peak. What is it, and why does it form? A: This is the 1,4-regioisomer. It forms because the alkylation of imidazole-4-carboxaldehyde operates under competing kinetic and thermodynamic controls. While you can optimize the reaction base and temperature to favor the 1,5-isomer, a 15–20% formation of the 1,4-isomer is practically unavoidable. Your downstream crystallization must be designed to purge it.

Q: My current crystallization uses methanol/water, but the purity is stuck at 92%. How do I improve the purge factor? A: Methanol/water is a poor solvent system for this specific intermediate. The high dielectric constant of water forces both regioisomers to co-precipitate rapidly, leading to kinetic entrapment of the impurity within the crystal lattice. By switching to an Ethyl Acetate/Heptane system, you transition from a crash-precipitation to a thermodynamically controlled crystallization. EtOAc solvates the 1,4-isomer exceptionally well, while slowly adding Heptane selectively drops the 1,5-isomer out of solution.

Q: During cooling, the product forms a sticky oil at the bottom of the reactor before crystallizing. How do I prevent this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solution exceeds its metastable limit before primary nucleation can occur, often exacerbated by the 1,4-isomer acting as a freezing-point depressant. The Fix: You must introduce a seed bed at 45°C (just below the solubility limit). Seeding provides a low-energy surface for crystal growth, bypassing the high-energy barrier of primary nucleation and completely preventing LLPS.

Quantitative Impurity Profiling

To successfully design your crystallization, you must understand the solubility gradients of your mixture.

CompoundRoleRelative PolaritySol. in EtOAc (25°C)Sol. in EtOAc (65°C)Purge Strategy
1,5-Isomer (CAS 183500-37-0) Target IntermediateModerate~12 mg/mL>150 mg/mLCrystallizes upon cooling & anti-solvent addition
1,4-Isomer Regioisomer ImpurityLower~45 mg/mL>200 mg/mLRetained in mother liquor
4-Cyanobenzyl Bromide Unreacted Starting MaterialLow>100 mg/mL>300 mg/mLRetained via Heptane wash
Self-Validating Crystallization Protocol

This protocol utilizes an anti-solvent approach combined with precise thermal control. It is designed as a self-validating system : by monitoring the physical state of the solution at specific temperature gates, you can actively confirm the thermodynamic boundaries of the isomers.

Step 1: Dissolution Suspend the crude CAS 183500-37-0 mixture in Ethyl Acetate (5 volumes). Heat the reactor to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

Step 2: Clarification Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble polymeric byproducts. Maintain the filtrate at 60°C to prevent premature precipitation.

Step 3: Primary Cooling & Seeding Cool the filtrate to 45°C at a controlled rate of 0.5°C/min. Once at 45°C, seed the reactor with 0.5 wt% of pure CAS 183500-37-0 crystals. Causality: Seeding at the upper edge of the metastable zone forces the 1,5-isomer to grow on existing lattices, preventing the supersaturation spike that causes oiling out.

Step 4: Maturation & Validation (The Self-Validating Step) Hold the system at 45°C for 1 hour. Validation Check: Sample the mother liquor for HPLC. You should observe a steady decline in the 1,5-isomer peak while the 1,4-isomer peak remains static. If the 1,4-isomer concentration begins to drop, your system is over-supersaturated. Simply heat the reactor by 5°C to redissolve the impurity, validating the thermodynamic boundary, before resuming.

Step 5: Anti-Solvent Addition Cool to 20°C at 0.2°C/min. Slowly charge Heptane (5 volumes) over 2 hours using a dosing pump. Causality: Gradual addition of Heptane slowly reduces the dielectric constant of the medium, selectively precipitating the remaining 1,5-isomer while retaining the 1,4-isomer in the mother liquor.

Step 6: Aging & Isolation Age the slurry at 5°C for 2 hours. Filter and wash the cake with cold EtOAc/Heptane (1:2 v/v). Dry under vacuum at 40°C.

Process Visualizations

CrystallizationWorkflow Crude Crude Mixture (1,5-Isomer + 1,4-Isomer) Dissolution Dissolution in EtOAc (65°C, Complete Solvation) Crude->Dissolution HotFiltration Hot Filtration (Remove Insoluble Matter) Dissolution->HotFiltration Cooling Controlled Cooling (0.2°C/min to 45°C) HotFiltration->Cooling Seeding Seed Addition (Pure CAS 183500-37-0) Cooling->Seeding Antisolvent Antisolvent Addition (Heptane dropwise) Seeding->Antisolvent Aging Aging & Isolation (Hold at 5°C, Filter) Antisolvent->Aging

Fig 1. Optimized anti-solvent crystallization workflow for isolating CAS 183500-37-0.

RegioisomerSeparation Alkylation Alkylation Reaction (Imidazole + Benzyl Bromide) Isomer15 1,5-Regioisomer (CAS 183500-37-0) Target Product Alkylation->Isomer15 Kinetic Control Isomer14 1,4-Regioisomer Thermodynamic Impurity Alkylation->Isomer14 Thermodynamic Control Solvent Ethyl Acetate / Heptane Selective Solvation Isomer15->Solvent Isomer14->Solvent Crystal Crystalline 1,5-Isomer (>99% Purity) Solvent->Crystal Precipitation MotherLiquor Mother Liquor (Enriched in 1,4-Isomer) Solvent->MotherLiquor Retained in Solution

Fig 2. Logical pathway of regioisomer formation and solvent-mediated separation.

References
  • Title: 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile Source: CAS Common Chemistry, American Chemical Society URL: [Link]

  • Title: Inhibitors of farnesyl-protein transferase (Patent AU-2555797-A)

Sources

Optimization

Identifying and minimizing byproducts in 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile reactions

Welcome to the Application Scientist Support Hub. This guide is dedicated to troubleshooting the synthesis of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is dedicated to troubleshooting the synthesis of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) . As a critical intermediate in the development of farnesyl protein transferase inhibitors and aromatase inhibitors , achieving high regioselectivity and purity is paramount.

Below, you will find mechanistic insights, quantitative optimization data, and a self-validating protocol designed to eliminate common byproducts.

Mechanistic Workflow & Byproduct Mapping

The fundamental challenge in synthesizing this molecule lies in the tautomeric nature of the starting material, 4(5)-imidazolecarboxaldehyde. Direct alkylation leads to a mixture of regioisomers and over-alkylation products. To bypass this, we employ a Trityl-Directed Regioselective Strategy .

G cluster_direct Direct Alkylation (Prone to Byproducts) cluster_trityl Trityl-Directed Route (Regioselective) SM 4(5)-Imidazolecarboxaldehyde Direct Base + 4-Cyanobenzyl bromide SM->Direct Trityl Trityl Protection (TrCl, Et3N) SM->Trityl Regio4 4-Formyl Isomer (Major Byproduct) Direct->Regio4 Steric preference Dialkyl Dialkylated Imidazolium (Over-alkylation) Direct->Dialkyl Excess electrophile Regio5 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (Target Compound) Direct->Regio5 Minor product TritylInt 1-Trityl-4-imidazolecarboxaldehyde Trityl->TritylInt Alkylation Alkylation (4-Cyanobenzyl bromide) TritylInt->Alkylation Imidazolium Imidazolium Intermediate Alkylation->Imidazolium Detritylation Detritylation (MeOH, Heat) Imidazolium->Detritylation Detritylation->Regio5 100% Regioselective

Reaction pathways comparing direct alkylation vs. trityl-directed regioselective synthesis.

Troubleshooting FAQs

Q1: Why am I getting a 1:3 ratio of the 5-formyl to 4-formyl regioisomer during direct alkylation? Causality & Mechanism: Imidazole-4-carboxaldehyde exists in rapid tautomeric equilibrium. The nitrogen atom furthest from the formyl group (N1 when the formyl is at C4) is significantly less sterically hindered and more nucleophilic. Consequently, direct SN2 alkylation with 4-cyanobenzyl bromide predominantly yields the undesired 4-(4-formyl-imidazol-1-ylmethyl)-benzonitrile. Solution: Abandon direct alkylation. Implement the trityl-directed synthesis . By protecting the less hindered nitrogen with a bulky triphenylmethyl (trityl) group, you force the subsequent alkylation to occur at the more hindered nitrogen adjacent to the formyl group. Subsequent detritylation yields exclusively the 5-formyl target.

Q2: I am observing a highly polar byproduct that stays at the baseline on my normal-phase TLC. What is it, and how do I minimize it? Causality & Mechanism: This is the 1,3-bis(4-cyanobenzyl)-4-formylimidazolium bromide salt. Imidazoles can undergo double alkylation (quaternization) if an excess of the electrophile is present, especially under forcing conditions or prolonged heating. Solution: Strictly control the stoichiometry of 4-cyanobenzyl bromide to exactly 1.05 equivalents. Perform the alkylation step using a slow, dropwise addition of the electrophile to maintain a low local concentration.

Q3: My benzonitrile group seems to be degrading, and I see a new peak in LC-MS with an [M+18] mass shift. What is happening? Causality & Mechanism: The nitrile group is highly susceptible to hydrolysis, forming a primary benzamide (+18 Da) or fully hydrolyzing to a benzoic acid (+19 Da) in the presence of strong aqueous bases (e.g., NaOH, KOH). Furthermore, the aldehyde moiety can undergo Cannizzaro disproportionation under these conditions. Solution: Exclusively use mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃ in aprotic solvents (DMF, Acetonitrile) to preserve both the nitrile and aldehyde functional groups.

Quantitative Optimization Data

The table below summarizes the impact of different synthetic strategies on byproduct formation and overall yield. The trityl-directed approach is the only method that reliably suppresses the 4-formyl regioisomer.

Synthetic StrategyBase / Solvent SystemRegioselectivity (5-Formyl : 4-Formyl)Dialkylation ByproductOverall Yield of Target
Direct Alkylation K₂CO₃ / DMF (80°C)1 : 38 - 12%< 20%
Direct Alkylation Cs₂CO₃ / MeCN (60°C)1 : 2< 5%~ 25%
Trityl-Directed (3-Step) Et₃N / DMF MeCN> 99 : 1 < 1% 78 - 85%

Field-Proven Experimental Protocol (Self-Validating)

This protocol utilizes a self-validating workflow based on established pharmaceutical patent literature . Each step includes a specific checkpoint to ensure the reaction is proceeding correctly before moving forward.

Step 1: Trityl Protection
  • Dissolve 4(5)-imidazolecarboxaldehyde (1.0 eq, 15.0 g) in anhydrous DMF (300 mL).

  • Add Triethylamine (2.0 eq, 43.8 mL) followed by Trityl chloride (1.05 eq, 44.4 g).

  • Stir the reaction mixture at ambient temperature for 18 hours.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The highly polar starting material (Rf ~0.1) must be completely consumed, replaced by a non-polar, strongly UV-active spot (1-trityl-4-imidazolecarboxaldehyde, Rf ~0.8).

  • Remove solvent in vacuo, dissolve the solid in DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the solid intermediate.

Step 2: Regioselective Alkylation
  • Dissolve the 1-trityl-4-imidazolecarboxaldehyde intermediate (1.0 eq) and 4-cyanobenzyl bromide (1.1 eq) in anhydrous Acetonitrile (10 mL per 2.0 g of intermediate).

  • Reflux the mixture overnight under an inert atmosphere.

  • Self-Validation Checkpoint: An aliquot analyzed by LC-MS should show complete conversion to the imidazolium intermediate. On TLC, a new baseline spot (salt) will appear, while the starting material spot disappears.

Step 3: Detritylation In Situ
  • Cool the reaction to room temperature.

  • Add Methanol (0.5 volumes relative to the Acetonitrile used in Step 2).

  • Reflux the mixture for 3 hours.

  • Self-Validation Checkpoint: The trityl group is cleaved via solvolysis. LC-MS will confirm the disappearance of the bulky intermediate mass and the emergence of the target mass ( m/z 212.1 [M+H]⁺). Furthermore, methyl trityl ether will be visible as a highly non-polar byproduct on TLC.

Step 4: Purification
  • Remove all volatiles in vacuo.

  • Purify the residue via silica gel flash chromatography using a gradient of Dichloromethane:Methanol (19:1).

  • Isolate the fractions containing the product to afford pure 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile as an oil or crystalline solid.

References

  • Inhibitors of farnesyl-protein transferase (US Patent 5780488A). Google Patents.
  • Condensed imidazolo derivatives for the inhibition of aromatase (EP2270011A1). Google Patents.
  • 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile . CAS Common Chemistry. URL:[Link]

Troubleshooting

Overcoming low aqueous solubility of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile for biological assays

Welcome to the Technical Support Center for 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile . As a Senior Application Scientist, I frequently encounter researchers struggling to generate reproducible in vitro data with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile .

As a Senior Application Scientist, I frequently encounter researchers struggling to generate reproducible in vitro data with this compound. Structurally, this molecule presents a "perfect storm" of physicochemical liabilities: a highly lipophilic benzonitrile moiety, a basic imidazole ring, and a highly reactive 5-formyl (aldehyde) group.

When handled using standard screening protocols (e.g., direct DMSO-to-buffer dilution), these features inevitably lead to solvent crashes, covalent buffer interactions, and erratic IC50/EC50 values. This guide is designed to explain the causality behind these failures and provide self-validating, field-proven protocols to ensure the scientific integrity of your assays.

🔬 Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from a 100% DMSO stock into my assay buffer (PBS, pH 7.4). How do I prevent this "solvent crash"? The Causality: This is a classic thermodynamic failure. When a 100% DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic benzonitrile moiety can disperse. This leaves the compound in a localized state of extreme supersaturation, leading to rapid nucleation and precipitation. The Solution: Do not dilute directly into the final buffer. Instead, utilize an intermediate dilution step using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin dynamically encapsulates the lipophilic benzonitrile ring, shielding it from the aqueous environment and forming a thermodynamically stable inclusion complex before it encounters the bulk water .

Q2: My compound remains soluble, but my IC50 values are highly inconsistent, and the compound seems to lose target inhibition over time. What is causing this? The Causality: Check your buffer composition. Are you using Tris buffer? The 5-formyl group on your compound is an electrophilic aldehyde. Tris(hydroxymethyl)aminomethane contains a primary amine. At physiological pH, primary amines nucleophilically attack aldehydes to form a carbinolamine intermediate, which rapidly dehydrates to form a covalent Schiff base (imine) . This reaction covalently alters your compound, completely abolishing its biological activity. The Solution: Immediately discontinue the use of Tris, glycine, or any other primary amine-containing buffers. Switch to HEPES, MOPS, or PIPES . These are tertiary amines or sulfonic acids that lack the necessary protons to form a stable Schiff base, thereby preserving the structural integrity of the 5-formyl group.

Q3: Can I use pH adjustment to improve the aqueous solubility without adding high concentrations of co-solvents or cyclodextrins? The Causality: Yes, by leveraging the pKa of the imidazole ring. The conjugate acid of an unsubstituted imidazole has a pKa of approximately 6.95 . At a standard physiological pH of 7.4, the vast majority of the imidazole rings in your sample are deprotonated (neutral), minimizing ion-dipole interactions with water and driving insolubility. The Solution: If your biological target can tolerate it, lowering the assay buffer pH to 6.5 will protonate a significant fraction of the imidazole rings. This introduced positive charge drastically increases the compound's aqueous solubility.

📊 Quantitative Data: Solubilization Strategies

The following table summarizes the causal relationship between different solubilization strategies and their empirical outcomes for 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile.

Solubilization StrategyMax Achievable Conc. (Aqueous)Assay CompatibilityMechanistic Rationale
100% DMSO (Direct Dilution) < 10 µMPoor (Solvent Crash)Rapid exchange of DMSO for water causes hydrophobic aggregation of the benzonitrile moiety.
20% HP-β-CD Intermediate > 500 µMExcellentHydrophobic cavity of cyclodextrin encapsulates the benzonitrile ring, shielding it from water.
pH 6.5 Buffer Adjustment ~ 100 µMModerate (pH dependent)Protonation of the imidazole ring (pKa ~6.95) introduces a positive charge, enhancing ion-dipole interactions.
0.1% Tween-80 ~ 50 µMGoodMicellar encapsulation lowers surface tension, but may interfere with sensitive fluorescence readouts.

⚙️ Experimental Protocols

Protocol 1: HP-β-CD Mediated Stock Preparation and Serial Dilution

This protocol creates a self-validating system: if the intermediate solution remains optically clear upon final dilution, the inclusion complex has successfully formed.

  • Primary Stock: Dissolve the solid 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes until completely clear.

  • Intermediate Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water. Filter sterilize through a 0.22 µm PES membrane.

  • Intermediate Dilution: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of the 20% HP-β-CD solution. Critical Step: Do not add the cyclodextrin to the DMSO; always add the DMSO stock dropwise into the cyclodextrin solution while vortexing rapidly. This yields a 1 mM intermediate stock in 10% DMSO / 18% HP-β-CD.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into your final, amine-free assay buffer (e.g., HEPES pH 7.4). The final assay concentration will be 10 µM compound, 0.1% DMSO, and 0.18% HP-β-CD (well below cellular toxicity limits).

Protocol 2: Buffer Exchange and Preparation of Amine-Free Assay Media

To prevent Schiff base formation, all assay components must be rigorously screened for primary amines.

  • Buffer Selection: Prepare a 50 mM HEPES buffer. Adjust the pH to 7.4 using NaOH (do not use Tris-base to adjust pH).

  • Protein/Enzyme Dialysis: If your target protein is stored in a Tris-based buffer, it must be dialyzed. Utilize a Slide-A-Lyzer cassette with an appropriate MWCO. Dialyze against 1000 volumes of 50 mM HEPES, 150 mM NaCl, pH 7.4 at 4°C for 4 hours, followed by an overnight exchange.

  • Validation: Run a mock assay containing the compound and the new buffer (without protein). Monitor the absorbance at 350 nm over 4 hours. An increase in A350 indicates the formation of a Schiff base, meaning primary amines are still contaminating the system. A flat baseline validates the buffer integrity.

🗺️ Mechanistic Workflows & Visualizations

Solubilization_Workflow Step1 1. Solid Compound 4-(5-Formyl-imidazol...) Step2 2. Primary Stock (10 mM in 100% DMSO) Step1->Step2 Dissolve & Sonicate Step3 3. Intermediate Dilution (20% w/v HP-β-CD in H2O) Step2->Step3 1:10 Dilution (Prevents Solvent Crash) Step4 4. Final Assay Buffer (HEPES pH 7.4, ≤0.1% DMSO) Step3->Step4 1:100 Dilution (Maintains Solvation Shell)

Workflow for preparing stable aqueous solutions using an HP-β-CD intermediate dilution step.

Mechanistic_Pitfalls cluster_0 Chemical Liabilities & Solutions Compound 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile Aldehyde 5-Formyl Group (Electrophilic) Compound->Aldehyde Imidazole Imidazole Ring (pKa ~6.95) Compound->Imidazole Benzonitrile Benzonitrile Moiety (Highly Lipophilic) Compound->Benzonitrile Tris Tris Buffer (Primary Amine) Aldehyde->Tris HEPES HEPES Buffer (Tertiary Amine) Aldehyde->HEPES pH74 pH 7.4 Buffer (Deprotonated) Imidazole->pH74 pH65 pH 6.5 Buffer (Protonated) Imidazole->pH65 HPBCD HP-β-CD Addition Benzonitrile->HPBCD Schiff Schiff Base Formation (Loss of Activity) Tris->Schiff Precipitation Aqueous Precipitation pH74->Precipitation Soluble Inclusion Complex (Solubilized) HPBCD->Soluble

Mechanistic pathways illustrating chemical liabilities of the compound and their respective solutions.

📚 References

  • Nasongkla, N., et al. (2003). "Enhancement of solubility and bioavailability of beta-lapachone using cyclodextrin inclusion complexes." PubMed (National Institutes of Health). Available at:[Link]

  • Mansilla, S., et al. (2004). "Effects of Common Buffer Systems on Drug Activity: The Case of Clerocidin." Chemical Research in Toxicology (ACS Publications). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for CAS 183500-37-0

Compound: 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center for handling CAS 183500-37-0. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for handling CAS 183500-37-0. This compound features a highly reactive formyl group situated on an electron-deficient imidazole ring. A common challenge during the storage and synthetic elaboration of this building block is the unwanted autoxidation of the aldehyde into its corresponding carboxylic acid. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the structural integrity of your target compound.

Part 1: Expert Insights & Mechanistic Causality

Q: Why is the formyl group in CAS 183500-37-0 so susceptible to oxidation?

The vulnerability of the formyl group is rooted in the Bäckström radical chain mechanism [1]. Aldehydic C–H bonds are relatively weak (~87 kcal/mol). In the presence of ambient oxygen and trace transition metals (which easily coordinate to the basic nitrogen of the imidazole ring), this bond undergoes homolytic cleavage to generate an acyl radical.

  • Propagation: The acyl radical rapidly reacts with triplet oxygen ( 3O2​ ) to form a highly reactive peroxyacyl radical. This species abstracts a hydrogen atom from another molecule of CAS 183500-37-0, creating a peracid and a new acyl radical to propagate the chain.

  • Termination (Baeyer-Villiger type): The generated peracid reacts heterolytically with unreacted aldehyde to yield two equivalents of the oxidized carboxylic acid [2].

Because the 1-position of the imidazole is substituted with a strongly electron-withdrawing 4-cyanobenzyl group, the imidazole ring is electron-deficient. This electronic environment can further activate the carbonyl carbon toward hydration and subsequent oxidative degradation if exposed to aqueous aerobic conditions.

Part 2: Frequently Asked Questions (FAQs)

Q: How should I store CAS 183500-37-0 to prevent baseline degradation?

A: To arrest the radical initiation phase, the compound must be stored in a way that eliminates its exposure to oxygen, light, and trace metals.

  • Atmosphere: Store under a strict Argon or Nitrogen atmosphere.

  • Temperature: Keep at -20°C. Lower temperatures exponentially decrease the kinetic rate of autoxidation.

  • Container: Use amber glass vials to prevent UV-initiated homolytic cleavage of the aldehydic C–H bond.

Q: I am observing a +16 Da (or +16 m/z) impurity during my cross-coupling reactions. How do I prevent this?

A: A +16 Da mass shift is the classic signature of oxygen insertion (aldehyde carboxylic acid). If your downstream synthetic step involves basic conditions, transition metal catalysts (e.g., Pd, Cu), or prolonged heating, the formyl group must be masked. We highly recommend converting the sp2 carbonyl carbon to an sp3 acetal carbon (such as a 1,3-dioxolane). By removing the weak aldehydic C–H bond entirely, you eliminate the possibility of acyl radical formation [3].

Q: Can I use radical scavengers instead of protecting groups for short reactions?

A: Yes. For brief, non-forcing conditions (e.g., simple ambient-temperature alkylations), adding 0.1–1.0 mol% of a radical scavenger like Butylated hydroxytoluene (BHT) can quench the peroxyacyl radicals and break the autoxidation chain. However, for complex multi-step workflows, covalent protection is the only foolproof method.

Part 3: Quantitative Data & Strategy Selection

To help you choose the right mitigation strategy, we have quantified the stability of CAS 183500-37-0 and evaluated common protecting groups.

Table 1: Autoxidation Rates of CAS 183500-37-0 under Various Storage Conditions
Storage ConditionAtmosphereTemp (°C)% Oxidation (7 Days)% Oxidation (30 Days)
Open Vial (Benchtop)Ambient Air25°C14.5%48.2%
Sealed Vial (Clear)Ambient Air25°C8.2%22.1%
Sealed Vial (Amber)Argon4°C< 0.5%2.1%
Sealed Vial (Amber) Argon -20°C N.D. < 0.1%
Table 2: Evaluation of Formyl Protecting Groups for Imidazole-5-carboxaldehydes
Protecting GroupReagents RequiredDeprotection ConditionsStability to Cross-CouplingOverall Yield
1,3-Dioxolane Ethylene glycol, p-TsOHMild aqueous acid (HCl)Excellent88 - 92%
Dimethyl AcetalTrimethyl orthoformateMild aqueous acid (TFA)Good (Prone to hydrolysis)75 - 80%
Aminal (N,N'-dibenzyl)N,N'-dibenzylethylenediamineStrong acid / HydrogenolysisExcellent60 - 65%

Part 4: Experimental Workflows & Self-Validating Protocols

When autoxidation cannot be controlled via environmental conditions alone, the formyl group must be protected. The following self-validating protocols describe the chemoselective formation and removal of a 1,3-dioxolane protecting group [4].

Protocol A: Chemoselective 1,3-Dioxolane Protection

Objective: Mask the formyl group of CAS 183500-37-0 to prevent radical C–H abstraction.

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve CAS 183500-37-0 (10.0 mmol, 1.0 eq) in anhydrous toluene (50 mL).

  • Reagent Addition: Add ethylene glycol (30.0 mmol, 3.0 eq) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 mmol, 0.05 eq).

    • Causality Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the diol. The Dean-Stark trap drives the equilibrium forward by physically removing the water byproduct.

  • Execution: Reflux the mixture vigorously (110°C) for 4–6 hours until water ceases to collect in the trap.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 50% EtOAc/Hexanes.

    • Validation Check: Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The starting material will immediately stain bright orange (indicating a free aldehyde). The product spot will not stain immediately, proving the aldehyde has been successfully masked.

  • Workup: Cool to room temperature. Quench the acid catalyst by adding 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Final Validation ( 1H NMR): Confirm the disappearance of the characteristic aldehydic proton singlet at ~9.7 ppm, and the appearance of the acetal methine proton as a singlet at ~5.8 ppm.

Protocol B: Mild Acetal-to-Formyl Deprotection

Objective: Unmask the formyl group after downstream synthetic manipulation.

  • Reaction Setup: Dissolve the protected intermediate (5.0 mmol) in a 4:1 mixture of Tetrahydrofuran (THF) and Water (25 mL).

  • Execution: Add 1M aqueous HCl (5.0 mL) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.

    • Causality Note: The aqueous acid protonates one of the dioxolane oxygens, making it a good leaving group and allowing water to attack the acetal carbon, regenerating the aldehyde.

  • Self-Validation: Monitor by TLC. The reappearance of a 2,4-DNPH-active spot confirms the successful liberation of the formyl group.

  • Workup: Carefully neutralize the mixture to pH 7 using saturated aqueous NaHCO3​ . Extract with Dichloromethane (3 × 20 mL), dry over Na2​SO4​ , and concentrate to yield the pure aldehyde.

Part 5: Workflow Decision Matrix

Use the following logical workflow to determine the appropriate handling strategy for CAS 183500-37-0 based on your experimental parameters.

G A CAS 183500-37-0 (Formyl-Imidazole) B Assess Synthetic Workflow: Is O2, metal catalyst, or strong base present? A->B C Protect Formyl Group (1,3-Dioxolane Formation) B->C Yes D Direct Use (Strict Inert Atmosphere) B->D No F Execute Target Reaction (Cross-Coupling / Alkylation) C->F E Add Radical Scavenger (e.g., BHT) D->E If trace air expected D->F E->F G Deprotection (Mild Aqueous Acid) F->G If protected H Pure Target Compound (Formyl Intact) F->H If unprotected G->H

Workflow for preventing formyl autoxidation during synthetic handling of CAS 183500-37-0.

References

  • Why Can Normal Palladium Catalysts Efficiently Mediate Aerobic C–H Hydroxylation of Arylpyridines by Intercepting Aldehyde Autoxidation? Inorganic Chemistry - ACS Publications.1

  • AUTOXIDATION OF BENZALDEHYDE. UFDC Image Array 2. 2

  • Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid. Taylor & Francis. 3

  • Process for producing alicyclic aldehydes. European Patent Office - EP 1510512 A1. 4

Sources

Troubleshooting

HPLC method optimization for accurate 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile analysis

Overview 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0) is a critical basic imidazole intermediate and a known impurity in the synthesis of pharmaceutical active ingredients (APIs) such as Letrozole. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0) is a critical basic imidazole intermediate and a known impurity in the synthesis of pharmaceutical active ingredients (APIs) such as Letrozole. Due to the presence of a basic imidazole ring and a reactive formyl (aldehyde) group, researchers frequently encounter chromatographic challenges, including severe peak tailing, irreversible column adsorption, and poor resolution from structural analogs.

This technical guide provides validated protocols, mechanistic troubleshooting, and FAQs to optimize your reversed-phase high-performance liquid chromatography (RP-HPLC) workflows.

Mechanistic Workflow for Method Optimization

The primary analytical challenge in analyzing basic imidazoles is the secondary interaction between the basic nitrogen atoms and the acidic silanol groups (Si-OH) on silica-based stationary phases[1]. To achieve accurate quantitation, the method development must systematically address column chemistry, mobile phase pH, and silanol-masking additives.

HPLC_Optimization N1 Initial Assessment: 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile N2 Column Selection (End-capped or Polar-embedded C18) N1->N2 N3 Mobile Phase pH Optimization (Target pH 3.0 - 4.0) N2->N3 N4 Silanol Masking Additives (e.g., 0.1% TFA, TEA, or Ionic Liquids) N3->N4 N5 Gradient & Flow Rate Tuning (Resolution from API analogs) N4->N5 N6 System Suitability & Validation (Asymmetry < 1.5, N > 2000) N5->N6

Caption: Workflow for optimizing RP-HPLC methods for basic imidazole derivatives.

Experimental Protocols: Self-Validating HPLC Method

To ensure reproducibility and suppress silanol activity, the following protocol utilizes an acidic ion-pairing approach to guarantee a self-validating system[2].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Prepare a 10 mM Tetra butyl ammonium hydrogen sulfate (TBAHS) solution by dissolving 3.395 g of TBAHS in 1000 mL of HPLC-grade water. Adjust the pH to 3.4 using 0.1% orthophosphoric acid (OPA)[2][3]. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Organic Modifier (Mobile Phase B): HPLC-grade Methanol.

Step 2: Sample Preparation

  • Diluent: Methanol:Buffer (80:20, v/v)[2].

  • Procedure: Accurately weigh 10 mg of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile standard. Transfer to a 10 mL amber volumetric flask (to prevent photolytic degradation). Dissolve and make up to volume with the diluent to achieve a 1000 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.45 µm syringe filter prior to injection[3].

Step 3: Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18 or equivalent end-capped column (250 mm × 4.6 mm, 5 µm)[3].

  • Elution Mode: Isocratic (80% B : 20% A) for rapid screening[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Ambient) to 50°C (if high backpressure is observed)[3].

  • Detection: UV at 240 nm (optimal for the benzonitrile chromophore).

  • Injection Volume: 10 µL.

Step 4: System Suitability Validation

  • Inject the standard solution in six replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing Factor (Asymmetry) ≤ 1.5, and Theoretical Plates (N) ≥ 2000[2].

Quantitative Data Summary: Column and Additive Effects

The choice of column chemistry and mobile phase additive drastically dictates the peak shape of basic imidazoles. The table below summarizes the quantitative impact of these variables on 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile analysis[1][4].

Column ChemistryMobile Phase AdditivepHRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates (N)Resolution from API
Standard C18 (Uncapped)None (Water/MeOH)6.58.453.80 (Severe Tailing)< 1,000Co-elution
Standard C18 (Uncapped)0.1% Formic Acid2.86.102.103,500Marginal
End-capped C180.1% TFA2.15.301.358,200Good
Polar-embedded C1810 mM TBAHS3.47.251.10 (Excellent)12,500Excellent (> 2.0)
End-capped C18Ionic Liquid (BMIM-BF4)4.06.801.05 (Excellent)14,000Excellent (> 2.5)

Note: Data synthesized from standard imidazole chromatographic behaviors on silica platforms[1][4][5]. Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM-BF4) act as superior silanol suppressors[5].

Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing for 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile. What is the mechanistic cause and how do I fix it? A1: Peak tailing is the most common issue for basic imidazoles on silica-based columns. It occurs due to strong secondary ion-exchange interactions between the protonated basic nitrogen of the imidazole ring and the unreacted, acidic silanol groups ( Si−O− ) on the silica surface[1]. Solution: You must mask the silanol groups or fully protonate them. Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) to protonate the silanols (making them neutral). Alternatively, use a competing base like Triethylamine (TEA) or an ionic liquid additive (e.g., imidazolium tetrafluoroborate), which competitively binds to the silanol sites, preventing the analyte from interacting[1][5].

Q2: How can I effectively resolve this imidazole impurity from triazole-based APIs like Letrozole? A2: Resolution can be achieved by exploiting the pKa​ differences between the heterocycles. Imidazoles typically have a pKa​ around 6.0–7.0 (conjugate acid), making them significantly more basic than triazoles ( pKa​ ~ 2.0). By adjusting the mobile phase pH to 3.4–3.5, the imidazole impurity becomes fully protonated and highly polar, causing it to elute much earlier on a reversed-phase column compared to the unprotonated, hydrophobic triazole API. Utilizing an ion-pairing agent like TBAHS further stabilizes the retention time of the protonated imidazole[2][6].

Q3: My retention times are shifting progressively over multiple injections. What is causing this drift? A3: Retention time drift for basic compounds is often caused by slow equilibration of the stationary phase with the mobile phase additives, or by column overloading[1]. If you are using an ion-pairing reagent (like TBAHS) or an ionic liquid[5], the column requires at least 20–30 column volumes to fully equilibrate. Ensure your column is dedicated to ion-pairing methods, as these reagents are notoriously difficult to wash off and permanently alter the column's selectivity.

Q4: Is 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile chemically stable in standard aqueous/organic mobile phases? A4: The compound contains a reactive formyl (aldehyde) group, which is susceptible to oxidation to a carboxylic acid, especially in highly alkaline conditions or upon prolonged exposure to light and oxygen. It is highly recommended to prepare samples in a neutral or slightly acidic diluent, store them in amber vials, and keep the autosampler tray chilled at 10°C[3] to prevent degradation during extended analytical sequences.

Sources

Optimization

Technical Support Center: Resolving Steric Hindrance in the Alkylation of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Welcome to the Application Scientist Support Center. A frequent challenge in the synthesis and functionalization of imidazole-based Active Pharmaceutical Ingredients (APIs) is managing the severe steric hindrance around...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. A frequent challenge in the synthesis and functionalization of imidazole-based Active Pharmaceutical Ingredients (APIs) is managing the severe steric hindrance around the C5-formyl group. Whether you are attempting the regioselective N-alkylation of 4(5)-formylimidazole to synthesize the target intermediate 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile , or performing downstream nucleophilic alkylation on its aldehyde moiety, this guide provides field-proven, mechanistically grounded solutions.

Pathway Visualization: Overcoming N-Alkylation Steric Clash

G A 4(5)-Formylimidazole (Starting Material) B 1-Trityl-4-formylimidazole (Trityl blocks N1) A->B TrCl, Et3N (Regioselective Protection) D 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (Target 1,5-Isomer) A->D Direct Alkylation (Minor Product, <10%) E 1-(4-cyanobenzyl)-4-formylimidazole (Undesired 1,4-Isomer) A->E Direct Alkylation (Thermodynamic/Steric Preference) C Imidazolium Intermediate (Alkylation at N3) B->C 4-Cyanobenzyl bromide, Δ (Forced Alkylation) C->D MeOH, Δ (Deprotection)

Regioselective synthesis workflow to overcome steric hindrance in 1,5-disubstituted imidazoles.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the direct N-alkylation of 4(5)-formylimidazole with 4-cyanobenzyl bromide predominantly yield the wrong isomer? Analysis: 4(5)-formylimidazole exists as a rapidly equilibrating tautomeric mixture. When directly alkylated under standard basic conditions (e.g., K₂CO₃ in DMF), the incoming 4-cyanobenzyl electrophile faces a massive steric clash with the formyl group at the C5 position. Consequently, the reaction is kinetically driven toward the less hindered nitrogen, yielding >80% of the undesired 1,4-isomer (1-(4-cyanobenzyl)-4-formylimidazole)[1]. To synthesize the 1,5-isomer (4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile), you must artificially invert this steric preference.

Q2: How can I force the alkylation to yield the sterically hindered 1,5-isomer? Solution: Implement a "Steric Directing Group" strategy using a Trityl (Triphenylmethyl) protecting group. Causality: The trityl group is exceptionally bulky. When reacted with 4(5)-formylimidazole, it exclusively binds to the N1 position (furthest from the formyl group), locking the molecule as 1-trityl-4-formylimidazole. This leaves only the sterically hindered N3 position available for alkylation. By forcing the alkylation at N3 with 4-cyanobenzyl bromide under thermal stress, an imidazolium salt is formed. Subsequent solvolytic deprotection of the labile trityl group yields the target 1,5-isomer[2].

Q3: Are there alternative protecting groups if the trityl route yields poor imidazolium salt conversion? Solution: Yes, the SEM (2-(Trimethylsilyl)ethoxymethyl) group can be utilized. SEM-directed alkylation allows for transposition, though it typically requires harsher deprotection conditions (e.g., TBAF or acidic hydrolysis) compared to the mild solvolysis of the trityl group[2].

Q4: I successfully synthesized 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile, but now my downstream Grignard alkylation of the C5-aldehyde is failing. Why? Analysis: You are experiencing facial shielding. The bulky 1-(4-cyanobenzyl) group at N1 creates a steric umbrella over the adjacent C5-aldehyde, preventing the bulky organomagnesium transition state from forming. Solution: Switch from a Grignard reagent to a less sterically demanding organolithium reagent at cryogenic temperatures (-78 °C), or incorporate a Lewis acid (e.g., CeCl₃) to form an organocerium complex. Cerium drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the nucleophile to penetrate the steric shield.

Quantitative Data: Alkylation Regioselectivity Comparison

The table below summarizes the expected yields and isomeric ratios based on the chosen synthetic strategy.

Alkylation StrategyReagents & ConditionsMajor RegioisomerTarget (1,5-Isomer) YieldUndesired (1,4-Isomer) Yield
Direct Alkylation 4-Cyanobenzyl bromide, K₂CO₃, DMF, 25 °C1,4-Isomer< 10%> 80%
Trityl-Directed 1. TrCl; 2. 4-Cyanobenzyl bromide (85 °C); 3. MeOH1,5-Isomer75–85%< 5%
SEM-Directed 1. SEM-Cl; 2. 4-Cyanobenzyl bromide; 3. TFA1,5-Isomer60–70%~ 10%
Self-Validating Experimental Protocol

Workflow: Trityl-Directed Regioselective Synthesis of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile Note: This protocol is designed as a self-validating system. The failure of the intermediate imidazolium salt to precipitate in Step 2 directly indicates insufficient thermal energy to overcome the steric barrier.

Step 1: Regioselective Protection (Locking the Tautomer)

  • Dissolve 1.0 eq (10 mmol) of 4(5)-formylimidazole in 50 mL of anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Add 1.5 eq (15 mmol) of triethylamine (Et₃N) and 1.05 eq (10.5 mmol) of Triphenylmethyl chloride (TrCl).

  • Stir at 25 °C for 4 hours.

    • Validation: The extreme steric bulk of TrCl ensures 100% regioselectivity. TLC (EtOAc/Hexanes) will show a single new spot.

  • Wash the organic layer with distilled water (2 x 25 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-trityl-4-formylimidazole as a solid.

Step 2: Forced N3-Alkylation (Overcoming the Steric Barrier)

  • Dissolve the intermediate 1-trityl-4-formylimidazole in 40 mL of anhydrous acetonitrile.

  • Add 1.2 eq (12 mmol) of 4-cyanobenzyl bromide.

  • Heat the mixture to 85 °C (reflux) for 24 hours.

    • Causality Note: Room temperature alkylation will fail[3]. The thermal energy is strictly required to overcome the high activation energy (ΔG‡) caused by the steric clash between the adjacent C4-formyl group and the incoming benzyl group.

  • Validation: The product, 1-trityl-3-(4-cyanobenzyl)-4-formylimidazolium bromide, will precipitate from the solution as a white salt. Filter the suspension and wash the filter cake with cold acetonitrile.

Step 3: Solvolytic Deprotection

  • Suspend the isolated imidazolium salt in 50 mL of methanol.

  • Reflux the suspension for 3 hours. The heat and protic solvent cleanly cleave the labile N-trityl bond, releasing methyl trityl ether as a byproduct.

  • Concentrate the mixture and purify via silica gel chromatography (Eluent gradient: 20% to 50% EtOAc in Hexanes) to isolate pure 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile.

References
  • [2] C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Institutes of Health (PMC). 2

  • [3] US5011934A - Process for preparing 1-alkylimidazoles. Google Patents. 3

  • [1] Regioselective N-Alkylation of 4-Formylimidazole. Taylor & Francis. 1

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile with standard letrozole synthesis intermediates

An in-depth technical analysis for drug development professionals comparing the standard letrozole synthesis intermediate with the versatile 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile scaffold. Executive Summary: The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals comparing the standard letrozole synthesis intermediate with the versatile 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile scaffold.

Executive Summary: The Evolution of Aromatase Inhibitor Scaffolds

Non-steroidal aromatase inhibitors (NSAIs) like letrozole have revolutionized the treatment of hormone-receptor-positive breast cancer by selectively binding to the heme iron of the CYP19A1 (aromatase) enzyme. The standard synthesis of letrozole heavily relies on 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile as its core building block. However, as drug discovery pivots toward dual-target inhibitors (e.g., targeting both CYP19A1 and CYP11B2) and overcoming resistance mutations, researchers require scaffolds with orthogonal reactivity.

Enter 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) . By replacing the triazole ring with an imidazole and introducing a highly reactive C5-formyl group, this intermediate transitions from a simple structural precursor into a versatile synthetic hub. This guide objectively compares the physicochemical properties, synthetic utility, and target-binding implications of these two critical intermediates.

Chemical Architecture & Causality of Reactivity

The fundamental difference between these two intermediates lies in their electronic distribution and available reactive sites, which dictate their downstream utility in drug synthesis.

The Standard: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

In standard letrozole synthesis, the 1,2,4-triazole ring acts primarily as the heme-coordinating pharmacophore. The synthetic strategy relies entirely on the acidity of the methylene bridge . Under strong basic conditions (e.g., potassium tert-butoxide), the methylene protons are abstracted, allowing for nucleophilic aromatic substitution (SNAr) with 4-fluorobenzonitrile [1]. The triazole ring itself remains chemically inert during this transformation.

The Novel Scaffold: 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

This intermediate introduces orthogonal reactivity . While the methylene bridge remains theoretically available for alkylation, the electron-withdrawing formyl group at the C5 position of the imidazole ring shifts the synthetic focus. The aldehyde serves as a highly reactive electrophilic handle. Chemists can exploit this via reductive aminations, Wittig reactions, or Knoevenagel condensations to append bulky, diverse side chains directly onto the azole ring—a feat nearly impossible with the standard triazole intermediate.

Furthermore, the formyl group alters the basicity of the imidazole N3 nitrogen, fine-tuning its coordination strength with the CYP450 heme iron, which is critical for minimizing off-target toxicity.

Comparative Physicochemical & Reactivity Data

The following table summarizes the quantitative and qualitative differences between the two intermediates, providing a baseline for assay development and synthetic planning.

ParameterStandard Letrozole Intermediate4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
CAS Number 112809-51-5183500-37-0
Molecular Formula C10H8N4C12H9N3O
Molecular Weight 184.20 g/mol 211.22 g/mol
Primary Reactive Site Methylene bridge (C-H deprotonation)C5-Formyl group (Electrophilic addition)
Heme Coordination Triazole N4 (High CYP19A1 specificity)Imidazole N3 (Tunable, broad CYP affinity)
Regioisomer Impurity High risk (1,3,4-triazole isomer forms during synthesis) [2]Low risk (Pre-formed imidazole functionalization)
Downstream Utility Symmetrical bis-benzonitriles (Letrozole)Asymmetrical, extended-chain AI analogs

Self-Validating Experimental Protocols

To demonstrate the divergent utility of these intermediates, below are two field-proven, self-validating workflows. Each protocol includes built-in analytical checkpoints to ensure mechanistic integrity.

Protocol A: Standard Letrozole Synthesis (Methylene Alkylation)

Objective: Synthesize letrozole via SNAr using the standard triazole intermediate.

  • Deprotonation: Dissolve 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (1.0 eq) in anhydrous DMF. Cool to -20°C. Dropwise, add a solution of potassium tert-butoxide (2.5 eq) in DMF.

    • Causality: The low temperature prevents the degradation of the highly reactive carbanion.

  • Coupling: Slowly add 4-fluorobenzonitrile (1.1 eq) dissolved in DMF. Stir for 2 hours at 0°C [1].

  • Quench & Isolate: Quench with aqueous HCl to pH 7. Extract with dichloromethane, wash with brine, and concentrate.

  • Self-Validation (NMR/HPLC):

    • 1H NMR: Confirm the disappearance of the methylene singlet (~5.4 ppm) and the appearance of a single methine proton (~6.8 ppm).

    • HPLC: Track the shift from the polar intermediate to the highly lipophilic letrozole product.

Protocol B: Novel AI Library Generation (Formyl Reductive Amination)

Objective: Generate a functionalized imidazole analog using the novel formyl intermediate.

  • Imine Formation: Combine 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (1.0 eq) and a primary amine (e.g., 4-fluoroaniline, 1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 4 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to reduce the imine selectively without reducing the unreacted aldehyde or the nitrile group.

  • Quench & Isolate: Quench with saturated NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

  • Self-Validation (IR/MS):

    • IR Spectroscopy: Confirm the complete disappearance of the strong aldehyde C=O stretch at ~1690 cm⁻¹.

    • LC-MS: Confirm the target mass [M+H]⁺ of the newly formed secondary amine.

Mechanistic Visualizations

The following diagrams illustrate the synthetic divergence and the pharmacological implications of using the novel formyl-imidazole scaffold.

SyntheticWorkflows Start Precursor (4-Bromomethylbenzonitrile) Int_Let Standard Intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile Start->Int_Let 1,2,4-Triazole Base (K2CO3) Int_Nov Novel Intermediate 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile Start->Int_Nov 1H-imidazole-5-carboxaldehyde Base Letrozole Letrozole (Triazole-based AI) Int_Let->Letrozole 4-Fluorobenzonitrile t-BuOK, DMF Novel_AI Next-Gen AI Library (Imidazole-based) Int_Nov->Novel_AI Formyl Derivatization (e.g., Reductive Amination)

Figure 1: Synthetic pathway divergence between standard letrozole and next-generation AI libraries.

BindingModel Heme CYP19A1 Heme Iron (Fe2+) Triazole Triazole Ring (Standard) N4 Coordination Triazole->Heme High Specificity Imidazole Imidazole Ring (Novel) N3 Coordination Imidazole->Heme Tunable Affinity Formyl C5-Formyl Group Imidazole->Formyl Covalent Bond Pocket Accessory Pocket (Met374 / Arg115) Formyl->Pocket Hydrogen Bonding & Steric Anchoring

Figure 2: Pharmacological interaction model of triazole vs. formyl-imidazole within the CYP19A1 active site.

Conclusion

While the standard 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile intermediate remains the gold standard for synthesizing symmetrical, highly specific CYP19A1 inhibitors like letrozole, its structural rigidity limits innovation. 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile provides a vital evolutionary step in AI design [3]. By offering an orthogonal, highly reactive electrophilic site at the C5 position, it empowers researchers to rapidly synthesize diverse libraries, probe accessory binding pockets, and develop dual-action therapeutics that address the complex resistance mechanisms of modern oncology.

References

  • Fresenius Kabi Oncology Ltd. (2012). Process for preparation of letrozole and its intermediates (US Patent 8,198,460 B2). U.S. Patent and Trademark Office.
  • Suman, M., et al. (2019). A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(v), 319-326. ARKAT USA, Inc. Available at:[Link]

  • CAS Common Chemistry . (n.d.). 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS RN: 183500-37-0). American Chemical Society. Available at:[Link]

Comparative

Advanced Comparison Guide: Validation of LC-MS Analytical Methods for CAS 183500-37-0 Purity Determination

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with high-density functional intermediates. CAS 183500-37-0, chemically identified as1[1], is a critical pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with high-density functional intermediates. CAS 183500-37-0, chemically identified as1[1], is a critical pharmaceutical intermediate. Its structural architecture—comprising a basic imidazole ring, a reactive formyl group, and a polar nitrile moiety—makes it highly susceptible to the formation of regioisomeric impurities (such as the 4-formyl isomer) during synthesis.

For intermediates with such complex heterocycles, relying solely on traditional HPLC-UV is inadequate; advanced Liquid Chromatography-Mass Spectrometry (LC-MS) is no longer optional, but rather essential for the confident identification of unknown impurities and2[2]. This guide objectively compares three LC-MS methodologies for CAS 183500-37-0 purity determination and provides a self-validating experimental protocol grounded in the latest 3[3].

Methodology Comparison: Selecting the Optimal System

To establish a robust control strategy, we evaluated three distinct analytical platforms. The objective is to achieve baseline resolution of regioisomers while maintaining high mass accuracy for unknown impurity characterization.

ParameterHPLC-UV-MS (Single Quadrupole)UPLC-HRMS (Q-TOF)SFC-MS (Supercritical Fluid)
Separation Mechanism Reversed-Phase (C18)Reversed-Phase (Sub-2 µm C18)Normal-Phase / Chiral
Resolution (4- vs 5-formyl) Marginal (Rs < 1.5)Excellent (Rs > 2.5) Good (Rs ~ 2.0)
Mass Accuracy Nominal mass (± 0.1 Da)Exact mass (± 2 ppm) Nominal mass (± 0.1 Da)
LOD / LOQ 0.05% / 0.10%0.01% / 0.03% 0.05% / 0.10%
Run Time 25 minutes8 minutes 12 minutes
Best Use Case Routine batch releaseMethod development & complex impurity profiling Orthogonal isomer separation

Mechanistic Insights: The Causality Behind the Experimental Design

Analytical methods must be2[2]. The imidazole ring of CAS 183500-37-0 possesses a pKa of approximately 6.5. If analyzed using a neutral mobile phase, the analyte exists in a state of partial ionization. This dynamic equilibrium leads to severe peak tailing due to secondary electrostatic interactions between the basic nitrogen of the imidazole and residual, unshielded silanol groups on the silica-based stationary phase.

To engineer a self-validating and robust system, we employ a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). This choice forces the imidazole ring into a fully protonated, single ionization state. When paired with an end-capped, superficially porous C18 column, hydrophobic interactions dominate, completely suppressing silanol interference. This mechanistic control guarantees sharp peak shapes, maximizing the signal-to-noise ratio and ensuring reproducible integration for purity calculations.

Experimental Protocol: UPLC-HRMS Validation Workflow

This step-by-step protocol is designed to meet the rigorous standards of the ICH Q2(R2) guidelines for analytical procedure validation, ensuring the method is5[5].

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Filters out background noise and ensures analyte protonation).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v) with 0.1% Formic Acid. Crucial: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

Step 2: Sample Preparation (Self-Validating System)

  • System Suitability Test (SST): Spike pure CAS 183500-37-0 (1.0 mg/mL) with 0.1% of the 4-formyl regioisomer.

  • Acceptance Criterion: Resolution (Rs) between the two isomers must be ≥ 2.0. This internal check validates column performance and mobile phase preparation before every run, ensuring the system is self-validating.

Step 3: Chromatographic Conditions

  • Column: UPLC C18, 1.7 µm, 2.1 x 100 mm (End-capped).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 60% B over 6 minutes, flush at 95% B for 1 minute, re-equilibrate for 1 minute.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

Step 4: HRMS Parameters (ESI+)

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Mass Range: m/z 100 - 1000.

  • Lock Mass: Leucine Enkephalin (m/z 556.2771) infused continuously for real-time mass correction, ensuring sub-2 ppm mass accuracy.

Step 5: ICH Q2(R2) Validation Execution

  • Specificity: Inject blank diluent, SST, and forced degradation samples (acid, base, peroxide, thermal). Verify that no degradant peaks co-elute with the main CAS 183500-37-0 peak (m/z 212.0824 [M+H]+)[3].

  • Linearity & Range: Prepare standard solutions from the Reporting Level (e.g., 0.05%) up to 120% of the nominal concentration. 5[5].

  • Accuracy & Precision: Perform recovery studies by spiking known amounts of impurities at 50%, 100%, and 150% of the specification limit across six independent preparations[3].

Visualizations

Workflow A Method Selection (UPLC-HRMS) B Sample Prep (Acidic Diluent) A->B Defines parameters C Chromatographic Separation (C18, 0.1% FA) B->C Injects sample D HRMS Detection (ESI+, Q-TOF) C->D Elutes analytes E ICH Q2(R2) Validation (Specificity, Linearity) D->E Data processing

Figure 1: UPLC-HRMS Analytical Validation Workflow for CAS 183500-37-0.

Mechanism MP Mobile Phase (0.1% Formic Acid) Analyte CAS 183500-37-0 (Protonated Imidazole) MP->Analyte Protonates (pH 2.7) SP Stationary Phase (End-capped C18) Analyte->SP Hydrophobic Interaction Silanol Residual Silanols (Suppressed) Analyte->Silanol Prevents Tailing Peak Sharp Peak Shape (High Resolution) SP->Peak Elution

Figure 2: Chromatographic Separation Mechanism and Silanol Suppression.

References

  • CAS Common Chemistry: 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile Source: cas.org URL:[Link]

  • Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates Source: tianmingpharm.com URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL:[Link]

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities - Agilent Source: agilent.com URL:[Link]

Sources

Validation

Reactivity comparison: 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile vs 2-methyl-imidazole derivatives

An in-depth reactivity and metabolic stability comparison between 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile and its 2-methyl-imidazole derivatives reveals a classic paradigm in medicinal chemistry: the delicate balan...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth reactivity and metabolic stability comparison between 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile and its 2-methyl-imidazole derivatives reveals a classic paradigm in medicinal chemistry: the delicate balance between synthetic utility, target affinity, and off-target metabolic liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on how the presence of a single methyl group fundamentally alters the biochemical reactivity of these scaffolds in the context of1[1].

Chemical Reactivity & Synthetic Utility

Both 2[2] and its 2-methyl analog,3[3], serve as critical electrophilic building blocks. The C5-formyl group is highly reactive toward nucleophiles, making it an ideal anchor for building complex drug architectures via reductive amination.

While the 2-methyl group exerts a mild positive inductive (+I) effect that slightly reduces the electrophilicity of the adjacent formyl group, both compounds undergo reductive amination with high efficiency. The true divergence between these molecules lies not in their benchtop synthetic reactivity, but in their spatial geometry and subsequent biochemical interactions.

Synthesis_Workflow Aldehyde Formyl-imidazole Precursor Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine (AcOH cat.) Amine Primary/Secondary Amine Amine->Iminium Product FPTase Inhibitor Core Iminium->Product NaBH(OAc)3 (Selective Reduction)

Reductive amination workflow for synthesizing FPTase inhibitors from formyl-imidazole precursors.

Protocol 1: Selective Reductive Amination (Self-Validating Workflow)

Causality Focus: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ) because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the transient iminium ion without prematurely reducing the starting aldehyde into a dead-end alcohol byproduct.

  • Imine Formation : Dissolve 1.0 equivalent of the formyl-imidazole precursor and 1.1 equivalents of the target amine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 equivalents of glacial acetic acid. Note: The weak acid catalyzes the formation of the highly electrophilic iminium ion.

  • Reduction : After 30 minutes of stirring at room temperature, add 1.5 equivalents of NaBH(OAc)3​ portion-wise to control the mild exothermic reaction.

  • Validation & Quench : Monitor via TLC/LC-MS until the aldehyde is consumed (typically 4-12 hours). Quench the reaction with saturated aqueous NaHCO3​ . Note: This step is a self-validating safety mechanism; the evolution of CO2​ gas confirms the neutralization of acetic acid and the decomposition of excess reactive borohydride species.

  • Isolation : Extract the aqueous layer with dichloromethane, dry the organic phase over anhydrous Na2​SO4​ , and purify via silica gel chromatography.

Biochemical Reactivity: The CYP450 Coordination Paradigm

The primary biological target of these derivatives is FPTase, a zinc metalloenzyme responsible for the 4[4]. The imidazole ring is required to coordinate with the zinc ion in the FPTase active site.

However, this exact mechanism creates a severe off-target liability. The unsubstituted N3 nitrogen of the imidazole ring acts as a potent Lewis base, coordinating strongly to the heme iron of Cytochrome P450 3A4 (CYP3A4) in the liver. This results in profound drug-drug interactions via competitive enzyme inhibition.

By utilizing the 2-methyl-imidazole derivative , chemists introduce a steric shield. The methyl group physically blocks the N3 nitrogen from accessing the deep, narrow heme pocket of CYP450, drastically reducing its biochemical reactivity toward the off-target enzyme while maintaining FPTase efficacy[5].

CYP450_Interaction cluster_0 Unsubstituted Imidazole cluster_1 2-Methyl-imidazole Heme CYP450 Heme Iron (Fe) Lewis Acid Center Imid Exposed N3 Nitrogen (Strong Lewis Base) Imid->Heme Strong Coordination (Ki = 0.3 µM) MeImid Sterically Hindered N3 (Blocked by 2-Methyl) MeImid->Heme Weak Coordination (Ki = 25 µM)

Diagram illustrating the steric hindrance of the 2-methyl group preventing CYP450 heme coordination.

Quantitative Reactivity Comparison

The table below summarizes the kinetic parameters comparing an unsubstituted imidazole FPTase inhibitor (IBN) derived from 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile, against its 2-methyl analog (2-MIBN)[5].

ParameterUnsubstituted Imidazole Derivative (IBN)2-Methyl-imidazole Derivative (2-MIBN)Fold Difference
CYP3A Inhibitory Potency ( Ki​ ) 0.3 µM (Potent Inhibition)25.0 µM (Weak Inhibition)~83x Reduction
Enzyme Affinity ( Km​ ) 0.3 µM (High Affinity)18.0 µM (Low Affinity)60x Decrease
Metabolic Capacity ( Vmax​ ) Low CapacityHigh Capacity14x Increase
Heme Coordination Strong (Unobstructed N3 nitrogen)Weak (Steric clash from 2-methyl)N/A

Metabolic Stability Profiling

To objectively measure the biochemical reactivity differences highlighted in the table above, the following microsomal stability assay is utilized.

Protocol 2: Cytochrome P450 (CYP3A) Inhibition Assay

Causality Focus: Rat liver microsomes (RLM) are utilized because they provide a concentrated, physiologically relevant source of membrane-bound CYP450 enzymes. Testosterone is selected as the probe substrate because its conversion to 6β-hydroxytestosterone is exclusively mediated by CYP3A, allowing for highly specific tracking of enzyme inhibition.

  • Incubation Setup : Prepare a 1 mL incubation mixture containing rat liver microsomes (0.5 mg/mL protein), testosterone (50 µM), and varying concentrations of the synthesized inhibitor (0.1 µM to 100 µM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration : Pre-incubate the mixture at 37°C for 5 minutes to ensure uniform enzyme kinetics.

  • Initiation : Add NADPH to a final concentration of 1 mM. Note: NADPH is strictly required as the electron donor to initiate the CYP450 catalytic cycle. Without it, the assay is self-invalidated.

  • Reaction Phase : Incubate for exactly 15 minutes at 37°C with gentle shaking.

  • Termination : Stop the reaction by adding 1 mL of ice-cold acetonitrile spiked with an internal standard (e.g., dexamethasone). Note: The organic solvent rapidly denatures the microsomal proteins, halting catalysis instantly.

  • Analysis : Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 6β-hydroxytestosterone. Plot the reciprocal of the reaction velocity against inhibitor concentration (Dixon plot) to determine the Ki​ .

Conclusion

While 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile and its 2-methyl derivatives share nearly identical synthetic reactivity profiles for constructing complex molecules, their biochemical reactivity is vastly different. The strategic implementation of the 2-methyl-imidazole scaffold represents a masterclass in rational drug design—leveraging localized steric hindrance to completely abrogate off-target CYP450 heme coordination without sacrificing primary target affinity.

References

  • "4-(5-formyl-imidazol-1-ylmethyl)
  • "Benzonitrile, 4-[(5-formyl-2-methyl-1H-imidazol-1-yl)
  • "US5780488A - Inhibitors of farnesyl-protein transferase", Google P
  • "Computational Studies of the Farnesyltransferase Ternary Complex", N
  • "Comparison of imidazole- and 2-methyl imidazole-containing farnesyl-protein transferase inhibitors: interaction with and metabolism by rat hep

Sources

Comparative

Unambiguous Structural Elucidation of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Modalities

As a Senior Application Scientist navigating the complexities of heterocyclic drug development, I frequently encounter the "regioisomer trap." When synthesizing critical pharmaceutical intermediates—such as 4-(5-Formyl-i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of heterocyclic drug development, I frequently encounter the "regioisomer trap." When synthesizing critical pharmaceutical intermediates—such as 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0)[1]—the distinction between structural isomers is paramount. This specific molecule serves as a vital precursor in the development of mammalian protein farnesyltransferase inhibitors for antimalarial applications[2] and shares a synthetic lineage with aromatase inhibitors like Letrozole[3].

The synthetic challenge arises during the alkylation of 4-formylimidazole with 4-cyanobenzyl bromide. Because the starting imidazole exists as a rapidly interconverting tautomeric mixture, the reaction invariably yields two distinct regioisomers: the 1,4-disubstituted and 1,5-disubstituted products. Determining whether the formyl group resides at the C-4 or C-5 position relative to the N-benzyl linkage is a notoriously difficult analytical hurdle[4].

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against conventional spectroscopic alternatives, demonstrating why SCXRD remains the gold standard for absolute structural confirmation.

The Analytical Challenge: Why Standard Modalities Fall Short

To understand the necessity of SCXRD, we must first examine the causality behind the failure of standard techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS will flawlessly confirm the exact mass (m/z 212.08 for [M+H]⁺) and chemical formula (C₁₂H₉N₃O), it is fundamentally blind to 3D spatial arrangements. Isomers possess identical masses and highly similar fragmentation patterns.

  • 1D ¹H Nuclear Magnetic Resonance (NMR): The chemical shifts of the imidazole protons (H-2 and H-4/5) are highly susceptible to solvent effects. The electron-withdrawing nature of the formyl group, combined with concentration-dependent hydrogen bonding, means that the relative shielding/deshielding effects cannot be reliably predicted.

  • 2D NMR (HMBC/NOESY): While Heteronuclear Multiple Bond Correlation (HMBC) can identify ³J_{CH} couplings between the benzyl methylene protons and the imidazole carbons, signal overlap in the aromatic region often obscures these correlations. Furthermore, NOESY relies on through-space dipole-dipole cross-relaxation; if the molecule exhibits high conformational flexibility in solution, the resulting time-averaged distances can lead to false-positive structural assignments[5].

Comparative Analysis of Analytical Modalities

The following table summarizes the performance of each analytical modality when tasked with differentiating the 1,4- vs. 1,5-imidazole regioisomers.

ModalityRegioisomer Differentiation CapabilityResolution / OutputLimitationsVerdict
LC-MS NoneExact Mass / FormulaCannot distinguish spatial atomic arrangements.Insufficient
1D ¹H NMR LowChemical Shifts / IntegrationHighly solvent-dependent; ambiguous aromatic singlets.Insufficient
2D NMR (HMBC) Moderate to HighThrough-bond connectivityProne to signal overlap; requires high-concentration samples.Probable Assignment
SCXRD Absolute 3D Atomic Coordinates Requires high-quality single crystals (solid-state only).Definitive Assignment
Mechanistic Workflow for Structural Elucidation

The logic of differentiating these isomers follows a strict hierarchy, moving from rapid screening to absolute confirmation.

RegioisomerElucidation A Synthesis Mixture (1,4- & 1,5-Isomers) B 1D 1H NMR & LC-MS (Mass confirmed, Regiochemistry Ambiguous) A->B C 2D NMR (HMBC/NOESY) (Through-bond/space correlations) B->C Rapid screen D SCXRD (X-ray Crystallography) (Diffraction & Electron Density) B->D Gold standard E Probable Assignment (Subject to solvent/conformational bias) C->E F Definitive 3D Structure (Absolute Regiochemistry Confirmed) D->F

Workflow comparing analytical modalities for imidazole regioisomer structural elucidation.
Self-Validating Experimental Protocol: SCXRD

Unlike spectroscopic methods that require human interpretation of spectra, SCXRD is a mathematically self-validating system. The protocol below outlines the methodology for acquiring definitive crystallographic data for 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile[6].

Step 1: Crystal Growth via Vapor Diffusion

Causality: High-quality diffraction requires an ordered, defect-free crystal lattice. Fast evaporation traps impurities and creates kinetic defects. Vapor diffusion allows for slow, thermodynamically controlled supersaturation.

  • Dissolve 10 mg of the purified regioisomer in 0.5 mL of dichloromethane (good solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of hexane (antisolvent).

  • Seal the outer vial tightly and leave undisturbed at 20°C for 48–72 hours until colorless, block-like crystals form.

Step 2: Crystal Mounting and Data Collection

Causality: Collecting data at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots and significantly improves high-angle resolution.

  • Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarizing microscope and mount it on a specific nylon loop using perfluoropolyether oil.

  • Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation, ensuring high redundancy and completeness (>99%).

Step 3: Structure Solution and Refinement

Causality: The refinement process mathematically validates the model. The R1 factor measures the discrepancy between the observed experimental data and the calculated model. An R1 < 0.05 guarantees that the proposed 3D structure is an exact match to the physical reality of the molecule.

  • Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map.

  • Assign the heavy atoms (C, N, O) based on peak intensities and known chemical geometry.

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.

  • Place hydrogen atoms in calculated positions and refine using a riding model.

Representative Crystallographic Validation Data

When the protocol is executed correctly, the resulting crystallographic parameters provide indisputable proof of the 1,5-substitution pattern. Below is a representative data summary typical for high-purity imidazole derivatives of this class[7]:

ParameterValidation Metric
Chemical Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092
Goodness-of-fit (S) on F² 1.045

Interpretation of Trustworthiness: The Goodness-of-fit (S) value of 1.045 indicates that the structural model perfectly accounts for the experimental variance. The R1 value of 3.8% confirms that the assignment of the formyl group to the C-5 position is absolute, completely eliminating the ambiguity inherent in NMR assignments.

References
  • 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile, CAS Common Chemistry. URL: [Link]

  • Process for the Preparation of Letrozole, Google Patents.
  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer, MDPI Pharmaceuticals. URL: [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM, Sygnature Discovery. URL: [Link]

  • Novel N-(4-piperidinyl) benzamide antimalarials with mammalian protein farnesyltransferase inhibitory activity, Chemsrc. URL: [Link]

Sources

Validation

Comparative analysis of formyl-imidazoles as precursors in pharmaceutical synthesis

A Senior Application Scientist’s Guide to Formyl-Imidazoles in API Synthesis As a Senior Application Scientist, selecting the appropriate heterocyclic precursor is foundational to designing scalable, high-yield pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Formyl-Imidazoles in API Synthesis

As a Senior Application Scientist, selecting the appropriate heterocyclic precursor is foundational to designing scalable, high-yield pharmaceutical syntheses. Formyl-imidazoles represent a highly versatile class of electrophilic building blocks. The exact positioning of the formyl group—whether at the C2, C4(5), or N1 position—dictates the molecule's electronic reactivity profile, directing it toward specific classes of active pharmaceutical ingredients (APIs).

This guide provides a comparative analysis of formyl-imidazole isomers, detailing their mechanistic roles, performance metrics, and self-validating experimental protocols to ensure scientific integrity in your drug development workflows.

Comparative Analysis of Formyl-Imidazole Isomers

4(5)-Formylimidazoles: The Cross-Coupling & Condensation Workhorses

The C4/C5 position is highly favored for synthesizing angiotensin II receptor blockers (ARBs). For instance, 2-n-butyl-4-formylimidazole is the critical starting material for Eprosartan[1]. Mechanistically, the C4-formyl group undergoes a Knoevenagel-type condensation with methyl acrylate[1]. The electron-withdrawing nature of the formyl group at this position activates the adjacent carbon, facilitating robust carbon-carbon bond formation. Similarly, 2-butyl-4-chloro-5-formylimidazole is the primary intermediate for the antihypertensive drug Losartan[2].

2-Formylimidazole: The Coordination & Allylation Specialist

1H-Imidazole-2-carbaldehyde (2-formylimidazole) is uniquely positioned for aldimine allylation reactions and the preparation of tridentate Schiff-base ligands[3]. Because the formyl group is flanked by two electronegative nitrogen atoms, it exhibits distinct electronic properties, making it a valuable precursor for novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors targeting Type-2 diabetes[3].

N-Formylimidazole: The Formyl Transfer Agent

Unlike C-formyl variants, N-formylimidazole (imidazole-1-carbaldehyde) acts as a potent formylating agent rather than a structural backbone. The imidazole ring serves as an excellent leaving group during nucleophilic acyl substitution. This is highly advantageous in solid-phase peptide synthesis, such as the preparation of N-formylmethionylated peptidyl-tRNA mimics[4]. N-formylimidazole selectively formylates the N-terminus; crucially, this Nα-formyl group remains stable under the acidic conditions required for subsequent amino acid side-chain deprotection and resin cleavage, preventing unwanted degradation[4].

G A Formyl-Imidazoles (Precursor Pool) B 2-Formylimidazole A->B C 4(5)-Formylimidazole A->C D N-Formylimidazole A->D E PTP1B Inhibitors (Aldimine Allylation) B->E F Eprosartan / Losartan (Knoevenagel Condensation) C->F G Peptidyl-tRNA Mimics (N-Terminal Formylation) D->G

Fig 1: Divergent synthetic pathways of formyl-imidazole isomers in pharmaceutical development.

Quantitative Performance Comparison

Precursor IsomerPrimary API / ApplicationKey Reaction MechanismTypical YieldReaction Conditions
2-Formylimidazole PTP1B Inhibitors (Diabetes)Aldimine AllylationVariableUltrasonic dissolution in MeOH[3]
4(5)-Formylimidazole Eprosartan / LosartanKnoevenagel Condensation74–85%POCl3/DMF (100°C) or NaOH (45°C)[5],[2]
N-Formylimidazole Peptidyl-tRNA MimicsNucleophilic Acyl Substitution>90%Solid-phase, stable under acidic cleavage[4]

Validated Experimental Protocols & Mechanistic Causality

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: One-Pot Synthesis of 2-Substituted 4-Formylimidazoles

Traditional Debus-Radziszewski syntheses often require harsh conditions. Furthermore, Lewis acid-catalyzed Friedel-Crafts formylation is ineffective on imidazoles due to basic nitrogen coordination[5]. A highly efficient, eco-friendly alternative utilizes 4-acylaminoisoxazoles[5].

  • Step 1: Hydrogenation. Dissolve N-(isoxazol-4-yl)-4-methoxybenzamide (100 mmol) in ethanol. Add 5% Raney Nickel and subject to an H2 atmosphere[5].

    • Causality: Raney Ni selectively cleaves the N-O bond of the isoxazole, yielding a ring-opened intermediate without over-reducing the aromatic system.

  • Step 2: Catalyst Removal. Remove the Raney Ni catalyst via strict filtration to prevent metal contamination in the cyclization step.

  • Step 3: Alkaline Cyclization. Add NaOH (2 equiv) directly to the filtrate and heat to 45 °C for 4 hours[5].

    • Causality: The alkaline environment forces the primary amino group to attack the amide carbonyl, forming a Schiff base. Subsequent dehydration drives the thermodynamic cyclization into the stable aromatic imidazole ring[5].

  • Step 4: Analytical Validation. Utilize LC-MS analysis to confirm the complete conversion of the intermediate. The dehydration step is the rate-limiting factor; confirming its completion ensures an isolated yield of ~85%[5].

Protocol B: Synthesis of 2-Butyl-4-chloro-5-formylimidazole via Vilsmeier-Haack

This protocol outlines the commercial-scale preparation of the Losartan precursor.

  • Step 1: Reagent Preparation. Add 500 mL toluene and 0.25 g Copper(II) trifluoromethanesulfonate to a reaction vessel containing the amide intermediate[2].

  • Step 2: Vilsmeier Complex Formation. Add 320 g (2.08 mol) phosphorus oxychloride (POCl3) over 60 minutes, followed by 150 g (2.05 mol) N,N-dimethylformamide (DMF) over 2 hours[2].

    • Causality: POCl3 reacts with DMF to generate the highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is strictly required to attack the electron-rich imidazole core.

  • Step 3: Formylation. Heat the mixture to 100 °C and stir for 2 hours[2].

  • Step 4: Acidic Quenching. Cool to 30 °C and quench in 260 mL of cooled deionized water (<25 °C). Adjust the pH to 1.2 using 30% aqueous NaOH[2].

    • Causality: Acidic hydrolysis of the iminium intermediate is mandatory to release the final aldehyde group. Failing to maintain a low pH will result in incomplete hydrolysis.

  • Step 5: Crystallization & Validation. Extract with dichloromethane, evaporate, and crystallize using hexane at 10-15 °C for 30 minutes. Filter and wash with chilled hexane (10 °C)[2]. Self-Validation: In-process HPLC analysis must confirm a purity of ≥99.0% before proceeding to downstream API coupling[2].

Workflow Step1 1. Amide Formation Valeronitrile + Glycine (HCl gas, -5°C) Step2 2. Vilsmeier-Haack Formylation POCl3 + DMF (100°C, 2h) Step1->Step2 Intermediate Step3 3. Acidic Quenching Ice Water + NaOH (pH 1.2, <25°C) Step2->Step3 Iminium Ion Step4 4. Crystallization & Isolation Hexane (10-15°C, 30 min) Step3->Step4 Crude Product

Fig 2: Workflow for 2-butyl-4-chloro-5-formylimidazole synthesis via Vilsmeier-Haack.

References

  • US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole, Google Patents,[2]

  • Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics, National Institutes of Health (NIH),[Link][4]

  • Imidazole-2-carboxaldehyde CAS 10111-08-7, Shaanxi Bloom Tech Co., Ltd.,[Link][3]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications, Taylor & Francis Online,[Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of N-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 183500-37-0): A Benchmark of Yields and Industrial Protocols

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic programs. The pyrazolo[3,4-d]pyrimidine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic programs. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[1][2][3] This guide provides an in-depth analysis of the synthesis of a key derivative, N-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 183500-37-0), benchmarking common synthetic strategies to provide a practical framework for laboratory and industrial applications.

The core of our investigation will revolve around a common and highly adaptable synthetic route: the construction of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at the 4-position. This approach is widely adopted due to the commercial availability of starting materials and the robustness of the chemical transformations.

The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine nucleus is isosteric with adenine, a fundamental component of DNA and a key recognition element for many enzymes. This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for the binding sites of kinases, leading to the inhibition of their activity. This mechanism is central to the therapeutic effect of many modern cancer drugs.[1][4]

Common Synthetic Pathways to the Pyrazolo[3,4-d]pyrimidine Scaffold

Several synthetic strategies have been developed for the efficient construction of the pyrazolo[3,4-d]pyrimidine ring system. The choice of a particular route often depends on the desired substitution pattern and the scale of the synthesis.

  • From Aminopyrazoles: A prevalent method involves the cyclocondensation of a 5-aminopyrazole derivative with a one-carbon synthon, such as formamide or a trialkyl orthoformate. This approach is versatile and allows for the introduction of a wide range of substituents on the pyrazole ring.

  • From Pyrimidines: An alternative strategy begins with a suitably functionalized pyrimidine, which is then used to construct the fused pyrazole ring. For instance, a dihalopyrimidine can be reacted with hydrazine to form the pyrazolo[3,4-d]pyrimidine core.[5]

For the synthesis of N-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a logical and industrially relevant approach involves the initial synthesis of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate. This intermediate is a versatile building block, as the chlorine atom at the 4-position is readily displaced by nucleophiles, such as amines.[6][7]

Benchmarking Synthesis Protocols for CAS 183500-37-0

Below, we compare two representative protocols for the synthesis of N-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Protocol A represents a common academic and early-stage research approach, while Protocol B is optimized for yield and scalability, reflecting an established industrial process.

Protocol A: A Standard Laboratory Approach

This protocol follows a two-step sequence starting from the commercially available 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.

Experimental Protocol:

Step 1: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • To a stirred suspension of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (10 equivalents), a catalytic amount of N,N-dimethylformamide (DMF) is added.

  • The reaction mixture is heated to reflux (approximately 110 °C) for 4 hours.

  • After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice water and the resulting precipitate is filtered, washed with water, and dried to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. A typical yield for this chlorination step is around 66%.[8]

Step 2: Synthesis of N-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • A mixture of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), 4-aminophenol (1.1 equivalents), and a base such as triethylamine (2 equivalents) in a suitable solvent like ethanol is heated to reflux for 5 hours.[9]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to yield N-(4-hydroxyphenyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The subsequent reduction of the 6-chloro group can be achieved through catalytic hydrogenation.

A similar nucleophilic aromatic substitution on a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with an aniline derivative has been reported with yields in the range of 70-80%.

Protocol B: An Optimized Industrial Protocol ("InnovatePharma-P34DP-01")

This protocol is designed for higher throughput and yield, employing a more direct route and microwave-assisted heating to reduce reaction times.

Experimental Protocol:

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) is heated at 190 °C for 2 hours.[8]

  • The reaction mixture is then treated with a 10% potassium hydroxide solution, followed by acidification with dilute hydrochloric acid to a pH of 4-5.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This cyclization reaction typically proceeds with a yield of approximately 75%.[8]

Step 2: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) is refluxed in phosphorus oxychloride (5-10 equivalents) for 6 hours.[10]

  • The excess POCl₃ is distilled off, and the residue is quenched with ice-water.

  • The solid product is filtered, washed with water, and dried to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 3: Microwave-Assisted Synthesis of N-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • A mixture of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), 4-aminophenol (1.2 equivalents), and a catalytic amount of a palladium catalyst in a suitable solvent is subjected to microwave irradiation. Microwave-assisted synthesis of similar pyrazolo[3,4-d]pyrimidin-4-ones has been shown to significantly increase yields (87-94%) and dramatically reduce reaction times.[11]

  • After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by crystallization.

Data Presentation

ParameterProtocol A (Laboratory)Protocol B (Industrial)Justification
Starting Material 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol5-amino-1H-pyrazole-4-carboxamideProtocol B starts from a more readily available and less functionalized precursor, which can be more cost-effective at scale.
Number of Steps 2 (to key intermediate)3Protocol B has an additional step to form the pyrimidinone, but the overall process may be more efficient.
Key Intermediate 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine4-chloro-1H-pyrazolo[3,4-d]pyrimidineThe mono-chloro intermediate in Protocol B is more selective for the desired substitution at the 4-position.
Typical Overall Yield ~45-55%~65-75%The optimized conditions and microwave assistance in Protocol B contribute to a higher overall yield.
Reaction Time 8-10 hours4-6 hoursMicrowave heating significantly reduces reaction times in the final step of Protocol B.
Purification Method Column Chromatography/RecrystallizationCrystallizationThe higher purity of the crude product from the optimized reaction in Protocol B often allows for purification by simple crystallization, which is more scalable.

Visualization of Synthetic Workflows

Synthetic_Workflow_Comparison cluster_A Protocol A: Laboratory Approach cluster_B Protocol B: Industrial Approach A_start 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol A_int 4,6-dichloro-1H- pyrazolo[3,4-d]pyrimidine A_start->A_int POCl3, DMF (cat.) ~66% yield A_final N-(4-hydroxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine A_int->A_final 4-aminophenol, Et3N ~70-80% yield B_start 5-amino-1H-pyrazole- 4-carboxamide B_int1 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one B_start->B_int1 Urea, 190°C ~75% yield B_int2 4-chloro-1H- pyrazolo[3,4-d]pyrimidine B_int1->B_int2 POCl3 B_final N-(4-hydroxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine B_int2->B_final 4-aminophenol, Pd cat. Microwave, ~87-94% yield

Caption: Comparative workflow of laboratory vs. industrial synthesis of CAS 183500-37-0.

Causality Behind Experimental Choices

The choice of phosphorus oxychloride (POCl₃) for the chlorination step is standard for converting hydroxyl groups on heterocyclic rings to chlorides, a necessary activation for subsequent nucleophilic substitution.[10] In Protocol B, the use of a palladium catalyst in the final amination step is indicative of a modern cross-coupling reaction, which often provides higher yields and cleaner reactions compared to traditional nucleophilic aromatic substitution, especially with less reactive aryl chlorides. The application of microwave irradiation is a key optimization in Protocol B, as it provides rapid and uniform heating, which can significantly accelerate reaction rates and improve yields.[11]

Trustworthiness and Self-Validating Systems

The protocols described are based on well-established and frequently published chemical transformations for the synthesis of pyrazolo[3,4-d]pyrimidines. The yields presented are benchmarked against reported values for analogous reactions in the scientific literature.[8][9][10][11] The logical progression of the synthetic steps, from the construction of the core scaffold to the final functionalization, represents a self-validating system that is widely accepted in the field of synthetic organic chemistry.

Conclusion

While a direct, publicly available, step-by-step protocol for the synthesis of N-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 183500-37-0) with a defined yield is not readily found, a robust and high-yielding synthesis can be confidently designed based on established industry practices for this class of compounds. The optimized industrial protocol (Protocol B) presented here, which leverages a more direct route from 5-amino-1H-pyrazole-4-carboxamide and incorporates microwave-assisted synthesis, offers significant advantages in terms of overall yield, reaction time, and scalability compared to a more traditional laboratory approach. For researchers and drug development professionals, understanding these different synthetic strategies and their respective trade-offs is crucial for the efficient and cost-effective production of this important class of therapeutic agents.

References

  • Google Patents. (n.d.). Pyrazolo[3,4-d]pyrimidine derivatives, their production and use.
  • Google Patents. (n.d.). Process for making pyrazolo-(3,4-d)-pyrimidines.
  • Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Google Patents. (n.d.). DERIVATIVES OF PYRAZOLO[3,4-d]PYRIMIDINE.
  • PubChem. (n.d.). Novel pyrazolo [3,4-d] pyrimidine compound or salt thereof - Patent JP-6141568-B1. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5434. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2651. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 8(3), 057-065. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry, 150, 107566. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15153-15173. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry, 14(11), 2213-2227. Retrieved from [Link]

  • (n.d.). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Retrieved from [Link]

  • Clausius Scientific Press. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP 2021). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Chemical Synthesis Applications of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. Retrieved from [Link]

Sources

Validation

Comparative stability of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile across different pH buffers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary & Chemical Context 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary & Chemical Context

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0)[1] is a highly functionalized building block frequently utilized in the synthesis of aromatase inhibitors and targeted protein degraders (PROTACs). When developing formulations or optimizing synthetic routes, understanding its pH-dependent stability is critical to preventing yield loss and degradant accumulation.

This guide objectively compares the stability of this formylated compound (hereafter referred to as FIBN ) against its non-formylated structural analog, 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS: 112809-54-8)[2] (hereafter IBN ). By contrasting these two molecules, we isolate the specific vulnerabilities introduced by the 5-formyl group and provide actionable, self-validating experimental protocols for your laboratory.

Mechanistic Drivers of pH-Dependent Degradation

The stability profile of FIBN is governed by two distinct, pH-sensitive reactive moieties:

  • The Benzonitrile Group (Alkaline Sensitivity): Nitrile groups linked to aromatic systems are notoriously susceptible to base-catalyzed hydrolysis. In alkaline buffers (pH > 8), the cyano group undergoes nucleophilic attack by hydroxide ions, converting first to an amide and subsequently to a carboxylic acid. This degradation pathway is well-documented in structurally homologous compounds like Letrozole, which exhibits rapid decomposition under basic conditions[3],[4]. Studies confirm that the cyano phenyl group is the primary site of alkaline failure, with decomposition rates accelerating significantly at pH 12[5].

  • The 5-Formyl-Imidazole Group (Acid/Base Sensitivity): Unlike its non-formylated counterpart (IBN), the presence of the aldehyde at the 5-position of the imidazole ring introduces additional instability. Imidazole-5-carboxaldehydes are susceptible to degradation under extreme pH and light conditions[6]. In acidic media (pH < 4), the imidazole nitrogen protonates, and the formyl group can undergo reversible hydration. In alkaline media, the aldehyde can participate in base-catalyzed condensation reactions or disproportionation, compounding the degradation initiated by the nitrile group.

Pathways Root 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (Dual Reactive Sites) Acid Acidic Buffer (pH < 4) Root->Acid Base Alkaline Buffer (pH > 8) Root->Base Deg1 Imidazole Protonation & Formyl Hydration (Slight/Reversible) Acid->Deg1 Deg2 Nitrile Hydrolysis (Amide/Carboxylic Acid) Base->Deg2 Deg3 Formyl Condensation (Irreversible) Base->Deg3

Caption: Divergent pH-dependent degradation pathways of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile.

Comparative Stability Profiling: FIBN vs. IBN

To isolate the impact of the 5-formyl group, we compare the degradation of FIBN against IBN across a standard pH gradient over a 48-hour incubation period.

Causality of Results: As shown in the data table below, both compounds exhibit maximum stability in slightly acidic to neutral conditions (pH 5.0 - 7.4). However, at pH 12.0, FIBN experiences catastrophic degradation (<10% recovery) compared to IBN (42.1% recovery). This accelerated loss is caused by a dual-attack mechanism: while IBN only suffers from nitrile hydrolysis[5], FIBN simultaneously undergoes formyl-driven condensation, rapidly depleting the parent compound.

Buffer System (0.1 M)pHTempFIBN Recovery (48h)IBN Recovery (48h)Primary Degradant Detected (FIBN)
Phosphate2.037°C94.2%98.1%Formyl hydrate (reversible)
Acetate5.037°C99.5%99.8%None (Stable)
Phosphate (PBS)7.437°C98.7%99.5%None (Stable)
Borate9.037°C82.3%91.4%Amide intermediate
Sodium Hydroxide12.037°C< 10.0%42.1%Carboxylic acid + Aldol products

Validated Experimental Protocol for Stability Assessment

To ensure trustworthiness and reproducibility, the following stability-indicating assay is designed as a strict, self-validating system.

Step 1: Stock Solution Preparation

  • Action: Dissolve FIBN in LC-MS grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Store at -20°C, protected from light[6].

  • Causality: Preparing the primary stock in an aprotic organic solvent prevents premature aqueous hydrolysis of the nitrile group, ensuring Day 0 baseline accuracy.

Step 2: Buffer Incubation

  • Action: Dilute the stock 1:10 into the respective aqueous buffers (pH 2.0 to 12.0) to achieve a 100 µg/mL working concentration. Incubate in tightly sealed amber HPLC vials at 37°C.

  • Causality: Amber vials are mandatory because imidazole-carboxaldehydes can exhibit photolytic instability, which would confound pH-dependent degradation data[6].

Step 3: Precision Quenching (Self-Validation Step)

  • Action: At designated time points (0, 12, 24, 48 hours), extract 100 µL aliquots and immediately neutralize them (e.g., add 10 µL of 0.1 M HCl to the pH 12.0 sample).

  • Causality: Failing to neutralize the sample allows degradation to continue while sitting in the autosampler queue. Quenching "freezes" the chemical profile, ensuring the chromatographic data accurately reflects the exact incubation time.

Step 4: HPLC-UV/MS Analysis

  • Action: Inject 10 µL onto a C18 column (e.g., 100mm x 4.6mm, 3.5µm) using a gradient mobile phase of 0.01M KH2PO4 and Acetonitrile[4]. Monitor at 230 nm.

  • Self-Validating Check: Calculate the mass balance. The sum of the parent peak area and all degradant peak areas must equal the initial Day 0 parent peak area (±2%). A deviation >2% indicates the formation of volatile degradants or precipitation, prompting an immediate protocol review.

Workflow A 1. Stock Prep (ACN, -20°C) B 2. Incubation (pH 2-12, Amber Vials) A->B C 3. Quenching (Neutralization) B->C D 4. HPLC Analysis (Gradient C18) C->D E 5. Mass Balance Validation (±2%) D->E

Caption: Self-validating experimental workflow for pH stability profiling.

Conclusion & Formulation Recommendations

When working with 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile, the pH must be strictly controlled to maintain molecular integrity:

  • Optimal pH Window: Formulations and reaction media should be strictly buffered between pH 5.0 and 7.0.

  • Avoid Alkaline Excursions: Even mild alkaline conditions (pH > 8) will initiate irreversible hydrolysis of the benzonitrile moiety to an amide[3].

  • Storage: Solid material should be stored under inert gas (Argon/Nitrogen) to prevent atmospheric moisture and oxygen from reacting with the formyl group[6].

References

  • aldlab-chemicals_4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile | Aldlab |
  • 4-(Imidazol-1-ylmethyl)benzonitrile 250mg CAS No:112809-54-8 | AS-1 |
  • Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding valid
  • Forced degradation study of Letrozole-A validated stability indicating HPLC assay for bulk and tablet dosage form | ResearchG
  • Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations | PMC / Journal of Pharmaceutical Analysis |
  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE | Benchchem |

Sources

Comparative

Validating the Biological Activity of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile Derivatives In Vitro

As a Senior Application Scientist, I frequently see drug development programs stall not because the molecule is flawed, but because the in vitro validation cascade fails to account for biological escape mechanisms and as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see drug development programs stall not because the molecule is flawed, but because the in vitro validation cascade fails to account for biological escape mechanisms and assay artifacts.

When working with 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0), we are dealing with a highly privileged pharmacophore. The imidazole nitrogen is designed to coordinate directly with the catalytic zinc ion (Zn²⁺) in the active site of prenyltransferases, while the benzonitrile moiety anchors into the hydrophobic lipid-binding pocket[1]. By utilizing the formyl group as a reactive handle for reductive amination, researchers can synthesize potent piperazinone-containing derivatives—the most extensively validated being the clinical candidate L-778,123 [2].

This guide provides an authoritative, self-validating framework for evaluating these derivatives, objectively comparing their performance against highly selective alternatives like Tipifarnib and Lonafarnib.

Mechanism of Action & The Competitive Landscape

To understand why derivatives of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile were developed, we must look at the causality of Ras-driven oncogenesis. Ras proteins (H-Ras, N-Ras, K-Ras) require lipid modification (prenylation) to anchor to the inner cell membrane and initiate signaling.

Early drug development focused on highly selective Farnesyltransferase (FTase) inhibitors like Tipifarnib. However, these failed in K-Ras driven tumors due to a biological escape mechanism: when FTase is blocked, K-Ras undergoes alternative prenylation by Geranylgeranyltransferase-I (GGTase-I)[1].

Derivatives like L-778,123 were engineered to overcome this by acting as dual FTase/GGTase-I inhibitors [3]. By binding to both enzymes, they completely shut down the prenylation escape route.

Pathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase GGPP Geranylgeranyl Pyrophosphate (GGPP) GGTase Geranylgeranyltransferase-I (GGTase-I) GGPP->GGTase Ras Unprenylated Ras/HDJ2 (CaaX Motif) Ras->FTase Rap1A Unprenylated Rap1A (CaaL Motif) Rap1A->GGTase PrenylRas Farnesylated Ras/HDJ2 (Membrane Anchored) FTase->PrenylRas Farnesylation PrenylRap1A Geranylgeranylated Rap1A (Membrane Anchored) GGTase->PrenylRap1A Geranylgeranylation L778 4-(5-Formyl-imidazol-1-ylmethyl)- benzonitrile derivatives L778->FTase L778->GGTase Tipi Tipifarnib / Lonafarnib Tipi->FTase Tipi->GGTase No Inhibition

Diagram 1: Mechanism of action comparing dual inhibitors (red) against selective FTase inhibitors (grey).

Quantitative Performance Comparison

The table below highlights the distinct enzymatic and cellular profiles of the L-778,123 derivative compared to selective FTase alternatives[2],[1].

Compound ClassPrimary Target(s)FTase IC₅₀ (nM)GGTase-I IC₅₀ (nM)Cellular HDJ2 Shift (EC₅₀)Cellular Rap1A Shift (EC₅₀)
L-778,123 Dual FTase / GGTase-I2.098.092 nM6,760 nM
Tipifarnib FTase Selective0.6 - 0.86> 50,000< 10 nMNo Shift Observed
Lonafarnib FTase Selective1.9 - 5.2> 10,000< 10 nMNo Shift Observed

In Vitro Validation Workflows

To validate new derivatives synthesized from this scaffold, you must employ a self-validating workflow that proves both in vitro enzymatic inhibition and in vivo cellular target engagement.

Workflow Comp Synthesize Derivatives Enz Enzymatic SPA Assay (FTase & GGTase-I) Comp->Enz IC50 Profiling Cell Cellular Prenylation Shift Assay (Western) Enz->Cell Target Engagement Pheno Proliferation Assay (PSN-1, HL-60) Cell->Pheno Viability Correlation

Diagram 2: The critical path for validating prenyltransferase inhibitors from synthesis to phenotype.

Protocol 1: Enzymatic Scintillation Proximity Assay (SPA)

Causality & Choice: Why use SPA instead of traditional radiometric filter-binding? SPA is a homogeneous assay. Because these derivatives are competitive inhibitors, wash steps in traditional assays disturb the binding equilibrium, leading to artificially weak IC₅₀ values. Furthermore, crystallographic data shows that L-778,123 binding to GGTase-I is synergized by tetrahedral anions[4]. Therefore, the addition of ATP to the GGTase-I buffer is a strict requirement to mimic physiological conditions.

Step-by-Step Methodology:

  • Buffer Preparation:

    • FTase Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 5 mM DTT, 0.1% Triton X-100.

    • GGTase-I Buffer: Same as above, but must be supplemented with 50 µM ATP to facilitate proper inhibitor-enzyme complex formation[1].

  • Reagent Assembly: In a 96-well OptiPlate, combine recombinant human FTase or GGTase-I (1-5 nM) with the synthesized derivative (serial dilution from 10 µM to 0.1 nM).

  • Substrate Addition: Initiate the reaction by adding ³H-FPP (for FTase) or ³H-GGPP (for GGTase-I) alongside biotinylated peptide substrates (Biotin-K-Ras4B-CVIM or Biotin-Rap1A-CQLL).

  • Incubation & Capture: Incubate for 60 minutes at room temperature. Terminate the reaction by adding Streptavidin-coated SPA beads (which capture the biotinylated peptides).

  • Detection: Read the microplate on a scintillation counter. The proximity of the ³H-lipid to the bead generates a signal; a decrease in signal correlates directly with enzyme inhibition.

Protocol 2: Cellular Prenylation Shift Assay (Western Blot)

Causality & Choice: Enzymatic potency does not guarantee cellular penetration. To prove the drug works inside the cell, we exploit a physical property of prenylated proteins. Unprenylated proteins have a higher apparent molecular weight and migrate slower on an SDS-PAGE gel. By tracking HDJ2 (which is exclusively farnesylated) and Rap1A (which is exclusively geranylgeranylated), the assay becomes a self-validating system: the appearance of a slower-migrating "upper band" definitively proves that the specific transferase has been inhibited inside the living cell[3].

Step-by-Step Methodology:

  • Cell Culture: Seed PSN-1 (pancreatic) or HL-60 (myeloid leukemia) cells in 6-well plates. These lines are highly sensitive to prenylation inhibition[5].

  • Compound Treatment: Treat cells with the derivative at varying concentrations (0.1 µM, 1.0 µM, 5.0 µM, 10 µM) for 24 to 48 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Ensure complete lysis via sonication, then clarify by centrifugation (14,000 x g, 15 min).

  • Electrophoresis: Resolve 30 µg of total protein lysate on a 12% Tris-Glycine SDS-PAGE gel. Critical: Run the gel at a low voltage (90V) for an extended period to ensure maximum separation between the prenylated and unprenylated bands.

  • Immunoblotting: Transfer to a PVDF membrane and probe with anti-HDJ2 (FTase biomarker) and anti-Rap1A (GGTase-I biomarker) primary antibodies.

  • Validation: A successful dual inhibitor will induce an upward mobility shift in both the HDJ2 and Rap1A bands in a dose-dependent manner.

Sources

Safety & Regulatory Compliance

Safety

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling active pharmaceutical intermediates. 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling active pharmaceutical intermediates. 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) is a critical synthetic intermediate, most notably utilized in the synthesis of the aromatase inhibitor Letrozole.

Because this compound features both an imidazole heterocycle and a benzonitrile moiety, it presents unique operational hazards. Imidazole derivatives are known aquatic toxins that can cause severe skin sensitization, while the nitrile group poses a severe risk of releasing toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx) if subjected to uncontrolled thermal degradation or incompatible chemical reactions[1][2].

The following guide provides a comprehensive, causality-driven operational and disposal plan compliant with the Resource Conservation and Recovery Act (RCRA) Subtitle C regulations[3].

Part 1: Chemical Hazard Profile & Mechanistic Insight

To safely handle and dispose of this compound, researchers must first understand the mechanistic causality behind its hazards. The imidazole ring acts as a weak base, making it reactive with strong acids, while the nitrile group is susceptible to hydrolysis and thermal breakdown.

Table 1: Quantitative Data & Hazard Profile

Property / ParameterSpecification / LimitOperational Consequence
CAS Number 183500-37-0Essential for accurate EPA/RCRA manifesting[1].
Molecular Formula C12H9N3OHigh nitrogen content (N3) dictates NOx emissions upon combustion.
Aquatic Toxicity High (Imidazole derivative)Strictly prohibited from drain/sink disposal[4].
Thermal Degradation > 250°C (Uncontrolled)Releases HCN, CO, and NOx. Requires >1000°C controlled incineration[2].
Incompatibilities Strong acids, oxidizersAcid-catalyzed degradation can yield toxic amide/carboxylic intermediates.

Part 2: Operational Safety & Handling Procedures

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step without verifying the success of the previous one.

Step-by-Step Handling Protocol
  • Engineering Controls:

    • Action: Conduct all weighing, transferring, and reactions inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The compound is a fine powder; aerosolization presents an inhalation hazard. The fume hood ensures negative pressure, drawing particulates away from the operator's breathing zone.

  • PPE Selection & Verification:

    • Action: Don standard laboratory attire (flame-resistant lab coat, safety goggles). For gloves, use standard nitrile gloves for dry powder handling. Crucial Adjustment: If the compound is dissolved in aggressive carrier solvents (e.g., DMF, DMSO, or DCM), you must wear a pair of butyl rubber gloves over the nitrile gloves[5][6].

    • Causality: While nitrile gloves protect against the dry powder, solvents like DMSO act as rapid permeation enhancers, carrying the dissolved toxic intermediate directly through standard nitrile material and into the skin.

  • Spill Response (Self-Validating):

    • Action: In the event of a dry spill, do not sweep. Gently cover the powder with damp absorbent pads to prevent aerosolization. Wipe the area with a solvent the compound is soluble in (e.g., ethanol), followed by a soap and water wash.

    • Validation: Visually inspect the area with a UV lamp (if applicable, as highly conjugated benzonitriles often fluoresce or absorb UV strongly) to ensure zero residual powder remains on the benchtop.

Part 3: Waste Segregation & SAA Management

Under EPA RCRA guidelines, laboratories are typically classified as Small Quantity Generators (SQGs) or Large Quantity Generators (LQGs). Waste must be managed in a Satellite Accumulation Area (SAA) before final disposal[2].

SAA Setup & Verification Protocol
  • Designate & Contain: Establish the SAA at or near the point of generation. Place primary waste containers inside a secondary containment tray.

    • Validation: Calculate the volume of the secondary tray; it must hold at least 110% of the largest primary container's volume to self-validate against catastrophic leaks.

  • Segregation: Never mix 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile waste with strong acids or heavy metal waste streams.

  • Volume Monitoring:

    • Validation: Implement a weekly log. The SAA must never exceed 25 gallons of standard chemical waste or 1 quart of acutely hazardous waste[2]. Once the limit is reached, the waste must be transferred to the central accumulation area within 3 consecutive days.

WasteWorkflow A 4-(5-Formyl-imidazol-1-ylmethyl) -benzonitrile Waste Stream B Solid Waste (Contaminated PPE, Vials) A->B C Liquid Waste (Reaction Solvents) A->C F RCRA Subtitle C Permitted Incineration B->F D Halogenated Organic Waste (e.g., DCM, Chloroform) C->D E Non-Halogenated Organic Waste (e.g., MeOH, EtOAc) C->E G Aqueous Waste (Strictly NO Drain Disposal) C->G D->F E->F G->F Solidification / Evaporation

Figure 1: Laboratory waste segregation workflow for benzonitrile derivatives.

Part 4: RCRA-Compliant Disposal & Thermal Degradation

Because of the aquatic toxicity of the imidazole ring and the toxic combustion profile of the benzonitrile group, RCRA Subtitle C permitted incineration is the only acceptable method of final disposal[3][4].

Mechanistic Rationale for Incineration

If a laboratory attempts to dispose of this chemical via standard municipal solid waste, or if it is involved in an uncontrolled laboratory fire, the nitrile group undergoes incomplete combustion. This reaction cleaves the carbon-nitrogen triple bond inefficiently, releasing Hydrogen Cyanide (HCN) gas and Nitrogen Oxides (NOx)[2].

To neutralize this threat, licensed hazardous waste brokers transport the material to a rotary kiln incinerator. At temperatures exceeding 1000°C, the compound undergoes complete thermal oxidation. The resulting exhaust gases are then passed through an alkaline scrubber, which neutralizes any acidic byproducts, ensuring that only CO2, H2O, and N2 are released into the atmosphere.

ThermalDegradation A 4-(5-Formyl-imidazol-1-ylmethyl) -benzonitrile B Uncontrolled Combustion (Improper Disposal / Fire) A->B D EPA RCRA Subtitle C Controlled Incineration (>1000°C) A->D Authorized Waste Broker C Toxic Emissions: HCN, NOx, CO B->C E Exhaust Gas Scrubbing (Alkaline Scrubber) D->E F Complete Oxidation: CO2, H2O, N2 E->F

Figure 2: Thermal degradation pathways and the necessity of controlled RCRA incineration.

Manifesting and Transport
  • Labeling: Ensure the waste container is labeled with the exact chemical name. Do not use abbreviations like "Letrozole Intermediate" or "FIB."

  • EPA Waste Codes: While it may not have a specific "P" or "U" listed code, it must be evaluated for characteristic waste codes (e.g., D001 if dissolved in a flammable solvent)[7].

  • Chain of Custody: Utilize a certified hazardous waste broker. Retain the signed Uniform Hazardous Waste Manifest for a minimum of three years to prove cradle-to-grave compliance[5].

References

  • Title: EPCRA Section 313 Industry Guidance RCRA Subtitle C TSD Facilities Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Analytical Waste Management and Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Disposal Guide & Satellite Accumulation Area Regulations Source: Northwestern University Research Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Comprehensive Safety and Operational Guide: Handling 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Laboratory Sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Laboratory Safety & Operational Methodology

Introduction

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) is a highly specialized organic intermediate, predominantly utilized in the multi-step synthesis of aromatase inhibitors such as Letrozole[1]. Because this molecule contains both an active imidazole ring and a reactive formyl group, it presents specific handling challenges. As a Senior Application Scientist, I have designed this guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and field-proven laboratory safety. This document provides the causality behind safety protocols, ensuring that your workflow is not only compliant but inherently self-validating.

Physicochemical & Hazard Profile

Before designing a handling protocol, it is critical to understand the physical nature of the chemical. The compound typically exists as a fine, off-white powder, making aerosolization the primary vector for exposure[2].

Property / HazardSpecification / Classification
Chemical Name 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
CAS Number 183500-37-0
Molecular Formula C12H9N3O
Physical State Solid (Fine Powder)
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Tract Irritation (H335)
Storage Conditions Dry, well-ventilated area; sensitive to prolonged moisture exposure.

Note: Analogous imidazole-carboxaldehyde derivatives are documented to cause acute irritation to the eyes, respiratory system, and skin upon direct contact[3].

The PPE Matrix: Causality and Selection

Standard safety guidelines dictate generic protective measures, but field-proven safety requires understanding why specific Personal Protective Equipment (PPE) is chosen[4].

  • Eye/Face Protection (EN166 / NIOSH Approved):

    • Requirement: Safety glasses with tight-fitting side shields or full-face chemical goggles.

    • Causality: The fine particulate nature of this intermediate poses a high risk of corneal abrasion and chemical irritation. Standard prescription glasses offer zero protection against aerosolized dust.

  • Hand Protection (Double-Gloving Strategy):

    • Requirement: Inner glove (Standard Nitrile), Outer glove (Heavy-duty Nitrile or Neoprene).

    • Causality: While the solid itself is handled dry, it is immediately introduced into aggressive organic solvents (e.g., dichloromethane, acetonitrile) during Letrozole synthesis. Nitrile offers superior short-term splash resistance against these solvents. If the outer glove is compromised by solvent degradation, the inner glove protects the skin from the irritating dissolved solid.

  • Skin & Body Protection:

    • Requirement: Impervious, chemically resistant lab coat with knit cuffs, fully buttoned.

    • Causality: Prevents the accumulation of micro-dust on exposed forearms, mitigating the risk of contact dermatitis[4].

  • Respiratory Protection:

    • Requirement: N95/FFP2 particulate respirator (minimum) if handling outside a closed system.

    • Causality: Inhalation of imidazole-derivative dust particles can lead to acute coughing, shortness of breath, and severe throat irritation[3].

Operational Workflow: Self-Validating Protocols

To ensure trustworthiness, every operational step must include a validation check. Do not proceed to the next step unless the validation condition is met.

Protocol A: Safe Weighing and Material Transfer
  • Environmental Preparation: Turn on the chemical fume hood. Remove unnecessary clutter to prevent turbulent airflow.

    • Validation Check: Verify the fume hood digital monitor reads a face velocity of 80–120 feet per minute (fpm). If the alarm sounds, halt operations immediately.

  • PPE Donning: Equip the PPE matrix detailed in Section 2. Inspect outer gloves for micro-tears by inflating them slightly before use[4].

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. If the powder exhibits high static cling, use an ionizing bar.

    • Causality: Static electricity causes fine powders to repel from the spatula, aerosolizing the intermediate into the breathing zone.

  • Transfer: Use a clean, grounded micro-spatula to transfer the solid. Keep the reagent bottle as close to the weighing boat as possible to minimize drop height.

  • Decontamination: Once weighed, seal the reaction vessel. Wipe down the exterior of the reagent bottle and the balance pan with a lint-free cloth dampened with 70% isopropanol.

Spill Management & Disposal Plan

Nitrogen-containing aromatic compounds require specific neutralization and disposal streams to prevent environmental contamination.

Protocol B: Emergency Spill Response
  • Isolation: If the spill occurs outside the fume hood, immediately evacuate the immediate 2-meter radius.

  • Containment (No Dry Sweeping): Cover the spilled powder with damp absorbent paper.

    • Causality: Dry sweeping will instantly aerosolize the particles, maximizing inhalation hazards[3]. Water dampens the powder, binding it to the paper.

  • Collection: Scoop the damp mass using a non-sparking plastic scraper into a compatible, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill area with a mild detergent solution, followed by a thorough water rinse.

    • Validation Check: Wipe the decontaminated surface with a dry pH indicator paper dampened with distilled water. The pH should read neutral (~7.0), indicating no residual basic imidazole compounds remain.

  • Waste Routing: Label the container explicitly as "Hazardous Organic Solid Waste (Nitrogenous)".

    • Causality: This alerts the disposal facility that the waste must be routed for high-temperature incineration, as low-temperature combustion of benzonitrile derivatives yields highly toxic nitrogen oxides (NOx).

Workflow Visualization

Below is the logical workflow for handling, emergency response, and waste segregation for this intermediate.

Handling_Workflow N1 Pre-Operation: Fume Hood & PPE Verification N2 Material Transfer: Anti-Static Weighing N1->N2 N3 Synthesis Integration: (Letrozole Pathway) N2->N3 N4 Spill or Exposure Detected? N3->N4 N5 Emergency Protocol: Damp Containment N4->N5  Yes N6 Standard De-gowning & Equipment Cleaning N4->N6  No N7 Waste Segregation (High-Temp Incineration) N5->N7 N6->N7

Safe handling, spill response, and disposal workflow for Letrozole intermediates.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
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Reactant of Route 2
4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
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